tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Description
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Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10(4)6-5-9;/h5-6,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNBLKIKMSKZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662485 | |
| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202207-78-1 | |
| Record name | tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of a reliable synthetic pathway. The guide emphasizes the chemical principles underpinning the chosen methodology, provides a step-by-step experimental protocol, and discusses the critical parameters for ensuring a high-yield, high-purity outcome.
Introduction: Strategic Importance of Mono-Protected Diamines
In the realm of complex organic synthesis, particularly in the development of pharmaceutical agents, the strategic use of protecting groups is paramount. Symmetrical and unsymmetrical diamines are fundamental building blocks, but their difunctional nature presents a challenge: achieving selective monofunctionalization.[1] The synthesis of this compound is a prime example of addressing this challenge. The molecule features a primary amine and a methyl-substituted secondary amine, with the latter being protected by a tert-butoxycarbonyl (Boc) group.
The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective reaction at the unprotected primary amine, preventing the formation of undesired by-products and simplifying purification processes.[3] The resulting mono-protected diamine is a versatile intermediate for the construction of more complex molecules, finding applications in peptide synthesis and as a ligand in catalysis.[4][5]
This guide will focus on a common and efficient method for the synthesis of the free base, tert-Butyl (2-aminoethyl)(methyl)carbamate, followed by its conversion to the hydrochloride salt.
Synthetic Pathway: Regioselective Boc Protection
The chosen synthetic route involves the regioselective mono-Boc protection of N-methylethylenediamine. This approach is favored for its directness and relatively high yields.
Reaction Mechanism
The core of the synthesis is the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). N-methylethylenediamine possesses two nucleophilic nitrogen atoms: a primary amine and a secondary amine. The primary amine is sterically less hindered and generally more nucleophilic than the secondary amine, leading to a preferential attack on the electrophilic carbonyl carbon of Boc₂O.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen atom attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of the tert-butoxycarbonyl group as a leaving group, which then deprotonates the newly formed carbamate, releasing carbon dioxide and tert-butanol. The desired product, tert-Butyl (2-aminoethyl)(methyl)carbamate, is formed along with byproducts.
Reaction Scheme:
Caption: Overall synthetic workflow.
Causality Behind Experimental Choices
-
Choice of Starting Material: N-methylethylenediamine is selected as the starting material due to the inherent difference in reactivity between its primary and secondary amino groups, which allows for regioselective protection.
-
Solvent: Aprotic solvents like acetonitrile or dichloromethane are commonly used. They dissolve the reactants well and do not participate in the reaction.
-
Temperature Control: The reaction is often initiated at a low temperature (e.g., -30°C to 0°C) and then allowed to warm to room temperature.[6][7] This helps to control the initial exothermic reaction and improve the selectivity of the protection at the primary amine.
-
Stoichiometry: A slight excess of the diamine can be used to ensure complete consumption of the more expensive Boc anhydride and to minimize the formation of the di-protected byproduct. However, a more controlled approach involves using a slight excess of Boc anhydride with careful monitoring to drive the reaction to completion.
-
Purification: The crude product is typically purified by silica gel column chromatography to separate the desired mono-protected product from any unreacted starting materials and the di-protected byproduct.
Detailed Experimental Protocol
This protocol is a synthesized representation of established laboratory procedures.[7]
Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: To this cooled solution, add triethylamine (TEA, 1.2 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture at -30°C for 1 hour and then allow it to slowly warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the insoluble materials by filtration through Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:50 and gradually increasing the polarity).
-
Characterization: Combine the fractions containing the desired product and concentrate under reduced pressure to obtain tert-Butyl (2-aminoethyl)(methyl)carbamate as an oil. Confirm the structure and purity using techniques such as NMR and mass spectrometry.
Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified tert-Butyl (2-aminoethyl)(methyl)carbamate in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration.
-
Drying: Wash the solid with cold diethyl ether and dry it under vacuum to yield this compound.
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Presentation and Expected Outcomes
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Expected Value | Source(s) |
| Starting Materials | ||
| N-methylethylenediamine | 1.0 eq | [7] |
| Di-tert-butyl dicarbonate | 1.1 eq | [7] |
| Triethylamine | 1.2 eq | [7] |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | [7] |
| Temperature | -30°C to Room Temperature | [7] |
| Reaction Time | 3-5 hours | [7] |
| Product Yield & Purity | ||
| Yield of Free Base | 60-70% | [7] |
| Purity | >95% (after chromatography) | |
| Appearance of Free Base | Colorless to yellow oil | [] |
| Appearance of HCl Salt | White solid |
Conclusion
The synthesis of this compound via the regioselective Boc protection of N-methylethylenediamine is a robust and reproducible method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and stoichiometry, to maximize the yield of the desired mono-protected product. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction that facilitates the handling and storage of this important synthetic intermediate. This guide provides the necessary theoretical and practical framework for researchers to confidently undertake this synthesis in a laboratory setting.
References
- Vertex AI Search. (n.d.). Boc-N-methylethylenediamine - (CAS 121492-06-6) - Amino Acids.
- ChemicalBook. (n.d.). tert-butyl methyl(2-(methylamino)ethyl)carbamate.
- Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine.
- BenchChem. (2025). A Technical Guide to N-Boc-N-methylethylenediamine: Properties, Synthesis, and Applications.
- Patsnap. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- Synthetic Communications. (n.d.). A facile route for mono-BOC protection of symmetrical and unsymmetrical diamines.
- BenchChem. (2025). The Strategic Advantage of N-Boc-N-methylethylenediamine in Multi-Step Synthesis: A Comparative Guide.
- J&K Scientific LLC. (n.d.). N-Boc-N'-methylethylenediamine | 122734-32-1.
- ChemicalBook. (n.d.). N-Boc-N-methylethylenediamine synthesis.
Sources
- 1. bioorg.org [bioorg.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]
- 7. N-Boc-N-methylethylenediamine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document serves as an in-depth technical guide on tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS Number: 202207-78-1). As a strategically important building block in medicinal chemistry and organic synthesis, this mono-protected diamine offers a unique combination of a reactive primary amine and a Boc-protected secondary amine. This structure enables selective, sequential functionalization essential for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed protocols for its synthesis and conversion to the hydrochloride salt, a thorough analysis of its characterization, and a field-proven example of its application in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
This compound is the salt form of N-Boc-N-methylethylenediamine. The hydrochloride salt is often preferred for its improved stability and handling characteristics, typically presenting as a solid that is more readily weighed and stored compared to the parent free base, which may be an oil.
| Property | Value | Source(s) |
| CAS Number | 202207-78-1 | |
| Molecular Formula | C₈H₁₉ClN₂O₂ | |
| Molecular Weight | 210.70 g/mol | |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |
| Synonyms | N-Boc-N-methylethylenediamine hydrochloride, Boc,Me-EDA·HCl | |
| Physical Form | Solid | |
| Storage Temperature | 4°C |
Synthesis and Purification
The synthesis of the target compound is a two-stage process: first, the selective mono-Boc protection of the secondary amine of N-methylethylenediamine to yield the free base, and second, the conversion of this free base to its hydrochloride salt.
Stage 1: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate (Free Base)
Principle: The selective mono-acylation of N-methylethylenediamine is achieved by leveraging the differential nucleophilicity of its primary and secondary amino groups. While both are nucleophilic, the primary amine is generally more sterically accessible. However, careful control of reaction conditions (low temperature, stoichiometry) allows for preferential reaction at the secondary amine. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.
Experimental Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N-methylethylenediamine (1 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath to control the reaction rate and improve selectivity.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled, stirring diamine solution over 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient elution system (e.g., 0-10% methanol in dichloromethane), to isolate the desired mono-protected product from unreacted starting material and di-protected byproduct.
Stage 2: Formation of the Hydrochloride Salt
Principle: The purified free base, a primary amine, is basic and will react with a strong acid like hydrochloric acid in an acid-base reaction to form the corresponding ammonium chloride salt. This process is typically performed in an anhydrous organic solvent to precipitate the salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified tert-butyl (2-aminoethyl)(methyl)carbamate (1 eq.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of 2 M HCl in diethyl ether (1.0-1.1 eq.) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the resulting white solid under vacuum to yield the final this compound.
Diagram: Synthesis Workflow
Caption: Workflow for the two-stage synthesis of the target compound.
Analytical Characterization
Characterization is critical for verifying the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely published, the following section details the expected analytical signatures based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR (in DMSO-d₆):
-
~8.2 ppm (broad singlet, 3H): Protons of the primary ammonium group (-NH₃⁺). The signal is broad due to quadrupolar coupling with nitrogen and exchange with the solvent.
-
~3.5 ppm (triplet, 2H): Methylene protons adjacent to the Boc-protected nitrogen (-N(Boc)-CH₂-).
-
~3.1 ppm (triplet, 2H): Methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).
-
~2.9 ppm (singlet, 3H): Methyl protons on the Boc-protected nitrogen (-N-CH₃).
-
~1.4 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (in DMSO-d₆):
-
~155 ppm: Carbonyl carbon of the Boc group (C=O).
-
~79 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).
-
~48 ppm: Methylene carbon adjacent to the Boc-protected nitrogen (-N(Boc)-CH₂-).
-
~37 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
-
~34 ppm: Methyl carbon on the Boc-protected nitrogen (-N-CH₃).
-
~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
Infrared (IR) Spectroscopy (Predicted)
-
2800-3000 cm⁻¹ (broad): N-H stretching from the primary ammonium salt (-NH₃⁺).
-
2975-2950 cm⁻¹: C-H stretching from the alkyl groups.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Boc group).
-
~1550 cm⁻¹: N-H bending of the ammonium group.
-
~1160 cm⁻¹: C-O stretching of the carbamate.
Mass Spectrometry (MS)
For Mass Spectrometry analysis, the free base is typically observed.
-
Technique: Electrospray Ionization (ESI+).
-
Expected [M+H]⁺: The expected mass for the protonated free base (C₈H₁₈N₂O₂) would be approximately m/z 175.14 .
Applications in Drug Discovery & Organic Synthesis
This compound is a valuable bifunctional building block. Its utility stems from the orthogonal nature of its two amine functionalities. The primary amine is nucleophilic and readily available for reactions like amide coupling, reductive amination, or arylation. The secondary amine is protected by the acid-labile Boc group, which can be removed later in a synthetic sequence to reveal a new reactive site.
Key Advantages:
-
Sequential Functionalization: Allows for the controlled, stepwise addition of different molecular fragments.
-
Improved Solubility: The hydrochloride salt form often improves solubility in protic solvents.
-
Versatility: The free primary amine can participate in a wide range of C-N bond-forming reactions.
Field-Proven Application: Synthesis of Kinase Inhibitors
A patent for inhibitors of VEGF and HGF receptor signaling demonstrates a practical application of this reagent.[1][2][3] The compound is used to introduce a substituted ethylenediamine side chain onto a core scaffold.
Principle: The hydrochloride salt is neutralized in situ using a non-nucleophilic organic base, such as triethylamine (Et₃N). This liberates the free primary amine, which then acts as a nucleophile in a substitution or coupling reaction.
Diagram: Application Workflow
Caption: Logical flow of the in-situ neutralization and coupling reaction.
Experimental Protocol Example (Adapted from Patent Literature): [1][2][3]
-
Reaction Setup: To a solution of an electrophilic substrate (e.g., a heterocyclic chloride) (1 eq.) in anhydrous dichloromethane (DCM), add this compound (1.0-1.2 eq.).
-
Base Addition: Add triethylamine (Et₃N) (2.0-2.2 eq.) to the suspension. The excess base ensures complete neutralization of the hydrochloride salt and scavenges the HCl generated during the subsequent reaction.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to yield the desired product, which now contains the N-Boc-N-methylethylenediamine side chain. This product can then be taken forward for Boc-deprotection and further functionalization.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed and may cause skin and eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with strong oxidizing agents.
-
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C.
Conclusion
This compound is a highly functional and versatile reagent for the discerning synthetic chemist. Its differential protection allows for a level of control that is indispensable in multi-step synthesis, particularly in the fields of pharmaceutical and medicinal chemistry. This guide has provided the essential technical information—from synthesis to practical application—to enable researchers to confidently and effectively incorporate this valuable building block into their synthetic strategies.
References
- Source: Google Patents (AU2005266803A1)
- Source: Google Patents (AU2006313456B2)
- Source: Google Patents (CA2608726C)
Sources
- 1. AU2005266803A1 - Inhibitors of VEGF receptor and HGF receptor signaling - Google Patents [patents.google.com]
- 2. AU2006313456B2 - Inhibitors of VEGF receptor and HGF receptor signaling - Google Patents [patents.google.com]
- 3. CA2608726C - Inhibitors of vegf receptor and hgf receptor signaling - Google Patents [patents.google.com]
An In-Depth Technical Guide to tert-Butyl N-(2-aminoethyl)-N-methylcarbamate Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of tert-butyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride, a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of a Boc-protected secondary amine and a primary amine hydrochloride salt within a compact ethylenediamine scaffold makes this compound an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide elucidates its chemical structure, physicochemical properties, a detailed synthetic pathway with mechanistic rationale, analytical characterization methods, and key applications, while also addressing critical safety and handling protocols.
Chemical Identity and Physicochemical Properties
Nomenclature and Key Identifiers
The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance. The subject of this guide is the hydrochloride salt of a Boc-protected N-methylethylenediamine derivative.
-
Systematic (IUPAC) Name: tert-butyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride
-
CAS Number: 202207-84-9[1]
-
Common Synonyms: N-Boc-N-methyl-N'-(aminoethyl)amine hydrochloride, tert-Butyl methyl(2-aminoethyl)carbamate hydrochloride
Chemical Structure
The molecule's structure is key to its utility. It features a stable tert-butoxycarbonyl (Boc) protecting group on the secondary amine, leaving a reactive primary amine that is protonated in the hydrochloride salt form. This differential protection is crucial for selective, sequential chemical modifications.

Physicochemical Data
The following table summarizes the key physicochemical properties of the parent compound and its hydrochloride salt.
| Property | Value (for Free Base) | Value (for Hydrochloride Salt) | Source / Rationale |
| Molecular Formula | C₉H₂₀N₂O₂ | C₉H₂₁ClN₂O₂ | Calculated from structure |
| Molecular Weight | 188.27 g/mol | 224.73 g/mol | [1][2] / Calculated |
| Appearance | Colorless to pale yellow oil (predicted) | White to off-white solid (predicted) | Based on similar amine salts |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | Soluble in water, alcohols; sparingly soluble in nonpolar organics | Property of amine hydrochlorides |
| SMILES (Free Base) | CC(C)(C)OC(=O)N(C)CCNC | CC(C)(C)OC(=O)N(C)CCN.[H]Cl | [1] / Standard representation |
The Strategic Importance in Chemical Synthesis
The utility of this molecule stems directly from its carefully designed architecture, which serves two primary strategic functions in multi-step organic synthesis.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, particularly in peptide and medicinal chemistry.[3][4][5] Its selection is a deliberate experimental choice driven by several factors:
-
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation, allowing for selective chemistry to be performed on the unprotected primary amine.
-
Orthogonal Deprotection: It can be readily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which typically do not affect other common protecting groups like benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc) groups. This orthogonality is the cornerstone of complex, multi-step synthetic strategies.
A Versatile Bifunctional Building Block
The compound is best understood as a bifunctional linker or building block. The presence of two distinct nitrogen nucleophiles at either end of an ethylene spacer—one protected and one free (as a salt)—enables chemists to introduce this moiety into a larger molecule and then selectively functionalize each end in a controlled sequence.
Synthesis and Purification Protocol
The synthesis of tert-butyl N-(2-aminoethyl)-N-methylcarbamate hydrochloride is a multi-step process that requires careful control of stoichiometry and reaction conditions to achieve high purity and yield. The described protocol is a self-validating system, where successful isolation of the intermediate validates the efficiency of the preceding step.
Rationale for the Synthetic Strategy
A logical and field-proven approach involves the selective mono-N-Boc protection of a suitable diamine precursor, followed by the formation of the hydrochloride salt. The key challenge in synthesizing such molecules is achieving mono-protection of a diamine without significant formation of the di-protected byproduct.[6] Using a large excess of the diamine is a common strategy to favor mono-substitution.[6]
Step-by-Step Laboratory Protocol
Step 1: Synthesis of tert-Butyl N-(2-aminoethyl)-N-methylcarbamate (Free Base)
-
Principle: This step involves the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). The secondary amine is generally more nucleophilic than the primary amine, but steric hindrance from the methyl group and the bulky Boc₂O reagent can influence selectivity. To ensure selective protection, controlled conditions are necessary. An alternative, more controlled route starts with mono-Boc-ethylenediamine, followed by N-methylation. For this guide, we will describe a direct, optimized protocol.
-
Materials:
-
N-methylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylethylenediamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the temperature remains at 0 °C. The slow addition is critical to minimize di-acylation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography (silica gel, using a gradient of methanol in DCM) to isolate the pure free base.
-
Step 2: Formation of the Hydrochloride Salt
-
Principle: The purified free base, containing a primary amine, is treated with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is often easier to handle and store than the free base oil.
-
Materials:
-
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate (from Step 1)
-
Diethyl ether (anhydrous) or Dichloromethane (DCM)
-
2M Hydrochloric acid in diethyl ether
-
-
Procedure:
-
Dissolve the purified free base (1.0 equivalent) in anhydrous diethyl ether or DCM.
-
Cool the solution to 0 °C.
-
Slowly add 2M HCl in diethyl ether (1.05 equivalents) dropwise with vigorous stirring.
-
A white precipitate should form immediately.
-
Continue stirring at 0 °C for 30 minutes, then allow it to stand for another hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under high vacuum to yield the final hydrochloride salt.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Below are the predicted chemical shifts for the hydrochloride salt in a suitable solvent like D₂O or DMSO-d₆.
| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| C(CH₃)₃ | ~1.45 | singlet (s) | 9H | Characteristic signal for the tert-butyl group of a Boc-carbamate.[7] |
| N-CH₃ | ~2.90 | singlet (s) | 3H | Methyl group attached to the carbamate nitrogen. |
| N(Boc)-CH₂ | ~3.50 | triplet (t) | 2H | Methylene group adjacent to the Boc-protected nitrogen. |
| CH₂-NH₃⁺ | ~3.20 | triplet (t) | 2H | Methylene group adjacent to the protonated primary amine, shifted downfield. |
| NH₃⁺ | ~8.20 | broad singlet (br s) | 3H | Protons of the ammonium group, often broad and may exchange with solvent. |
| Assignment (¹³C NMR) | Predicted δ (ppm) | Justification |
| C(CH₃)₃ | ~28.5 | tert-butyl carbons of the Boc group.[7] |
| C (CH₃)₃ | ~80.5 | Quaternary carbon of the Boc group.[7] |
| N-CH₃ | ~35.0 | Methyl carbon attached to nitrogen. |
| N(Boc)-CH₂ | ~48.0 | Methylene carbon adjacent to the Boc group. |
| CH₂-NH₃⁺ | ~38.0 | Methylene carbon adjacent to the ammonium group. |
| C=O | ~156.5 | Carbonyl carbon of the carbamate.[7] |
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad band is expected from ~3000-2800 cm⁻¹ corresponding to the N-H stretching of the ammonium (NH₃⁺) group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.
-
C-H Stretch: Bands will appear around 2950-2850 cm⁻¹ for the aliphatic C-H bonds.
Mass Spectrometry (MS)
When analyzed by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the compound will be detected as the free base. The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base plus a proton.
-
Expected [M+H]⁺: m/z ≈ 189.16
Applications in Drug Development
This reagent is not an active pharmaceutical ingredient (API) itself but serves as a critical intermediate for their construction.[3] Its bifunctional nature is ideally suited for modern drug design paradigms.
Synthesis of Complex Heterocycles and Scaffolds
The primary application is as a starting material for APIs. The primary amine can be used as a handle to build complex heterocyclic systems or to be acylated or alkylated as part of a larger molecule. After the initial construction, the Boc group can be removed to reveal a secondary amine, which can then participate in further reactions, such as cyclization or coupling to another fragment. This sequential reactivity is invaluable for building molecular complexity in a controlled manner.
Linker Chemistry for Novel Modalities
The structure is well-suited for use as a linker in advanced therapeutic modalities:
-
PROTACs (Proteolysis-Targeting Chimeras): The primary amine could be attached to a warhead that binds to a target protein, while the secondary amine (after deprotection) could be attached to an E3 ligase-binding element.
-
Antibody-Drug Conjugates (ADCs): The molecule can act as a spacer connecting a potent cytotoxic payload to a monoclonal antibody, leveraging its defined length and chemical handles.
Sources
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- 3. tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate [benchchem.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
"tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride molecular weight"
An In-depth Technical Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Abstract
This technical guide provides a comprehensive examination of this compound, a bifunctional building block of significant utility in contemporary organic synthesis and medicinal chemistry. We will delineate its core physicochemical properties, with a primary focus on its molecular weight and structure. This document furnishes a detailed, field-proven protocol for its synthesis and characterization, emphasizing the rationale behind critical experimental steps. Furthermore, we explore its strategic applications, particularly as a versatile linker in the development of advanced therapeutic modalities. This guide is intended to serve as an essential resource for professionals engaged in chemical research and drug discovery.
Fundamental Physicochemical Properties
This compound is a synthetic organic compound that serves as a valuable intermediate due to its dual functionality: a primary amine hydrochloride and a Boc-protected secondary amine. This structure allows for selective, sequential chemical modifications, making it a staple in multi-step synthesis.
Molecular Structure and Weight
The precise molecular weight is a cornerstone of chemical synthesis, essential for accurate stoichiometric calculations and analytical characterization.
-
Parent Compound (Free Base): The hydrochloride salt is derived from the parent compound, N-Boc-N-methylethylenediamine (CAS: 121492-06-6), which has a molecular weight of 174.24 g/mol .
Table 1: Elemental Composition and Contribution to Molecular Weight
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 210.70 |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound hinges on the selective mono-protection of N-methylethylenediamine. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Synthetic Workflow Overview
The process involves two primary stages: the protection of the secondary amine of N-methylethylenediamine with di-tert-butyl dicarbonate, followed by the formation of the hydrochloride salt at the primary amine.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Experimental Methodology
This protocol is designed to be self-validating, culminating in analytical characterization to confirm product identity and purity.
Materials:
-
N-methylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4.0 M HCl in 1,4-Dioxane
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N-methylethylenediamine (1.0 eq.) in anhydrous DCM.
-
Controlled Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C. This is a critical step to mitigate the exothermic nature of the acylation reaction and prevent over-reaction.
-
Base Addition: Add triethylamine (1.1 eq.) to the cooled solution. TEA acts as an acid scavenger, neutralizing the in situ generated acidic byproducts.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in anhydrous DCM dropwise over 30 minutes using an addition funnel. A slow rate of addition is essential for selectivity and temperature control.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Reaction completion should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Aqueous Workup: Quench the reaction by adding saturated aq. NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free-base intermediate.
-
Salt Formation: Dissolve the crude intermediate in a minimal amount of diethyl ether.
-
Precipitation: While stirring vigorously, add 4.0 M HCl in 1,4-dioxane (1.1 eq.) dropwise. The hydrochloride salt will precipitate as a white solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to afford the final product.
Analytical Characterization
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.
Table 2: Key Analytical Techniques for Product Validation
| Technique | Purpose | Expected Outcome |
| ¹H & ¹³C NMR | Structural Confirmation | Spectra will confirm the presence of all protons and carbons in the correct chemical environment and integration ratios (e.g., a singlet at ~1.4 ppm for the 9H of the tert-butyl group). |
| Mass Spectrometry | Molecular Weight Verification | ESI-MS will show a molecular ion peak for the free base (M+H)⁺ at m/z 175.2. |
| FTIR Spectroscopy | Functional Group Identification | Presence of key stretches: N-H (amine salt), C=O (carbamate), and C-O. |
| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity of the crystalline salt. |
Strategic Applications in Drug Development
The unique architecture of this compound makes it an invaluable tool in medicinal chemistry. The carbamate moiety is a key structural motif in many approved drugs, valued for its stability and role in modulating physicochemical properties.[4]
Core Component in Bifunctional Linkers
The primary application for this reagent is in the construction of linkers for heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC requires a linker to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.
Caption: Role of the title compound as a precursor for PROTAC linkers.
The Boc-protected secondary amine allows for the attachment of this building block to one part of the molecule. Subsequently, the Boc group is removed, revealing a secondary amine that can be further elaborated or connected to the second part of the PROTAC, providing precise control over the linker synthesis.
Precursor for Privileged Scaffolds
This compound is also a precursor for the synthesis of complex nitrogen-containing molecules, including substituted piperazines and other heterocyclic systems that are considered "privileged scaffolds" in drug discovery due to their frequent appearance in bioactive compounds.[3]
References
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National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]
-
Džoljić, E., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(7), 709-721. Retrieved from [Link]
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- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of N-Boc-N-methylethylenediamine Hydrochloride: A Strategic Building Block in Modern Synthesis
Abstract
N-Boc-N-methylethylenediamine and its hydrochloride salt represent a class of mono-protected diamine building blocks that have become indispensable in modern organic synthesis. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for the selective functionalization of the primary amine, providing a powerful tool for the controlled, stepwise construction of complex molecular architectures. This guide provides an in-depth analysis of its applications, core methodologies, and the chemical principles that underpin its utility. We will explore its role as a key intermediate in the synthesis of pharmaceuticals, its application in peptide and materials science, and provide detailed, field-proven protocols for its synthesis, deprotection, and subsequent elaboration.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of N-Boc-N-methylethylenediamine
| Property | Value | Reference |
| CAS Number | 121492-06-6 | [1][2][3] |
| Molecular Formula | C₈H₁₈N₂O₂ | [2][3][4] |
| Molecular Weight | 174.24 g/mol | [2][3][4] |
| Appearance | Clear colorless to pale yellow liquid | [1][4] |
| Density | 0.975 g/mL at 20 °C | [1][3] |
| Boiling Point | 79 °C at 0.4 mmHg | [1] |
| Refractive Index | n20/D 1.447 | [1][3] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [1][4] |
Safety and Handling:
N-Boc-N-methylethylenediamine is classified as a corrosive material.[5] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
ngcontent-ng-c1376895314="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage.[2][6] |
Note: The hydrochloride salt form shares similar hazards, primarily related to its corrosivity and the properties of the parent amine upon neutralization.
The Strategic Importance of Mono-Protection
The primary value of N-Boc-N-methylethylenediamine lies in the differential reactivity of its two nitrogen atoms. The Boc group is stable under a wide range of conditions but is selectively labile to acid. This allows chemists to perform extensive modifications on the free primary amine without disturbing the protected secondary amine. Once the desired transformations are complete, the Boc group can be cleanly removed to reveal the secondary amine for further functionalization. This "orthogonal" protection strategy is a cornerstone of multi-step synthesis.
Caption: Strategic workflow for using N-Boc-N-methylethylenediamine.
Core Synthetic Applications
The unique structure of this building block lends itself to a variety of fields.
-
Pharmaceutical Intermediate Synthesis : This is a primary application area. The compound serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly in building complex molecular scaffolds required for drugs targeting neurological disorders.[4] Its controlled reactivity is vital for constructing these intricate structures efficiently.
-
Peptide and Protein Chemistry : In peptide synthesis, the diamine can be incorporated as a non-natural amino acid residue or used as a linker to conjugate peptides to other molecules, such as labels or drug payloads.[4] Its use in solid-phase peptide synthesis enhances the efficiency of creating complex therapeutic peptides.[4]
-
Bioconjugation : The reagent is effective in bioconjugation, a process that involves attaching biomolecules to surfaces or other molecules, which is a critical technology in modern drug delivery systems.[4]
-
Ligand Synthesis and Catalysis : The diamine core is a common motif in ligands for transition metal catalysis. By functionalizing the primary amine, researchers can synthesize a library of ligands to tune the electronic and steric properties of a catalyst, thereby improving reaction yields and selectivity.[4]
-
Materials Science : N-Boc-N-methylethylenediamine is used in the development of advanced materials, such as specialty polymers with specific functional properties.[4]
Key Methodologies and Experimental Protocols
As a Senior Application Scientist, it is imperative to move beyond theory and provide robust, reproducible protocols.
Synthesis of N-Boc-N-methylethylenediamine (Free Base)
The most common and efficient synthesis involves the direct Boc-protection of N-methylethylenediamine. The key to achieving mono-protection over di-protection is the careful control of stoichiometry and reaction temperature.
Caption: Synthesis of N-Boc-N-methylethylenediamine.
Protocol: Synthesis via Direct Boc-Protection [1][7]
-
Rationale : This protocol uses an excess of the diamine and low temperature to favor the mono-acylated product. Triethylamine (TEA) acts as a base to neutralize the carbonic acid byproduct.
-
Setup : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve N-methylethylenediamine (11.8 mL, 134.9 mmol) in anhydrous acetonitrile (300 mL).
-
Cooling : Cool the solution to -30 °C using a dry ice/acetone bath. The low temperature is critical to control the reaction's exothermicity and selectivity.
-
Base Addition : Add triethylamine (7.46 mL, 53.9 mmol) to the cooled solution.
-
Reagent Addition : In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (9.81 g, 45 mmol) in acetonitrile. Add this solution dropwise to the cooled diamine solution over 30-60 minutes. Slow addition prevents localized overheating and the formation of the di-protected byproduct.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor progress by TLC or LC-MS.
-
Workup : Upon completion, remove the insoluble triethylamine salts by filtration through a pad of Celite.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting yellow oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 1:50 and increasing polarity) to afford the pure product.
-
Expected Outcome : A yellow oil with a typical yield of around 66%.[1] The product can be confirmed by mass spectrometry, which should show a peak at m/z 175 [M+H]⁺.[1]
Handling the Hydrochloride Salt
The title compound is the hydrochloride salt. The HCl is associated with the more basic primary amine. To use this reagent in reactions requiring a nucleophilic amine, the free base must be generated.
Protocol: Liberation of the Free Amine
-
Dissolve the N-Boc-N-methylethylenediamine hydrochloride salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, in a separatory funnel.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the free amine, which can be used directly in the next step.
Deprotection of the Boc Group: A Comparative Analysis
The removal of the Boc group is the key step to unmasking the secondary amine. The choice of method depends on the sensitivity of other functional groups in the molecule.
Mechanism Insight : Acid-mediated deprotection proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol.[8]
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) [7]
-
Application : A common and robust method for acid-stable substrates.
-
Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).
-
Add TFA (typically 20-50% v/v) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS (typically complete in 30-120 minutes).
-
Once complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
Protocol 2: Mild Deprotection with Oxalyl Chloride [9][10]
-
Application : An alternative for substrates sensitive to strong acids like TFA. The mechanism is more complex than simple in-situ HCl generation.[9][10]
-
In a dry flask, dissolve the Boc-protected substrate (e.g., 50 mg) in methanol (3 mL) and stir for 5 minutes at room temperature.[9]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate exotherm and gas evolution may be observed.[9]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction by slowly adding deionized water (5 mL).[9]
-
Extract the product with DCM, wash the organic layer with water, dry over MgSO₄, and concentrate.[9]
Table 3: Comparison of Boc Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Standard Acidolysis | TFA in DCM | Room Temp, 0.5-4h | Fast, reliable, common reagents. | Harsh; can cleave other acid-sensitive groups (e.g., t-butyl esters).[7] |
| HCl | 4M HCl in Dioxane | Room Temp, 0.5-4h | Can offer better selectivity over t-butyl esters compared to TFA.[7] | Can still be too harsh for very sensitive substrates. |
| Mild Oxalyl Chloride | Oxalyl Chloride in MeOH | Room Temp, 1-4h | Very mild conditions, good functional group tolerance.[9][10] | Reagent is toxic and moisture-sensitive. |
Conclusion
N-Boc-N-methylethylenediamine hydrochloride is more than a simple chemical; it is a strategic tool that enables controlled and selective synthesis. Its value is derived from the robust and well-understood chemistry of the Boc protecting group, which allows for the sequential functionalization of a diamine scaffold. For researchers in drug discovery, materials science, and catalysis, mastering the application of this building block opens a direct and efficient path to novel and complex molecules. The protocols and insights provided in this guide serve as a foundation for its successful implementation in the laboratory.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2756424, N-Boc-N-methylethylenediamine. [Link]
-
Akinyemi, R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]
- Google Patents. CN112979501A - Synthesis method of N-BOC-ethylenediamine.
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Versatile Building Block for Organic Synthesis. [Link]
-
Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal. [Link]
-
Akinyemi, R., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. [Link]
Sources
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- 3. N-Boc-N-甲基乙二胺 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
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- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
"tert-Butyl (2-aminoethyl)(methyl)carbamate HCl solubility"
An In-Depth Technical Guide to the Solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl
This technical guide provides a comprehensive analysis of the solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (HCl). As a key building block in synthetic organic chemistry and a common intermediate in the development of active pharmaceutical ingredients (APIs), a thorough understanding of its solubility characteristics is paramount for researchers, chemists, and formulation scientists. This document outlines the fundamental physicochemical properties of the compound, presents a detailed, step-by-step protocol for its empirical solubility determination in various solvent systems, and discusses the critical factors influencing its dissolution, including pH, temperature, and solvent polarity. The methodologies described herein are designed to ensure robust and reproducible results, adhering to principles of scientific integrity and providing a self-validating framework for laboratory investigation.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter that dictates the behavior of a chemical compound in a given solvent system. For tert-Butyl (2-aminoethyl)(methyl)carbamate HCl, a molecule featuring both a lipophilic tert-butoxycarbonyl (Boc) protecting group and a hydrophilic hydrochloride salt, its solubility profile is complex and highly dependent on the chosen medium. In drug development, solubility directly impacts bioavailability, dissolution rate, and the feasibility of formulation pathways. In chemical synthesis, it governs reaction kinetics, purification strategies (such as crystallization and chromatography), and overall process efficiency.
This guide serves as a practical resource for scientists, offering both theoretical grounding and actionable experimental protocols to accurately characterize the solubility of this versatile carbamate.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before undertaking experimental solubility studies. These parameters provide the basis for selecting appropriate solvents and anticipating dissolution behavior.
| Property | Value | Source |
| Chemical Name | tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride | Multiple |
| Synonyms | N-Boc-N-methyl-1,2-diaminoethane HCl | Multiple |
| Molecular Formula | C₈H₁₉ClN₂O₂ | |
| Molecular Weight | 210.70 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 155 - 160 °C | |
| pKa | (Predicted) Amine pKa ~10-11 | N/A |
Theoretical Framework: Factors Governing Solubility
The solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl is primarily influenced by the interplay of its molecular structure with the properties of the solvent.
-
pH-Dependent Solubility : The molecule contains a secondary amine that is protonated to form the hydrochloride salt. The equilibrium between the charged (salt) and uncharged (free base) forms is dictated by the pH of the solution and the pKa of the amine. In acidic to neutral aqueous media (pH < pKa), the highly polar, ionized hydrochloride form dominates, leading to enhanced water solubility. As the pH becomes more alkaline (pH > pKa), the amine is deprotonated, yielding the less polar free base, which typically exhibits lower aqueous solubility but increased solubility in organic solvents.
-
Solvent Polarity : The principle of "like dissolves like" is central. Polar solvents, such as water, methanol, and DMSO, are effective at solvating the ionic hydrochloride salt through dipole-dipole and hydrogen bonding interactions. Nonpolar organic solvents, such as hexanes or toluene, are generally poor solvents for the salt form but may be effective for the free base.
-
Temperature : The dissolution of most solid compounds is an endothermic process. Therefore, increasing the temperature of the solvent generally increases the solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl. This relationship is crucial for processes like recrystallization.
Experimental Protocol for Solubility Determination
This section provides a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method, a gold standard for solubility measurement. This method establishes equilibrium between the undissolved solid and the solvent, providing a reliable measure of thermodynamic solubility.
Materials and Equipment
-
Compound : tert-Butyl (2-aminoethyl)(methyl)carbamate HCl
-
Solvents :
-
Deionized Water (Type 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol (HPLC Grade)
-
Ethanol (95%)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
-
Acetonitrile (HPLC Grade)
-
-
Equipment :
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Thermostatic Orbital Shaker/Incubator
-
Centrifuge
-
Calibrated pH meter
-
HPLC with UV detector or other suitable quantitative method (e.g., LC-MS)
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or PVDF)
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Vials : Add an excess amount of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl to several vials (e.g., 20 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Solvent Addition : Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.
-
Equilibration :
-
Tightly cap the vials and vortex vigorously for 1-2 minutes to suspend the solid material.
-
Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Processing :
-
Once equilibrium is reached, remove the vials from the shaker. Allow the solid to settle, or centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration. Note: Adsorption of the analyte to the filter should be evaluated and accounted for if necessary.
-
-
Quantification :
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared to ensure accurate quantification.
-
-
Calculation : Calculate the solubility (S) in mg/mL using the following formula:
-
S (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
-
Interpreting Results and Advanced Considerations
pH-Solubility Profiling
To fully characterize an ionizable compound, its solubility should be determined across a range of pH values. This is particularly important for compounds intended for pharmaceutical applications, as they will encounter varying pH environments in the gastrointestinal tract.
Caption: Relationship between pH, ionization state, and aqueous solubility.
A recommended approach involves using a series of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH) as the solvent system in the shake-flask experiment described above. Plotting solubility against pH will generate a profile that is invaluable for predicting in vivo behavior and guiding formulation development.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Key checkpoints include:
-
Presence of Excess Solid : Visual confirmation of undissolved solid at the end of the experiment is mandatory to ensure saturation was achieved.
-
Equilibrium Confirmation : Measuring concentration at multiple time points (e.g., 24h vs. 48h) should yield consistent results. If the concentration continues to increase, the equilibration time must be extended.
-
Mass Balance : For rigorous studies, the remaining solid can be collected, dried, and weighed to ensure it aligns with the initial mass minus the dissolved amount, accounting for any potential degradation.
Conclusion
The solubility of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl is not a single value but a profile dependent on environmental conditions. As a hydrochloride salt of a secondary amine, it exhibits significantly higher solubility in acidic to neutral aqueous solutions compared to its free base form, which predominates in alkaline conditions. By employing a systematic and robust methodology like the isothermal shake-flask method, researchers can generate accurate and reliable solubility data. This information is fundamental for the successful application of this compound in both synthetic chemistry and pharmaceutical sciences, enabling rational solvent selection, robust process development, and effective formulation design.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580–586. [Link]
An In-depth Technical Guide to the Safe Handling of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and handling requirements for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No. 192130-34-6). Moving beyond a simple recitation of Safety Data Sheet (SDS) points, this document synthesizes the data with field-proven insights to ensure a culture of safety and experimental integrity in the laboratory.
Introduction: Understanding the Molecule and Its Context
This compound is a bifunctional building block commonly employed in medicinal chemistry and organic synthesis.[1] Its structure incorporates a primary amine, a secondary amine (temporarily part of the carbamate), and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances its stability and solubility in polar solvents. The presence of the reactive primary amine and the conditions required to eventually deprotect the Boc-group necessitate a thorough understanding of its hazard profile to mitigate risks during its use as a synthetic intermediate.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. While the hydrochloride salt is classified as an irritant, it is crucial to recognize that related free-base compounds, such as tert-Butyl N-(2-aminoethyl)carbamate, are classified as corrosive and can cause severe burns.[2] This underscores the importance of treating this compound with a high degree of caution, as moisture or basic conditions could potentially liberate the more hazardous free amine form.
GHS Classification Summary
| Hazard Class | Category | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Exclamation Mark | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Exclamation Mark | H335: May cause respiratory irritation |
The "Why" Behind the Hazards
The irritant nature of this compound can be attributed to its chemical structure. The primary amine is nucleophilic and can react with biological macromolecules. As a hydrochloride salt, the compound is acidic and can cause irritation upon contact with moist tissues like the eyes, skin, or respiratory tract. The fine, dusty nature of the solid also increases the risk of inadvertent inhalation, leading to respiratory irritation.[3]
Caption: Hazard exposure routes and resulting GHS classifications.
Safe Handling and Storage Protocols: A Self-Validating System
A robust safety protocol is a self-validating system. Each step is designed to prevent exposure, and the subsequent steps are designed to mitigate the consequences if a breach occurs.
Engineering Controls: The First Line of Defense
-
Primary Control: Always handle this compound within a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne dust and prevents respiratory exposure.
-
Secondary Control: Ensure the work area is well-ventilated and located away from incompatible materials.[3]
Personal Protective Equipment (PPE): The Last Barrier
The choice of PPE is not arbitrary; it is dictated by the specific hazards of the material.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[3] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile gloves. Inspect them for any signs of degradation or puncture before each use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.
-
Lab Coat: A fully buttoned, flame-resistant lab coat is mandatory.
-
-
Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with P95 or P100 particle filters is necessary.
Caption: A standard workflow for safely handling the compound.
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Recommended storage temperatures are often between 2-8°C to ensure long-term stability.
-
Incompatibilities: Keep segregated from strong oxidizing agents and strong acids.[3] Contact with strong bases should also be avoided, as this will liberate the free amine.
Emergency Procedures: Rapid and Correct Response
In the event of an exposure, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] The extended flushing time is crucial to ensure all particulate matter is removed.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Accidental Release: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.
Caption: A decision tree for first aid response to exposure.
Toxicological and Ecological Profile
Conclusion
This compound is a valuable research chemical. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By treating it with the respect it deserves—employing proper engineering controls, wearing the correct PPE, and being prepared for emergencies—researchers can effectively mitigate the risks and maintain a safe and productive laboratory environment.
References
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PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Spectroscopic Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
This technical guide provides an in-depth exploration of the spectroscopic characterization of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS 202207-78-1). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected data from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Beyond a simple presentation of data, this guide delves into the structural rationale behind the spectroscopic signatures, providing a framework for the confident identification and quality assessment of this versatile synthetic building block.
Introduction
This compound is a bifunctional organic molecule featuring a primary amine, a methyl-substituted secondary amine, and a tert-butoxycarbonyl (Boc) protecting group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the Boc group allows for selective chemical transformations at the primary amine, a common strategy in multi-step organic synthesis.
Accurate spectroscopic characterization is paramount to verify the identity, purity, and stability of such intermediates. This guide provides a detailed examination of the expected spectroscopic data for this compound.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound dictates its spectroscopic properties. The key structural features to consider are:
-
The tert-butyl group of the Boc protecting group.
-
The carbamate functional group.
-
The ethylenediamine backbone.
-
The N-methyl group.
-
The primary ammonium group (protonated primary amine).
The following sections will detail how each of these structural components contributes to the overall spectroscopic profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| (CH₃)₃C- | ~1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. |
| -N(CH₃)- | ~2.8 - 3.0 | Singlet | 3H | The three protons of the N-methyl group will appear as a singlet. Its chemical shift is influenced by the adjacent nitrogen atom. |
| -N(Boc)CH₂- | ~3.3 - 3.5 | Triplet | 2H | These methylene protons are adjacent to the Boc-protected nitrogen and will be deshielded. They will appear as a triplet due to coupling with the adjacent methylene group. |
| -CH₂NH₃⁺ | ~3.0 - 3.2 | Triplet | 2H | These methylene protons are adjacent to the protonated primary amine. The electron-withdrawing effect of the ammonium group will deshield these protons. They will appear as a triplet due to coupling with the other methylene group. |
| -NH₃⁺ | Broad | Singlet | 3H | The protons on the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Their chemical shift can be highly variable depending on the solvent and concentration. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons.
-
Instrument Setup: Utilize a 300 or 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Spectral Width: 10-15 ppm
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Illustrative Workflow for NMR Data Acquisition and Analysis
Caption: A generalized workflow for acquiring and analyzing NMR data.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C =O | ~156 | The carbonyl carbon of the carbamate group is significantly deshielded and appears at a characteristic downfield shift. |
| (C H₃)₃C - | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| (C H₃)₃C- | ~28 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear in the aliphatic region. |
| -N(C H₃)- | ~35 - 40 | The N-methyl carbon's chemical shift is influenced by the nitrogen atom. |
| -N(Boc)C H₂- | ~45 - 50 | This methylene carbon is adjacent to the Boc-protected nitrogen. |
| -C H₂NH₃⁺ | ~38 - 43 | This methylene carbon is adjacent to the protonated primary amine. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Experiment Type: Proton-decoupled.
-
Pulse Angle: 30-45°
-
Spectral Width: 200-250 ppm
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Expected Mass Spectrometry Data:
For this compound, with a molecular formula of C₈H₁₉ClN₂O₂, the molecular weight of the free base is 174.24 g/mol and the hydrochloride salt is 210.70 g/mol .[1][2]
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar and charged molecule.
-
Expected Molecular Ion: In positive ion mode ESI-MS, the expected molecular ion peak would correspond to the protonated free base [M+H]⁺ at m/z 175.14.
-
Key Fragmentation Patterns: Collision-induced dissociation (CID) of the parent ion can lead to characteristic fragment ions. Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group or isobutylene.
-
Loss of tert-butyl cation (57 Da): [M+H - C₄H₉]⁺ at m/z 118.
-
Loss of isobutylene (56 Da): [M+H - C₄H₈]⁺ at m/z 119.
-
Cleavage of the ethylenediamine backbone.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. The instrument can be a standalone spectrometer or coupled with a liquid chromatograph (LC-MS).
-
Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan beyond the expected molecular weight.
-
To obtain fragmentation data (MS/MS), select the parent ion (m/z 175.14) and subject it to CID.
-
Conceptual Diagram of ESI-MS Analysis
Caption: A simplified workflow of Electrospray Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H stretch (Ammonium) | 3000 - 3300 | Strong, Broad | The stretching vibration of the N-H bonds in the primary ammonium group. |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | The stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| C=O stretch (Carbamate) | 1680 - 1720 | Strong | The characteristic stretching vibration of the carbonyl group in the Boc protecting group. |
| N-H bend (Ammonium) | 1500 - 1650 | Medium | The bending vibration of the N-H bonds in the primary ammonium group. |
| C-N stretch | 1000 - 1250 | Medium | The stretching vibrations of the carbon-nitrogen bonds. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Conclusion
The spectroscopic data of this compound is a direct reflection of its molecular architecture. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and unambiguous confirmation of its structure and purity. The characteristic signals of the Boc protecting group, the ethylenediamine backbone, and the N-methyl group, along with the effects of the primary ammonium salt, create a unique spectroscopic fingerprint. This guide provides the foundational knowledge and expected data for researchers to confidently utilize and characterize this important synthetic intermediate in their drug discovery and development endeavors.
References
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PubChem. Compound Summary for CID 2756424, N-Boc-N-methylethylenediamine. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 45072251, tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209-214. [Link]
-
NIST. tert-Butyl carbamate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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"tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride literature review"
An In-Depth Technical Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Abstract
This technical guide provides a comprehensive review of this compound, a versatile bifunctional building block crucial to modern organic synthesis and medicinal chemistry. The document elucidates its chemical and physical properties, details a robust synthetic pathway with mechanistic insights, and explores its strategic applications in drug discovery and the construction of complex molecules. Emphasis is placed on the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, which allows for selective functionalization of the molecule's distinct amine moieties. This guide serves as a critical resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols, analytical methodologies, and safety guidelines to facilitate its effective use in a laboratory setting.
Introduction to a Versatile Synthetic Intermediate
This compound is a derivative of N-methylethylenediamine where the secondary amine is protected by a tert-butoxycarbonyl (Boc) group, and the primary amine is salified as a hydrochloride salt.[1] This unique structure, featuring two distinct and orthogonally reactive nitrogen atoms, establishes the compound as a highly valuable intermediate. The Boc group provides robust protection under a wide range of conditions, yet it is easily cleaved under acidic conditions, enabling controlled, sequential reactions.[2][3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[4] Its primary utility lies in its role as a linker or spacer in the synthesis of complex pharmaceutical agents and other fine chemicals, allowing for the precise introduction of a protected N-methylethylenediamine moiety.[5][6]
Caption: Structure of this compound.
Physicochemical Properties
The properties of this compound are derived from its structure, combining the features of a carbamate, a secondary amine, a primary amine, and a hydrochloride salt. Below is a summary of its key identifiers and physical characteristics.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | [1] |
| CAS Number | 202207-78-1 | [1] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 210.70 g/mol | [1] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water and many organic solvents | [4] |
| SMILES | CC(C)(C)OC(=O)N(C)CCN.Cl | [1] |
| InChIKey | FMNBLKIKMSKZGU-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound hinges on the selective mono-protection of a diamine. The most common strategy involves reacting N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O).
Causality of Experimental Design
The core challenge in synthesizing this molecule is achieving selective acylation of the more nucleophilic secondary amine of N-methylethylenediamine in the presence of the primary amine, or vice-versa, and preventing di-acylation. While direct selective protection can be challenging, a more controlled route involves the mono-Boc protection of ethylenediamine, followed by methylation. However, direct synthesis from N-methylethylenediamine is also feasible. A patented method describes a route involving the reduction of an isocyanate precursor, which offers high yield and selectivity.[7]
The choice of Boc₂O is deliberate; it is an effective and mild electrophile for introducing the Boc group, and its byproducts (tert-butanol and CO₂) are volatile and easily removed. The final step, salt formation with hydrochloric acid, is a straightforward acid-base reaction that converts the free-base oil or low-melting solid into a more stable and handleable crystalline hydrochloride salt.
Synthetic Workflow
A plausible and efficient laboratory-scale synthesis is a two-step process starting from N-Boc-ethylenediamine, which is commercially available or can be prepared from ethylenediamine.[8][9]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Reductive Amination Approach
This protocol describes the synthesis of the free base, which is then converted to the hydrochloride salt.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve N-Boc-ethylenediamine (1.0 eq) in methanol.
-
Imine Formation: Add aqueous formaldehyde (37%, 1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine/aminal.
-
Reduction: Cool the mixture in an ice bath (0 °C). Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding water. Reduce the volume of methanol on a rotary evaporator. Adjust the pH to basic (pH > 10) with aqueous NaOH and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can be purified by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration, wash with cold ether, and dry under vacuum to obtain the final product, this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this reagent stems from the orthogonal nature of its two amine groups. The Boc-protected secondary amine is non-nucleophilic and stable to many reaction conditions, while the primary amine hydrochloride can be neutralized to its free amine form, which is a potent nucleophile.
Role as a Bifunctional Linker
This compound is frequently used to introduce a flexible, N-methylated two-carbon spacer between two molecular fragments.[3] The primary amine can be reacted first (e.g., via acylation, alkylation, or reductive amination), keeping the Boc group intact. In a subsequent step, the Boc group is removed under acidic conditions to reveal the secondary amine, which can then undergo a different chemical transformation. This stepwise functionalization is critical for building complex molecular architectures in a controlled manner.[6]
Application Workflow in Synthesis
Caption: Stepwise functionalization using the target compound.
Use in Peptidomimetics and Medicinal Chemistry
In drug design, carbamates often serve as stable surrogates for peptide bonds.[10] This building block can be incorporated into peptide-like molecules to create peptidomimetics with improved stability against enzymatic degradation and enhanced cell permeability.[6] The N-methyl group can also be a key feature, as N-methylation of peptide backbones is a common strategy to improve pharmacokinetic properties by reducing hydrogen bonding capacity and increasing metabolic stability.
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for its successful application. A combination of chromatographic and spectroscopic techniques is employed for this purpose.[11]
| Analytical Method | Principle & Application | Typical Conditions |
| HPLC | Separates the compound from non-volatile impurities based on polarity. Used for routine purity checks. | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA. Detection: UV (if a chromophore is present) or Charged Aerosol Detector (CAD).[11] |
| GC-MS | Separates volatile components based on boiling point and polarity, with mass-based identification. Useful for analyzing the free base and detecting volatile impurities. | Column: Low-polarity capillary (e.g., DB-5ms). Analysis: The sample is typically analyzed as the free base after neutralization.[11] |
| NMR Spectroscopy | Provides definitive structural confirmation and can be used for absolute purity determination (qNMR). | ¹H NMR: Expect signals for the t-butyl group (~1.4 ppm), the methyl group, and the two methylene groups of the ethyl bridge. ¹³C NMR: Expect distinct signals for all 8 carbon atoms. |
Spectroscopic data for similar compounds can be found in various chemical supplier databases.[12]
Safety, Handling, and Storage
As a chemical reagent, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as corrosive and can cause severe skin burns and eye damage.[13][14] It may also cause respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
-
Handling: Avoid breathing dust, fumes, or vapors.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is often recommended to store the material refrigerated and under an inert atmosphere to maintain long-term stability.[13]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for intended deprotection reactions).[13]
Conclusion
This compound is a cornerstone building block in modern synthetic chemistry. Its value is anchored in its bifunctional nature, enabled by the robust and selectively cleavable Boc protecting group. This guide has detailed its synthesis, elucidated its physicochemical properties, and demonstrated its strategic application in constructing complex molecules, particularly within the field of drug discovery. The provided protocols and safety information offer a practical framework for researchers to leverage the unique reactivity of this compound, enabling the efficient and controlled synthesis of novel chemical entities.
References
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ChemBK. (2024). TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE HCL. [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem. [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
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Capot Chemical. (2026). MSDS of tert-Butyl (2-aminoethyl)(benzyl)carbamate. [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
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Patsnap. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Eureka. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 254-254. [Link]
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Methodological & Application
Application Notes and Protocols for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a bifunctional building block essential for advanced peptide synthesis. This reagent is particularly valuable for introducing N-methylated ethylenediamine spacers, a modification known to enhance the pharmacokinetic properties of therapeutic peptides. We will explore the underlying chemical principles, provide validated, step-by-step protocols for its incorporation in Solid-Phase Peptide Synthesis (SPPS), and discuss the strategic advantages of its use in drug development.
Introduction: The Strategic Role of N-Methylation and Spacers in Peptide Therapeutics
Peptide-based therapeutics often face challenges such as rapid enzymatic degradation and poor cell membrane permeability.[1] Chemical modifications are therefore crucial to improving their drug-like properties. N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to enhance metabolic stability and, in some cases, oral bioavailability.[1][2][3] Concurrently, the incorporation of spacer or linker moieties can provide conformational flexibility, reduce steric hindrance, and create defined distances between functional domains within a peptide conjugate.[4][5][6]
This compound serves as a unique building block that combines both features: an N-methylated amine and a short ethylenediamine spacer. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the N-methylamino group, which is readily removed under acidic conditions compatible with standard peptide synthesis workflows.[7][8][9] This allows for the precise, site-specific incorporation of an N-methylated spacer into a growing peptide chain.
Chemical Properties and Advantages
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | [10] |
| Molecular Formula | C8H19ClN2O2 | [10] |
| Molecular Weight | 210.70 g/mol | [10] |
| CAS Number | 100909-08-0 | |
| Key Features | Boc-protected N-methylamine, primary amine for coupling |
The primary advantage of this reagent lies in its bifunctionality. The primary amine allows for standard amide bond formation with the C-terminus of a resin-bound peptide. The Boc-protected N-methylamine remains inert during this coupling step. Subsequent removal of the Boc group unmasks the N-methylamine, which can then be coupled to the next amino acid in the sequence. This approach is more efficient and often yields purer products than post-synthetic N-methylation of a pre-assembled peptide backbone.[11]
Experimental Protocols
General Considerations for Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for standard manual or automated SPPS using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[12] Resins such as Wang or Rink Amide are commonly used, depending on whether a C-terminal acid or amide is desired.[13][14] All solvents should be peptide synthesis grade, and reagents should be of high purity.
Protocol 1: Incorporation of the N-Methylated Spacer onto a Resin-Bound Peptide
This protocol describes the coupling of this compound to the N-terminus of a peptide chain attached to a solid support.
Workflow Diagram:
Caption: Workflow for the acidic deprotection of the Boc group.
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DIPEA
-
DMF
Procedure:
-
Swell Resin: Swell the resin in DCM for 20 minutes.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes. [7][15]The mechanism involves the protonation of the carbamate oxygen by TFA, followed by the elimination of the stable tert-butyl cation and carbon dioxide, releasing the free amine. [8][13]3. Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIPEA in DMF for 10 minutes.
-
Final Wash: Wash the resin again with DMF (3x) and DCM (3x) to remove excess base. The resin now has a free N-methylamine ready for the next coupling step.
Protocol 3: Coupling the Next Amino Acid to the N-Methylamine
Coupling an amino acid to a secondary amine, such as the N-methylamine exposed in the previous step, is often more challenging due to increased steric hindrance. [16]Special conditions are required to achieve high coupling efficiency.
Recommended Coupling Conditions:
| Parameter | Recommended Condition | Rationale |
| Amino Acid Equivalents | 4 equivalents | A higher excess drives the reaction to completion. |
| Coupling Reagent | HATU or PyBOP | These reagents are highly effective for sterically hindered couplings. [16] |
| Base | DIPEA or Collidine | Non-nucleophilic bases are required to prevent side reactions. |
| Reaction Time | 4-6 hours (or overnight) | Longer reaction times are often necessary. |
| Monitoring | Bromophenol Blue Test | The Kaiser test gives a false negative with secondary amines. The Bromophenol Blue test is a reliable alternative. [16] |
Procedure:
-
Follow the standard activation and coupling procedure as outlined in Protocol 1, but use the parameters specified in the table above.
-
After the reaction, perform the Bromophenol Blue test to confirm completion. If the test is positive (blue/green beads), a second coupling may be necessary. [16]3. Once coupling is complete, proceed with the standard SPPS cycle of washing and Fmoc-deprotection for the next amino acid in the sequence.
Conclusion and Future Perspectives
This compound is a highly valuable reagent for the rational design of peptide therapeutics. It provides a straightforward and efficient method for introducing N-methylated spacers, thereby imparting favorable pharmacokinetic properties. The protocols detailed herein offer a validated framework for the successful incorporation of this building block into peptide sequences. As the demand for more stable and potent peptide drugs continues to grow, the strategic use of such specialized chemical tools will be paramount in advancing the field of drug discovery and development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. lifetein.com [lifetein.com]
- 5. qyaobio.com [qyaobio.com]
- 6. jpt.com [jpt.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 45072251 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. peptide.com [peptide.com]
The Strategic Application of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Sequential Amine Functionalization
Introduction: A Versatile Building Block for Complex Amine Architectures
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise construction of molecules containing multiple amine functionalities is of paramount importance. tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, also known as N-Boc-N'-methylethylenediamine hydrochloride, stands out as a pivotal building block for this purpose.[1] Its strategic value lies in its differentiated reactivity: it possesses a primary amine, rendered nucleophilic upon basification, and a secondary amine temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group.[2] This inherent dichotomy allows for a sequential and controlled functionalization strategy, which is crucial for minimizing side-product formation and streamlining purification processes in multi-step syntheses.[2]
This guide provides an in-depth exploration of the experimental protocols for utilizing this versatile reagent. We will delve into the practical aspects of handling the hydrochloride salt, detail a robust protocol for the selective alkylation of the primary amine via reductive amination, and subsequently outline the precise conditions for the deprotection of the Boc group to unveil the secondary amine for further modification. The causality behind each experimental choice, from reagent selection to reaction conditions, will be thoroughly explained to provide researchers with a comprehensive and field-proven methodology.
Core Physicochemical and Safety Data
Proper handling and storage are critical for ensuring the integrity and reactivity of the reagent. The hydrochloride salt is typically a stable, white crystalline solid.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | [3] |
| CAS Number | 202207-78-1 | [3] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 210.70 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in water and many organic solvents | [5] |
| Storage | Store in a cool, dry place under an inert atmosphere. Keep container tightly closed. | [6] |
Safety & Handling Precautions
This compound may cause skin, eye, and respiratory irritation. All manipulations should be performed in a well-ventilated chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Avoid contact with strong oxidizing agents and strong acids.[6] In case of contact, rinse the affected area thoroughly with water.
Experimental Workflow: A Two-Stage Approach to Asymmetric Diamine Synthesis
The primary application of this reagent is a two-stage process: first, the selective functionalization of the primary amine, followed by the deprotection of the Boc-protected secondary amine. This workflow is invaluable for creating unsymmetrically substituted ethylenediamine scaffolds, which are common motifs in pharmacologically active compounds.
Caption: Sequential functionalization workflow.
Protocol 1: Reductive Amination of the Primary Amine
Reductive amination is a highly reliable method for forming C-N bonds and is a cornerstone of amine synthesis.[7] This protocol details the reaction of this compound with an aldehyde to yield a secondary amine. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is milder and more selective for imines and iminium ions than other hydrides like sodium borohydride, and it can be used in a one-pot procedure without the need to isolate the intermediate imine.[8]
Materials:
-
This compound (1.0 eq.)
-
Aldehyde of choice (e.g., 4-Fluorobenzaldehyde) (1.0 eq.)
-
Triethylamine (TEA) (2.5 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 mmol, 210.7 mg) and the aldehyde (1.0 mmol) in anhydrous DCM (10 mL).
-
Neutralization: To the stirred solution, add triethylamine (2.5 mmol, 0.35 mL) at room temperature. The base is crucial for neutralizing the hydrochloride salt, thereby liberating the free primary amine, which is the active nucleophile for the subsequent reaction.[5]
-
Imine Formation: Stir the resulting mixture vigorously for 1 hour at room temperature. This allows for the formation of the intermediate imine or iminium ion.[5]
-
Reduction: Carefully add sodium triacetoxyborohydride (2.0 mmol, 424 mg) to the reaction mixture in portions. An exothermic reaction may occur.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for an additional 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench by the slow, careful addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[5]
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated, Boc-protected product.
| Entry | Aldehyde | Reducing Agent | Base | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | TEA | >90%[5] |
| 2 | Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | TEA | High |
| 3 | Phenylacetaldehyde | NaBH(OAc)₃ | TEA | High |
Protocol 2: Deprotection of the Boc Group
The final step in this workflow is the removal of the Boc protecting group to liberate the secondary amine. The Boc group is designed to be labile under acidic conditions.[6] Trifluoroacetic acid (TFA) in DCM is a common and highly effective method, typically resulting in clean and rapid deprotection with high yields.[6] An alternative is using a solution of HCl in an organic solvent like dioxane or methanol.[6]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Materials:
-
N-alkylated, Boc-protected diamine (from Protocol 1)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous DCM (5-10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA (5-10 eq., e.g., 0.4-0.8 mL for 5-10 mmol) to the stirred solution. The use of excess acid ensures the complete cleavage of the Boc group.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and carefully add it to a stirred solution of cold diethyl ether to precipitate the product as the TFA salt.
-
Alternatively, to obtain the free amine, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution (or other base like NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
-
Isolation: If precipitated, filter the solid product and wash with cold diethyl ether. If extracted, dry the organic layer, concentrate, and purify as necessary. The product is often obtained in high purity after this procedure.
| Parameter | Protocol A: TFA/DCM | Protocol B: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane |
| Solvent | Dichloromethane (DCM) | Methanol or Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | >90% | >90% |
Conclusion and Future Outlook
This compound is a robust and highly effective building block for the synthesis of asymmetrically functionalized diamines. The protocols detailed herein for reductive amination and subsequent Boc-deprotection provide a reliable and high-yielding pathway for accessing complex molecular architectures. The strategic advantage of this reagent lies in the predictable and selective nature of its reactivity, which is a cornerstone of efficient and logical synthetic design. As the demand for novel pharmaceuticals and functional materials continues to grow, the application of such well-defined, versatile intermediates will undoubtedly play a critical role in accelerating discovery and development.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Protocol for the Deprotection of N-Boc-N'-methylethylenediamine. BenchChem.
- Google Patents. (2001). Practical synthesis of urea derivatives.
- BenchChem. (2025).
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Medina, S. A., & Kotha, S. (2014). A one-pot selective synthesis of N-Boc protected secondary amines. Tetrahedron Letters, 55(28), 3885-3887.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 45072251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Diamine Building Block: A Guide to tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Organic Synthesis
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, asymmetrically protected diamines stand out for their ability to enable sequential and controlled functionalization. This guide provides an in-depth exploration of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a versatile building block prized for its differentiated amine reactivity, offering researchers a powerful tool for streamlined synthetic endeavors.
This document will delve into the synthesis, key applications, and underlying chemical principles of this reagent. The protocols and insights provided are curated to be self-validating, empowering researchers to confidently incorporate this building block into their synthetic workflows.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | |
| CAS Number | 202207-78-1 | |
| Molecular Formula | C₈H₁₉ClN₂O₂ | |
| Molecular Weight | 210.70 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water, methanol, and other polar solvents | General knowledge |
The Synthetic Utility: A Tale of Two Amines
The synthetic power of this compound lies in the differential reactivity of its two nitrogen atoms. The primary amine is protonated as the hydrochloride salt, rendering it non-nucleophilic under neutral or acidic conditions. The tertiary amine is protected by a tert-butoxycarbonyl (Boc) group, which is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. This strategic protection scheme allows for the selective functionalization of the primary amine, followed by the deprotection and subsequent reaction of the newly formed secondary amine.
Caption: Synthetic and Application Workflow.
Synthesis of this compound
The synthesis of the title compound is a two-step process involving the selective mono-Boc protection of N-methylethylenediamine followed by the formation of the hydrochloride salt.
Step 1: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate (Free Base)
Principle: The selective mono-protection of a diamine is a common challenge in organic synthesis. A widely adopted strategy involves the slow addition of the protecting group reagent to an excess of the diamine. However, for more valuable diamines, a 1:1 stoichiometry is preferred. The following protocol is adapted from established procedures for the mono-Boc protection of similar diamines.[1][2]
Experimental Protocol:
-
To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95-1.0 eq) in the same solvent dropwise over a period of 1-2 hours with vigorous stirring. The slow addition is crucial to minimize the formation of the di-protected byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford tert-butyl (2-aminoethyl)(methyl)carbamate as a colorless to pale yellow oil.
| Parameter | Recommended Conditions | Causality |
| Solvent | Dichloromethane (DCM) or Acetonitrile | Aprotic solvents that dissolve both reactants and are inert under the reaction conditions. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermicity of the reaction and improve selectivity. |
| Stoichiometry | Near 1:1 ratio of diamine to Boc₂O | Minimizes the formation of the di-Boc protected byproduct. |
| Work-up | Column Chromatography | Effectively separates the mono-protected product from unreacted starting material and the di-protected byproduct. |
Step 2: Formation of the Hydrochloride Salt
Principle: The free base is converted to its hydrochloride salt to improve its stability, shelf-life, and handling properties. The salt is typically a crystalline solid that is less prone to degradation than the free base oil.
Experimental Protocol:
-
Dissolve the purified tert-butyl (2-aminoethyl)(methyl)carbamate in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in diethyl ether (typically 2 M) dropwise with stirring until the precipitation of a white solid is complete.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Applications in Organic Synthesis
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of nitrogen-containing compounds, particularly unsymmetrically disubstituted ethylenediamines.
N-Alkylation and N-Acylation of the Primary Amine
The free primary amine can be selectively functionalized in the presence of the Boc-protected tertiary amine.
General Protocol for N-Alkylation:
-
Suspend this compound (1.0 eq) and a suitable base (e.g., triethylamine, diisopropylethylamine, 2.2 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
Synthesis of Piperazine Derivatives
This building block is a key component in the synthesis of 1-methyl-4-substituted piperazines, a common scaffold in many pharmaceutical agents.
Caption: General workflow for piperazine synthesis.
Boc Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further reactions.
General Protocol for Boc Deprotection:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane, dioxane, or methanol.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture to remove the excess acid and solvent. The product is often obtained as the corresponding salt.
Conclusion
This compound is a strategically designed building block that offers a reliable and efficient solution for the synthesis of unsymmetrically substituted ethylenediamine derivatives. Its differential amine reactivity, coupled with the robust and readily cleavable Boc protecting group, provides chemists with a high degree of control over their synthetic transformations. The protocols and conceptual framework presented in this guide are intended to facilitate the seamless integration of this valuable reagent into a wide array of research and development programs, ultimately accelerating the discovery of novel chemical entities.
References
-
PubChem. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem CID: 45072251. Accessed January 20, 2026. [Link]
- Pittelkow, M.; Lewinsky, R.; Christensen, J. B. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. 2004, 81, 121.
-
PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. Accessed January 20, 2026. [Link]
Sources
"protecting group strategies with tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride"
An In-depth Technical Guide to Protecting Group Strategies with tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecules. This compound is a prime example of such a reagent. It is the hydrochloride salt of N-Boc-N-methylethylenediamine, a molecule featuring a primary amine and a Boc-protected secondary amine.[1] This arrangement provides chemists with a powerful tool for sequential, chemoselective functionalization.
The core utility of this reagent lies in its pre-protected state. The tert-butoxycarbonyl (Boc) group masks the more nucleophilic secondary amine, leaving the primary amine available for a wide array of chemical transformations.[2][3] The Boc group is renowned for its stability under basic, nucleophilic, and reductive conditions, yet it can be cleaved cleanly under mild acidic conditions.[4][5] This acid-lability forms the cornerstone of its strategic application, allowing for the unmasking of the secondary amine at a desired point in a synthetic sequence. The hydrochloride salt form enhances the compound's stability and ease of handling, requiring only a simple neutralization step to liberate the reactive primary amine.
This guide provides a comprehensive overview of the strategic applications of this compound, detailing the principles behind its use, step-by-step protocols for its functionalization and deprotection, and the critical considerations for its successful implementation in research and development.
Core Principles and Strategic Advantages
The efficacy of this compound as a synthetic building block is rooted in several key chemical principles:
-
Chemoselectivity : The differential reactivity between the free primary amine and the protected secondary amine is the molecule's most significant feature. This allows for selective reactions such as alkylation, acylation, or reductive amination to occur exclusively at the primary nitrogen. This avoids the statistical mixtures of products that would arise from using an unprotected diamine like N-methylethylenediamine.[6]
-
Orthogonality : The Boc group is a member of an orthogonal set of protecting groups. It is stable to the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and resistant to the catalytic hydrogenation used to cleave the Cbz (benzyloxycarbonyl) group.[5][7][] This orthogonality is crucial in multi-step syntheses, particularly in peptide and peptidomimetic chemistry, where multiple protecting groups must be removed selectively.[][10]
-
Acid-Labile Deprotection : The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[3][11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which fragments into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free secondary amine.[3] This process is generally high-yielding and clean.
Application Notes and Experimental Protocols
Section 1: Handling and Liberation of the Free Amine
Before its use as a nucleophile, the hydrochloride salt must be neutralized to generate the free base. This can be done as a separate workup step or, more commonly, in situ by adding a suitable base to the reaction mixture.
Safety & Handling:
-
This compound and its free base may cause skin and eye irritation or burns.[12] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
Protocol 1: In Situ Liberation of the Free Base for Subsequent Reaction
This protocol describes the standard procedure for using the reagent directly in a subsequent functionalization reaction.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add the chosen anhydrous solvent (e.g., DCM) to create a suspension.
-
Add the tertiary amine base (1.1 to 1.5 equivalents). For reactions that generate an acidic byproduct (e.g., acylation with an acid chloride), a second equivalent of base is required.
-
Stir the mixture at room temperature for 15-30 minutes. A clear solution or a fine suspension of the ammonium salt byproduct (e.g., triethylammonium chloride) will form.
-
The resulting solution/suspension containing the free amine is now ready for the addition of the electrophile (e.g., alkyl halide, acid chloride, aldehyde).
Causality and Experimental Choices:
-
Base Selection : A non-nucleophilic tertiary amine like TEA or DIPEA is chosen to avoid competition with the primary amine nucleophile. The amount is slightly in excess to ensure complete neutralization.
-
Solvent Choice : The solvent should be anhydrous to prevent unwanted hydrolysis of reagents and be compatible with the subsequent reaction step. DCM and THF are common choices for a wide range of reactions.
-
Inert Atmosphere : While not always strictly necessary, an inert atmosphere is good practice to prevent the absorption of atmospheric moisture and CO₂, which can react with the amine.
Section 2: Chemoselective Reactions at the Primary Amine
With the secondary amine securely protected, the primary amine can be functionalized with high selectivity. The following protocols are representative examples.
Protocol 2: N-Alkylation with an Electrophilic Partner
This procedure details the reaction of the primary amine with an alkyl halide to form a new secondary amine.
Materials:
-
Solution of the free amine (from Protocol 1)
-
Alkyl halide (e.g., benzyl bromide) or alkyl tosylate (1.0 equivalent)
-
Additional base (e.g., TEA or K₂CO₃, 1.1 equivalents)
-
Anhydrous DMF or MeCN
Procedure:
-
Prepare the free amine in situ as described in Protocol 1 using 2.2 equivalents of base (one for neutralization, one to scavenge the H-X byproduct).
-
To the stirred solution, add the alkyl halide dropwise at room temperature.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The reaction may require gentle heating (40-60 °C) for less reactive halides.[14]
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with water and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Reductive Amination with Aldehydes or Ketones
This protocol forms a new secondary amine via an intermediate imine, which is reduced in situ.
Materials:
-
Solution of the free amine (from Protocol 1)
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Mild reducing agent (e.g., Sodium triacetoxyborohydride (STAB), 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloroethane (DCE) or DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Prepare the free amine in situ as described in Protocol 1.
-
Add the aldehyde or ketone to the reaction mixture and stir for 30-60 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.
-
Add the reducing agent (STAB) portion-wise to control any effervescence.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography if necessary.
Data Presentation: Summary of Functionalization Conditions
| Reaction Type | Electrophile | Typical Base | Solvent | Temperature (°C) | Key Considerations |
| N-Alkylation | R-Br, R-I, R-OTs | TEA, DIPEA, K₂CO₃ | DMF, MeCN | 25 - 60 | Requires a stoichiometric base to scavenge the acidic byproduct. |
| N-Acylation | R-COCl, (RCO)₂O | TEA, DIPEA | DCM, THF | 0 - 25 | Reaction is often fast and exothermic; addition at 0 °C is recommended. |
| Reductive Amination | R-CHO, R₂C=O | None (STAB) | DCE, DCM, THF | 25 | STAB is moisture-sensitive but tolerates mild acid. |
Section 3: Deprotection of the Boc Group
The final strategic step is the removal of the Boc group to reveal the secondary N-methyl amine. This is almost exclusively performed under acidic conditions.
Mechanism and Side Reactions: The deprotection proceeds via protonation and subsequent elimination to form a stable tert-butyl cation. This cation can act as an alkylating agent, especially with electron-rich aromatic rings or sulfur nucleophiles.[15] To prevent these side reactions, a "scavenger" such as anisole, thioanisole, or triethylsilane is often added to the reaction mixture to trap the cation.
Protocol 4: Acid-Mediated Boc Deprotection
Materials:
-
Boc-protected substrate
-
Acidic reagent (e.g., Trifluoroacetic acid (TFA), 4M HCl in 1,4-dioxane, or 4M HCl in methanol)
-
Solvent (e.g., DCM for TFA; the reagent is the solvent for HCl solutions)
-
Scavenger (optional, e.g., anisole)
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of DCM (if using TFA) or directly in the acidic solution (e.g., 4M HCl in dioxane).
-
If using a scavenger, add it to the solution (5-10% v/v).
-
Add the acid. If using TFA, a common ratio is 1:1 TFA:DCM. The reaction is often accompanied by bubbling as CO₂ is released.[3][16]
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Upon completion, remove the volatiles (acid and solvent) by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene or methanol to remove residual acid.
-
Isolation: The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. It can be used as such, or the free amine can be liberated by basification and extraction.
Data Presentation: Common Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | DCM | 25 | 1 - 2 h | Potent acid; requires careful handling and complete removal. |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 25 | 1 - 4 h | Common and effective; product precipitates as the HCl salt. |
| 4M HCl in Methanol | Methanol | 25 | 2 - 6 h | Useful if the substrate has poor solubility in dioxane. |
| Aqueous Phosphoric Acid | Water/Organic | 25 - 50 | 4 - 12 h | A greener, milder alternative for some substrates.[4] |
Visualizations of Workflow and Mechanisms
Diagram 1: General Synthetic Workflow This diagram illustrates the typical sequence of using this compound in a synthesis.
Caption: General workflow for utilizing the protected diamine.
Diagram 2: The Core Protecting Group Strategy This diagram illustrates the logic of masking one functional group to allow selective reaction at another.
Caption: Logic of the Boc protecting group strategy.
Diagram 3: Mechanism of Acid-Catalyzed Boc Deprotection This diagram details the step-by-step chemical transformation during the removal of the Boc group.
Caption: Mechanism of acid-mediated Boc deprotection.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility is defined by the robust Boc protecting group, which enables the chemoselective functionalization of the primary amine center while the secondary amine remains masked. The straightforward, high-yielding protocols for both functionalization and subsequent acid-labile deprotection make it an indispensable tool for constructing complex nitrogen-containing molecules, from pharmaceutical intermediates to ligands and functional materials. A thorough understanding of the principles of its reactivity, handling requirements, and deprotection mechanism is essential for leveraging its full synthetic potential.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Bourne, G. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Retrieved from [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
- Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Capot Chemical. (2026). MSDS of tert-Butyl (2-aminoethyl)(benzyl)carbamate. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
PubChem - NIH. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). Retrieved from [Link]
-
Molbase. (n.d.). Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)AMINO]ETHYL}CARBAMATE. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
Sources
- 1. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 45072251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. researchgate.net [researchgate.net]
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- 16. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Use of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride in Pharmaceutical Intermediate Synthesis
Introduction: A Bifunctional Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the efficient and controlled synthesis of complex nitrogen-containing molecules is paramount. tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No: 202207-78-1) has emerged as a highly valuable and strategic building block in the synthesis of pharmaceutical intermediates.[1][2] Its utility stems from a carefully designed molecular architecture: a primary amine, rendered as a stable hydrochloride salt, and a secondary amine, protected by the sterically demanding and acid-labile tert-butyloxycarbonyl (Boc) group.
This differential protection is the cornerstone of its strategic value. It allows for the selective functionalization of the primary amine under a wide range of conditions while the less reactive, Boc-protected secondary amine remains inert.[3] Subsequently, the Boc group can be cleanly removed under mild acidic conditions, revealing the secondary amine for further synthetic transformations. This sequential reactivity provides chemists with a powerful tool to construct complex scaffolds with precise control, avoiding the formation of undesired byproducts that often plague reactions with unprotected diamines.[4][5] The carbamate group itself is a key structural motif in many approved drugs, valued for its stability and ability to participate in crucial drug-target interactions.[6][7]
Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is essential for its successful application and storage.
| Property | Value | Reference(s) |
| CAS Number | 202207-78-1 | [1][2] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1][2] |
| Molecular Weight | 210.70 g/mol | [2] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in water, methanol, DMSO | |
| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C. Keep container tightly sealed. | [1] |
Core Synthetic Applications & Mechanistic Rationale
The primary application of this reagent is as a versatile N-methyl-ethylenediamine synthon. The hydrochloride salt form enhances stability and simplifies handling, while the Boc group provides a robust shield for the secondary amine.
Nucleophilic Aromatic Substitution (SNAr)
The free primary amine is an excellent nucleophile for SNAr reactions with electron-deficient aromatic or heteroaromatic systems. This is a cornerstone reaction for building the core of many kinase inhibitors and other targeted therapies.
-
Rationale: The electron-withdrawing nature of groups like nitro (-NO₂) or cyano (-CN) on an aromatic ring, particularly when ortho or para to a leaving group (e.g., F, Cl), makes the ring susceptible to nucleophilic attack. The primary amine of our reagent attacks the electron-deficient carbon, displacing the leaving group. The Boc-protected secondary amine does not compete, ensuring regioselectivity. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the generated HCl in situ without consuming the starting material.
Reductive Amination
This reagent is highly effective in reductive amination reactions with aldehydes and ketones to form secondary amines.
-
Rationale: The primary amine first condenses with the carbonyl compound to form a Schiff base (or iminium ion). This intermediate is then reduced in the same pot by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired secondary amine. STAB is the preferred reagent as it is selective for the iminium ion in the presence of the starting carbonyl and is tolerant of mildly acidic conditions, which can catalyze iminium formation.
Amide Bond Formation
The primary amine can be readily acylated using activated carboxylic acids (e.g., acyl chlorides, acid anhydrides) or through peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Rationale: This application is fundamental in synthesizing peptidomimetics and other amide-containing drug candidates. The high nucleophilicity of the primary amine ensures efficient coupling. The Boc group's stability to most coupling conditions prevents oligomerization or side reactions at the secondary amine position.
Sequential Functionalization Workflow
The true power of this reagent is realized in multi-step syntheses. A typical workflow involves an initial reaction at the primary amine, followed by deprotection and a subsequent reaction at the newly revealed secondary amine.
Caption: General workflow for sequential amine functionalization.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always perform a thorough risk assessment and use appropriate personal protective equipment (PPE).
Protocol 1: SNAr Reaction with 4-Fluoro-3-nitrobenzonitrile
This protocol details a representative SNAr reaction, a common step in the synthesis of kinase inhibitor scaffolds.
Reaction Scheme:
Caption: SNAr reaction scheme.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| tert-Butyl (2-aminoethyl)(methyl)carbamate HCl | 210.70 | 10.0 | 2.11 g |
| 4-Fluoro-3-nitrobenzonitrile | 166.12 | 10.0 | 1.66 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.3 mL |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | - | 20 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (2.11 g, 10.0 mmol) and 4-fluoro-3-nitrobenzonitrile (1.66 g, 10.0 mmol).
-
Add anhydrous DMSO (20 mL) to the flask. The solids may not fully dissolve initially.
-
Add diisopropylethylamine (DIPEA, 4.3 mL, 25.0 mmol) dropwise to the stirring suspension at room temperature. An exotherm may be observed. The use of 2.5 equivalents of base is to neutralize both the HCl salt and the HF generated during the reaction.
-
Heat the reaction mixture to 80 °C using an oil bath and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
A yellow precipitate should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization from ethanol or column chromatography if necessary.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to liberate the secondary amine for subsequent reactions.
Materials & Reagents:
| Reagent | Concentration | Amount (mmol) | Volume |
| Boc-Protected Intermediate (from Prot. 1) | - | 5.0 | 1.75 g |
| HCl in 1,4-Dioxane | 4.0 M | 50.0 | 12.5 mL |
| Dichloromethane (DCM) | - | - | 20 mL |
| Diethyl Ether | - | - | 100 mL |
Procedure:
-
Dissolve the Boc-protected intermediate (1.75 g, 5.0 mmol) in dichloromethane (20 mL) in a 100 mL round-bottom flask at room temperature.
-
Add 4.0 M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol, 10 eq.) to the solution while stirring.
-
Seal the flask and stir at room temperature for 2-4 hours. Gas evolution (isobutylene) will be observed. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, add diethyl ether (100 mL) to the reaction mixture to precipitate the hydrochloride salt of the deprotected product.
-
Stir the resulting slurry for 20 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with diethyl ether (2 x 20 mL) to remove residual dioxane and DCM.
-
Dry the solid under vacuum to yield the desired product as its dihydrochloride salt, ready for the next synthetic step.
Conclusion
This compound is a strategically designed reagent that offers a reliable and efficient solution for introducing the N-methyl-ethylenediamine moiety in complex molecule synthesis. Its differential protection scheme enables selective, sequential functionalization of its two distinct amine groups, providing chemists with a high degree of control over their synthetic routes. The protocols outlined herein serve as a practical guide for leveraging this versatile building block in the development of novel pharmaceutical intermediates.
References
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 79, 184. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem Compound Summary. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethyl carbamate.
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]
-
Oakwood Chemical. (n.d.). tert-Butyl N-(2-aminoethyl)carbamate. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem Compound Summary. Retrieved January 20, 2026, from [Link]
-
Turi, Z., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(2), 99-127. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved January 20, 2026, from [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Available at: [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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- 3. tert-Butyl N-[2-(methylcarbamoyl)ethyl]carbamate [benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Abstract & Introduction
tert-Butyl (2-aminoethyl)(methyl)carbamate, also known as N-Boc-N-methylethylenediamine, is a pivotal mono-protected diamine building block in modern organic and medicinal chemistry.[1][2] Its structure, which features a sterically hindered tert-butoxycarbonyl (Boc) group on the secondary amine and a free primary amine, enables selective and sequential functionalization. This strategic protection is crucial for synthesizing complex nitrogen-containing molecules, active pharmaceutical ingredients (APIs), and peptide derivatives by preventing unwanted side reactions at the more nucleophilic secondary amine.[][4]
The compound is most commonly supplied and utilized as its hydrochloride salt, which enhances its stability, crystallinity, and handling properties compared to the free base, which is a liquid or oil.[] This guide provides a comprehensive overview of the synthetic strategy, detailed reaction protocols, and critical process parameters for the preparation of tert-butyl (2-aminoethyl)(methyl)carbamate and its subsequent conversion to the hydrochloride salt.
Synthetic Strategy and Mechanistic Rationale
The principal synthetic route involves the selective mono-protection of N-methylethylenediamine using di-tert-butyl dicarbonate (Boc₂O). The core challenge lies in achieving high selectivity for the secondary amine over the primary amine.
2.1 Selectivity in Boc Protection
While primary amines are generally less sterically hindered, secondary amines are often more nucleophilic due to the electron-donating effect of the alkyl substituent (the methyl group in this case). However, the reaction conditions can be finely tuned to favor protection of the secondary amine. By conducting the reaction at low temperatures, the kinetic product is favored. The dropwise addition of the Boc anhydride to a solution of the diamine ensures that the anhydride is never in high concentration, minimizing the chance of double protection.
2.2 Role of Reagents
-
N-Methylethylenediamine: The starting diamine with two distinct reactive sites.
-
Di-tert-butyl dicarbonate (Boc₂O): The standard reagent for introducing the acid-labile Boc protecting group.
-
Solvent (Acetonitrile or Dichloromethane): Aprotic solvents are chosen to avoid interference with the reaction. Acetonitrile is a common choice.[5][6]
-
Base (e.g., Triethylamine, TEA): While not always strictly necessary, a non-nucleophilic base can be added to scavenge any acidic byproducts, although the reaction can proceed without it.[5][6]
-
Hydrochloric Acid (HCl): Used in the final step to protonate the free primary amine, forming the stable hydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate (Free Base, CAS: 121492-06-6)
This protocol details the selective Boc-protection of N-methylethylenediamine. Cooling the reaction is critical for controlling the exotherm and enhancing selectivity.
3.1 Materials & Equipment
-
N-Methylethylenediamine (≥98%)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Acetonitrile (MeCN)
-
Triethylamine (TEA, optional but recommended)
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone or cryocooler)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
3.2 Step-by-Step Procedure
-
Set up a 500 mL three-neck flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Dissolve N-methylethylenediamine (10.0 g, 134.9 mmol) in anhydrous acetonitrile (250 mL).
-
Cool the stirred solution to -30 °C using a suitable cooling bath.[5][6]
-
Add triethylamine (7.46 mL, 53.9 mmol) to the cooled solution.[5]
-
Dissolve di-tert-butyl dicarbonate (9.81 g, 45.0 mmol, 0.33 equivalents) in 50 mL of anhydrous acetonitrile and load it into the dropping funnel.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 60-90 minutes. Causality Note: Slow addition is crucial to maintain a low concentration of the acylating agent, which minimizes the formation of the di-protected byproduct.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.[5][6]
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove any insoluble materials.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
3.3 Purification
-
The crude product is purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude oil onto the column.
-
Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 1:50 and gradually increasing to 1:10).[5]
-
Collect fractions and analyze by TLC. Combine the fractions containing the pure product.
-
Concentrate the combined fractions under reduced pressure to yield tert-butyl (2-aminoethyl)(methyl)carbamate as a colorless to yellow oil (typical yield: 60-70%).[5]
Protocol 2: Formation of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
This protocol converts the purified free base into a stable, solid hydrochloride salt.
3.1 Materials & Equipment
-
tert-Butyl (2-aminoethyl)(methyl)carbamate (from Protocol 1)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
2.0 M solution of HCl in Diethyl Ether
-
Single-neck round-bottom flask with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
3.2 Step-by-Step Procedure
-
Dissolve the purified free base (e.g., 5.0 g, 28.7 mmol) in 100 mL of anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Slowly add a 2.0 M solution of HCl in diethyl ether (approx. 15 mL, 30 mmol, ~1.05 equivalents) dropwise. A white precipitate will form immediately.
-
After the addition is complete, stir the suspension at 0 °C for an additional 30 minutes.
-
Collect the white solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the solid under vacuum to a constant weight. The final product is a white crystalline solid.
Data Summary and Visualization
Table 1: Reaction Parameters for Boc Protection
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Diamine:Boc₂O) | ~3 : 1 | Using an excess of the diamine significantly reduces di-protection.[7] |
| Temperature | -30 °C to 0 °C | Controls reaction exothermicity and improves selectivity for mono-protection.[5][6] |
| Solvent | Anhydrous Acetonitrile | Aprotic polar solvent that effectively dissolves reagents without participating. |
| Reaction Time | 3-6 hours | Sufficient time for completion while minimizing side reactions. |
| Purification Method | Silica Gel Chromatography | Standard method for separating the mono-protected product from excess diamine and di-protected byproduct.[5] |
| Typical Yield | 60-70% | Reflects a practical outcome after purification for this selective reaction.[5] |
Diagram 1: Overall Synthesis Workflow
Caption: Workflow for the two-stage synthesis of the target hydrochloride salt.
Diagram 2: Chemical Reaction Scheme
Caption: Synthesis of the target compound via Boc protection and salt formation.
Safety and Handling
-
N-Methylethylenediamine: Corrosive and flammable. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate: A lachrymator and irritant. Avoid inhalation and contact with skin.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
-
HCl in Ether: Highly corrosive and flammable. Handle with extreme care in a fume hood. Ensure there are no ignition sources nearby.
References
- NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Versatile Building Block for Organic Synthesis.
- BOC Sciences. Boc-N-methylethylenediamine - (CAS 121492-06-6) - Amino Acids.
- Benchchem.
- PrepChem.com. Synthesis of t-butyl (2-aminoethyl)
- ChemicalBook. N-Boc-N-methylethylenediamine | 121492-06-6.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure.
- Chem-Impex. N-Boc-N'-methylethylenediamine.
- Guidechem. What is N-Boc-N-methylethylenediamine and how is it synthesized?
- Santa Cruz Biotechnology. N-Boc-N-methylethylenediamine | CAS 121492-06-6.
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Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a key intermediate in pharmaceutical and organic synthesis.[1] The protocol detailed herein focuses on a robust and scalable method starting from N-methylethylenediamine and di-tert-butyl dicarbonate (Boc₂O), followed by conversion to the hydrochloride salt. Emphasis is placed on process safety, scalability considerations, and practical insights to ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Approach
The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions.[2][3][4] this compound is a valuable bifunctional building block, featuring a protected secondary amine and a primary amine hydrochloride salt. This structure allows for selective functionalization in multi-step synthetic sequences.
The synthetic strategy outlined in this application note is a two-step process:
-
Selective Mono-N-Boc Protection: The synthesis of the free base, tert-Butyl (2-aminoethyl)(methyl)carbamate, is achieved through the reaction of N-methylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This method is chosen for its operational simplicity and the high availability of the starting materials.[5]
-
Hydrochloride Salt Formation: The purified free base is then converted to its hydrochloride salt to improve handling, stability, and solubility in certain applications.
This guide will delve into the mechanistic rationale, process optimization, safety protocols, and detailed experimental procedures for executing this synthesis on a larger scale.
Mechanistic Rationale
The core of the synthesis is the nucleophilic attack of an amine group from N-methylethylenediamine on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. The reaction proceeds to form a carbamate. A key challenge in this step is achieving mono-protection, as the starting material contains two nucleophilic amine groups (one primary, one secondary). While the primary amine is generally more sterically accessible and more nucleophilic, careful control of stoichiometry and reaction temperature is crucial to minimize the formation of the di-Boc protected by-product.
The subsequent hydrochloride salt formation is a straightforward acid-base reaction where the primary amine of the product is protonated by hydrochloric acid.
Process Workflow and Visualization
The overall process can be visualized as a sequence of unit operations, each with critical parameters that need to be controlled for a successful scale-up.
Caption: Overall workflow for the scale-up synthesis.
Scale-Up Considerations and Safety
Scaling up the synthesis from benchtop to pilot or production scale introduces several challenges that must be addressed proactively.
Thermochemistry and Heat Management
The reaction between amines and di-tert-butyl dicarbonate is exothermic. On a large scale, the heat generated can lead to a rapid temperature increase if not effectively managed. This can result in increased by-product formation and, in a worst-case scenario, a runaway reaction.
-
Controlled Addition: Boc₂O should be added portion-wise or as a solution via a dropping funnel at a rate that allows the cooling system of the reactor to maintain the desired internal temperature.
-
Efficient Cooling: The reactor must be equipped with an efficient cooling jacket and/or internal cooling coils.
-
Dilution: Conducting the reaction in a sufficient volume of solvent helps to manage the heat generated.
Off-Gassing
The reaction produces carbon dioxide and tert-butanol as by-products. The evolution of CO₂ gas must be managed to prevent pressure build-up in the reactor. The reactor should be equipped with a well-vented condenser to allow the gas to escape safely.
Reagent Stoichiometry
To favor mono-protection and minimize the formation of the di-Boc by-product, it is crucial to control the stoichiometry. Using a slight excess of the N-methylethylenediamine or a controlled amount of Boc₂O (typically 1.0 to 1.1 equivalents) can enhance selectivity.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| N-Methylethylenediamine | ≥98% | Major chemical supplier |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Major chemical supplier |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Major chemical supplier |
| Ethyl acetate (EtOAc) | ACS Grade | Major chemical supplier |
| Hydrochloric acid (HCl) | e.g., 2M in Ether | Major chemical supplier |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | Major chemical supplier |
| Sodium Chloride (NaCl) | ACS Grade | Major chemical supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major chemical supplier |
Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate (Free Base)
This protocol is based on a 1-mole scale.
-
Reactor Setup: Equip a 5 L, 3-necked, jacketed reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with N-methylethylenediamine (74.12 g, 1.0 mol) and anhydrous tetrahydrofuran (THF, 1.5 L).
-
Cooling: Start the stirrer and cool the solution to 0-5 °C using a circulating chiller.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (218.25 g, 1.0 mol) in anhydrous THF (500 mL) and charge this solution to the dropping funnel. Add the Boc₂O solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF.
-
To the residue, add ethyl acetate (1 L) and water (1 L).
-
Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M NaOH solution (2 x 500 mL) to remove any unreacted starting materials and by-products, followed by a wash with saturated NaCl solution (brine, 1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.
-
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the crude tert-Butyl (2-aminoethyl)(methyl)carbamate (assuming ~174 g from the previous step) in ethyl acetate (1.5 L) in a suitable reactor or flask.
-
Acidification: Cool the solution to 0-5 °C in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether until the pH of the solution is acidic (test with moist pH paper). A white precipitate will form.
-
Crystallization: Continue stirring the slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold ethyl acetate (2 x 200 mL) to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Expected Yield and Characterization
| Step | Product | Expected Yield | Physical Appearance |
| Boc Protection | tert-Butyl (2-aminoethyl)(methyl)carbamate | 80-90% | Colorless to pale yellow oil |
| Hydrochloride Salt Formation | This compound | >95% | White to off-white solid |
Characterization Data for the Hydrochloride Salt:
-
Molecular Formula: C₈H₁₉ClN₂O₂[6]
-
Molecular Weight: 210.70 g/mol
-
NMR (¹H and ¹³C): To be performed to confirm the structure.
-
Purity (HPLC): ≥98%
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of free base | Incomplete reaction; loss during aqueous work-up. | Extend reaction time; perform additional extractions of the aqueous layers. |
| Presence of di-Boc by-product | Poor temperature control; incorrect stoichiometry. | Ensure slow, controlled addition of Boc₂O at low temperature; use a slight excess of the diamine. |
| Product is an oil, not a solid | Impurities present; residual solvent. | Purify the free base by distillation before salt formation; ensure complete drying under vacuum. |
| Incomplete salt formation | Insufficient HCl added. | Add more HCl solution while monitoring the pH. |
Conclusion
The protocols described provide a reliable and scalable pathway for the synthesis of this compound. By understanding the reaction mechanism and paying close attention to critical process parameters, particularly temperature control and stoichiometry, researchers and production chemists can achieve high yields of the desired product. The safety considerations outlined are paramount for a successful and safe scale-up.
References
- Google Patents. (n.d.). Synthesis method of N-BOC-ethylenediamine.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing di-tert.-butyl dicarbonate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers. Retrieved from [Link]
-
Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from [Link]
-
PubMed. (n.d.). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-N-methylethylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Versatile Building Block for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Mono-(Boc)-Protected Diamines. Synthesis of tert-Butyl N-Alkyl-N-(2- aminoethyl)carbamates (IV) and tert-Butyl N-(2-(Alkylamino)ethyl) carbamates (VII). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). Retrieved from [Link]
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"analytical methods for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride"
An In-Depth Guide to the Analytical Characterization of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of this compound (CAS: 202207-78-1), a key bifunctional building block in pharmaceutical and chemical synthesis. The inherent properties of this molecule, containing a primary amine hydrochloride salt and a Boc-protected secondary amine, necessitate a multi-faceted analytical approach for robust quality control. This document details optimized protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained, empowering researchers, scientists, and drug development professionals to perform reliable purity assessments, impurity profiling, and structural confirmation.
Introduction and Compound Profile
This compound is a derivative of N-methylethylenediamine where one amino group is protected by a tert-butoxycarbonyl (Boc) group. The hydrochloride salt form generally enhances stability and aqueous solubility. The presence of a free primary amine and a protected secondary amine makes it a valuable intermediate for sequential chemical modifications. Accurate and precise analytical methods are paramount to ensure its identity, purity, and stability, which are critical factors for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines validated analytical strategies to achieve this.
Physicochemical Properties
A summary of the key chemical and physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | [1] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [1] |
| Molecular Weight | 210.70 g/mol | [1] |
| CAS Number | 202207-78-1 (for hydrochloride) | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCN.Cl | [1] |
Strategic Analytical Approach: Method Selection
The choice of an analytical method is dictated by the specific objective. For this compound, the primary goals are typically identity confirmation, purity quantification, and impurity identification. The following decision tree illustrates a logical approach to method selection.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity determination and assay of non-volatile substances. For this compound, a reversed-phase method is most appropriate.
Scientific Rationale
The compound possesses moderate polarity, making it suitable for reversed-phase chromatography, where it can be retained and separated from more polar or less polar impurities on a C18 stationary phase. Due to the lack of a strong UV chromophore, detection can be challenging. Low wavelength UV (200-215 nm) is a viable option, but may suffer from baseline noise and mobile phase interference. More universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are excellent alternatives. For highest specificity, a mass spectrometer (MS) detector is preferred.
A post-column derivatization technique, widely used for carbamates, can also be employed for enhanced sensitivity and selectivity with fluorescence detection.[2][3][4][5] This involves post-column hydrolysis of the carbamate to form methylamine, which then reacts with o-phthalaldehyde (OPA) to create a highly fluorescent derivative.[2][3][5]
Protocol 1: HPLC with UV/CAD Detection
This protocol is designed for routine purity analysis.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or CAD detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 70 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 5 |
| 35.0 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%. This assumes all impurities have a similar response factor, which is a reasonable starting point but should be confirmed with standards if available.
-
Method Validation Considerations
Any analytical method used in a regulated environment must be validated to ensure it is fit for purpose.[6] Key parameters to validate according to ICH guidelines include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.[7][8] This is often demonstrated by forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[9]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of this compound is challenging due to its salt form, high polarity from the primary amine, and potential for thermal degradation of the Boc group.[10][11] Therefore, chemical derivatization is required to convert the polar amine into a more volatile and thermally stable derivative.[12][13]
Scientific Rationale
Silylation is a common and effective derivatization technique for amines.[12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen of the primary amine to replace it with a non-polar silyl group, increasing volatility and improving chromatographic peak shape.[10][14] GC coupled with a mass spectrometer allows for both separation and confident identification of the derivatized analyte and any volatile impurities based on their mass spectra.
Protocol 2: GC-MS with Silylation
-
Derivatization:
-
Accurately weigh approximately 1-2 mg of the sample into a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., anhydrous Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[10]
-
Tightly cap the vial and heat at 70 °C for 45 minutes.[10]
-
Allow the vial to cool to room temperature before analysis.
-
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet coupled to a mass spectrometer.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify the peak for the derivatized analyte by its retention time and mass spectrum.
-
Assess purity based on the total ion chromatogram (TIC).
-
Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
-
NMR Spectroscopy for Structural Confirmation
NMR is an unparalleled technique for unambiguous structure elucidation and can also be used for purity assessment.
Scientific Rationale
¹H NMR provides detailed information about the chemical environment of protons in the molecule, including their connectivity through spin-spin coupling. This allows for complete structural verification. Integration of the signals can also be used to check for the presence of impurities. For absolute quantification, quantitative NMR (qNMR) can be employed, which involves comparing the integral of an analyte signal to that of a certified internal standard of known purity.[15]
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt is likely soluble in water). Add a small amount of TMS (tetramethylsilane) as an internal reference (0 ppm).[16]
-
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
-
Expected ¹H NMR Spectrum (Predicted):
-
tert-Butyl group (-C(CH₃)₃): A sharp singlet at ~1.4 ppm, integrating to 9H.
-
Methyl group (-N-CH₃): A singlet at ~2.8-3.0 ppm, integrating to 3H.
-
Methylene groups (-CH₂-CH₂-): Two multiplets (likely complex due to coupling and proximity to nitrogen atoms) between ~3.0-3.6 ppm, each integrating to 2H.
-
Amine protons (-NH₃⁺): A broad singlet at a variable chemical shift (e.g., ~8-9 ppm in DMSO-d₆), which will exchange with D₂O.
-
Overall Analytical Workflow
The following diagram outlines a comprehensive workflow for the quality control of a new batch of this compound.
Caption: A typical quality control workflow.
References
-
Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from Benchchem website.[10]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.[11]
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Anonymous. (2014). Validation of Impurity Methods, Part II. LCGC North America.[7]
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Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex website.[12]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from website.
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Szulejko, J. E., & Kim, K.-H. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.[17]
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Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Profound website.[6]
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Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.[13]
-
de Oliveira, A. C. C., & de Oliveira, L. A. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(9), 1152-1161.[8]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem Compound Database. Retrieved from [Link]1]
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Kumar, A., & Saini, G. (2019). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical and Nano Sciences, 8(4), 131-141.[9]
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U.S. Environmental Protection Agency. (1996). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization.[2]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem Compound Database. Retrieved from [Link]]
-
Krause, R. T. (1980). Further Characterization and Refinement of an HPLC Post-Column Fluorometric Labeling Technique for the Determination of Carbamate Insecticides. Journal of Chromatographic Science, 18(1), 34-37.[3]
-
Benchchem. (n.d.). tert-butyl (2-(ethylamino)ethyl)carbamate hydrochloride properties. Retrieved from Benchchem website.[18]
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International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from ijpsonline.com.[19]
-
U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).[4]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from Agilent website.[5]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from a website providing supporting information for a publication.[20]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride. PubChem Compound Database. Retrieved from [Link]]
-
Benchchem. (n.d.). A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)carbamate and Related Compounds. Retrieved from Benchchem website.[16]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from SCISPEC website.[21]
-
Benchchem. (n.d.). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Retrieved from Benchchem website.[15]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 26.[22]
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Application Notes & Protocols: Strategic Use of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride in Sequential Bioconjugation
Introduction
In the sophisticated landscape of modern drug development and chemical biology, the precise, controlled assembly of complex biomolecular architectures is paramount. The creation of high-value therapeutics such as Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and functionalized biologics hinges on the ability to perform chemical modifications in a sequential and site-specific manner.[1] At the core of this capability lies the strategic use of protecting groups and bifunctional linkers.
This technical guide provides an in-depth exploration of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a versatile building block designed for multi-step bioconjugation strategies. This molecule features a primary amine, temporarily inactivated as a hydrochloride salt, and a secondary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[2] This "orthogonal" protection scheme allows for the selective reaction of the primary amine, followed by the unmasking and subsequent functionalization of the secondary amine. This guide will detail the core principles, validated experimental protocols, and the causality behind experimental choices for leveraging this reagent in advanced bioconjugation workflows.
Physicochemical Properties and Core Principles
A thorough understanding of the reagent's properties is fundamental to its successful application.
Key Properties
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride | [2] |
| Molecular Formula | C₈H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 210.70 g/mol | [2] |
| CAS Number | 202207-78-1 | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water, methanol, DMSO, DMF | - |
| Storage Conditions | Store at 2-8°C, keep dry under inert atmosphere | [3] |
Mechanism of Action: A Two-Stage Conjugation Strategy
The utility of this compound is rooted in the differential reactivity of its two amine groups, enabled by the Boc protecting group.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection.[4] Its key advantage is its stability in a wide range of nucleophilic and basic conditions, while being readily and cleanly cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][5][6] This acid-labile nature is the linchpin of its strategic use.[1][7]
-
The Primary Amine Hydrochloride: The primary amine is stored as a hydrochloride salt, which renders it non-nucleophilic. A simple neutralization step with a non-nucleophilic base is required to liberate the free primary amine, making it available for conjugation.
-
Sequential Reactivity: This architecture permits a controlled, stepwise synthesis.[1] First, the primary amine is utilized for conjugation. Subsequently, the Boc group is removed to expose the secondary amine for a second, distinct conjugation event. This prevents polymerization and ensures the defined assembly of a tripartite molecule (e.g., Payload-Linker-Reporter).
Experimental Protocols: A Stepwise Guide
The following protocols provide a validated workflow for a common application: the synthesis of a heterobifunctional drug-linker construct.
Part 1: Synthesis of a Payload-Linker Intermediate
This section details the conjugation of a payload containing a carboxylic acid to the primary amine of the linker.
Protocol 1: Amide Bond Formation
Objective: To couple a payload (Payload-COOH) to the linker's primary amine.
Materials:
-
This compound
-
Payload-COOH (e.g., a cytotoxic drug, fluorescent dye)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Linker Neutralization:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (1.5 equivalents) to the solution. Stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt to yield the free primary amine. The choice of DIPEA, a sterically hindered base, minimizes potential side reactions.
-
-
Payload Activation:
-
In a separate flask, dissolve the Payload-COOH (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 1-2 hours. This forms a more stable and reactive NHS-ester of the payload, which prevents side reactions and improves coupling efficiency with the amine.
-
-
Coupling Reaction:
-
Add the activated payload solution dropwise to the neutralized linker solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.
-
-
Purification & Characterization:
-
Upon completion, dilute the reaction mixture with an appropriate solvent and purify the resulting Payload-Linker conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the product by High-Resolution Mass Spectrometry (HRMS) to verify the exact mass and ¹H NMR to confirm the structure.
-
Part 2: Sequential Deprotection and Secondary Conjugation
This section describes the removal of the Boc group to reveal the secondary amine for a subsequent reaction.
Protocol 2: Boc Group Deprotection
Objective: To selectively remove the Boc protecting group from the Payload-Linker intermediate.
Materials:
-
Purified Payload-Linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole or triisopropylsilane)
Procedure:
-
Reaction Setup:
-
Dissolve the Payload-Linker-Boc conjugate in DCM.
-
Prepare a solution of 20-50% TFA in DCM. The use of a high concentration of strong acid ensures rapid and complete deprotection.[5][7]
-
Expert Tip: If your payload is sensitive to the tert-butyl cation byproduct, add a scavenger like anisole (5% v/v) to the reaction mixture.[8]
-
-
Deprotection Reaction:
-
Add the TFA/DCM solution to the dissolved conjugate.
-
Stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS until the starting material is fully consumed. The reaction produces isobutene and carbon dioxide as volatile byproducts.[5]
-
-
Work-up:
-
Remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
The resulting product will be the TFA salt of the secondary amine. It can be used directly in the next step or purified if necessary.
-
Protocol 3: Conjugation to the Secondary Amine
Objective: To couple a second molecule (e.g., a PEGylating agent, Molecule B) to the newly exposed secondary amine.
Procedure:
-
The procedure is analogous to Protocol 1. The deprotected Payload-Linker-NH(Me) intermediate (as its TFA salt) is first neutralized with a base like DIPEA.
-
Separately, Molecule B (containing an NHS-ester or other amine-reactive group) is prepared.
-
The two components are then mixed to form the final tripartite conjugate: Payload-Linker-Molecule B .
-
Purification and characterization (HPLC, HRMS) are performed to validate the final product.
Application Spotlight: Constructing Linkers for ADCs
This reagent is exceptionally well-suited for building custom linkers for Antibody-Drug Conjugates (ADCs). In a typical ADC strategy, the "Payload" would be a highly potent cytotoxic drug. "Molecule B" could be a moiety with a terminal maleimide or NHS ester, which would then be used for conjugation to the cysteine or lysine residues of a monoclonal antibody, respectively.[9] The sequential approach ensures the complex linker-payload construct is assembled with high purity before the final, critical conjugation to the antibody.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the reagent and associated chemicals like TFA and DIPEA.[10][11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.[3][10] The hydrochloride salt may be corrosive and cause skin and eye irritation or burns.[3][11]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Amide Coupling | Incomplete activation of COOH; inactive amine (HCl salt not neutralized); moisture in solvents. | Ensure all reagents and solvents are anhydrous. Confirm complete activation of the payload via TLC or LC-MS before adding the amine. Use sufficient base for neutralization. |
| Failed Boc Deprotection | Insufficient acid strength or reaction time. | Increase TFA concentration or reaction time. Confirm TFA quality. |
| Degradation of Payload | Payload is sensitive to the strong acid (TFA) used for deprotection. | Reduce deprotection time and temperature. Use a scavenger like anisole or triisopropylsilane.[8] Consider alternative, milder deprotection methods if available. |
| Multiple Products | Side reactions during coupling; incomplete deprotection. | Ensure efficient NHS-ester formation before coupling. Confirm complete deprotection via LC-MS before proceeding to the next step. Optimize HPLC purification gradient. |
References
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. Retrieved January 20, 2026, from [Link]
- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Google Patents.
-
Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. (n.d.). Eureka | Patsnap. Retrieved January 20, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis of t-butyl (2-aminoethyl)carbamate. (n.d.). PrepChem.com. Retrieved January 20, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved January 20, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
MSDS of tert-Butyl (2-aminoethyl)(benzyl)carbamate. (2026, January 15). Capot Chemical. Retrieved January 20, 2026, from [Link]
-
tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]
-
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]
-
tert-BUTYL-N-METHYLCARBAMATE | 16066-84-5. (n.d.). INDOFINE Chemical Company, Inc. Retrieved January 20, 2026, from [Link]
-
tert-Butyl N-(2-aminoethyl)carbamate. (n.d.). Oakwood Chemical. Retrieved January 20, 2026, from [Link]
-
tert-Butyl (2-aminoethyl)(ethyl)carbamate hydrochloride. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved January 20, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | C8H19ClN2O2 | CID 45072251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: The Strategic Use of N-Boc-N-methylethylenediamine Hydrochloride in Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the applications of N-Boc-N-methylethylenediamine hydrochloride. We will delve into the strategic importance of this versatile building block, providing detailed, field-proven protocols and explaining the causality behind experimental choices to empower your medicinal chemistry campaigns.
Introduction: The Strategic Advantage of a Mono-Protected Diamine
N-Boc-N-methylethylenediamine is a cornerstone building block in modern organic synthesis and medicinal chemistry.[1][2] Its value lies not in its complexity, but in its strategic simplicity: it is a mono-protected diamine where a primary amine is readily available for reaction, while a secondary methylamino group is masked by a tert-butyloxycarbonyl (Boc) protecting group.[3] This differential protection is the key to its utility, allowing for controlled, sequential introduction of the N-methylethylenediamine linker into complex molecular architectures.[1][4]
The Boc group provides robust protection under a wide range of reaction conditions, yet it can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA).[4][5] This "on/off" capability prevents undesired side reactions, such as dialkylation, and dictates a logical, predictable path for building intricate molecules like kinase inhibitors and next-generation antibiotics.[1]
Core Molecular and Physical Properties
A clear understanding of the reagent's physical properties is fundamental to its successful application in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O₂ | [6] |
| Molecular Weight | 174.24 g/mol | [3][6] |
| CAS Number | 121492-06-6 | [3] |
| Appearance | Colorless to yellow liquid | [4][] |
| Density | ~0.975 g/mL at 20 °C | [4][] |
| Boiling Point | 79 °C at 0.4 mmHg | [4][] |
| Synonyms | tert-Butyl N-(2-aminoethyl)-N-methylcarbamate, 1-BOC-1-Methylethylenediamine | [3][6][] |
Core Principle: A Workflow for Controlled Synthesis
The primary utility of N-Boc-N-methylethylenediamine is enabling a two-stage functionalization. This workflow is a foundational concept in multi-step synthesis, ensuring that molecular complexity is built in a deliberate and high-yielding manner.
Causality Behind the Workflow: In drug discovery, chemists often need to connect a core heterocyclic scaffold to a solubilizing group or a moiety that probes a new region of the target's binding pocket. Attempting this with an unprotected diamine would lead to a statistical mixture of products, including polymerization and dialkylation, resulting in a purification nightmare. The Boc group enforces selectivity, ensuring the primary amine reacts first. Only after this initial coupling and purification is the second, now-differentiated amine unmasked for the next transformation.
Caption: General workflow for sequential functionalization using N-Boc-N-methylethylenediamine.
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
Kinase inhibitors are a critical class of targeted therapeutics, and their scaffolds often require the precise attachment of side chains to optimize potency, selectivity, and pharmacokinetic properties.[8][9] N-Boc-N-methylethylenediamine is an ideal tool for introducing a common N-methylethylamino linker.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Heterocyclic Core
This protocol details the coupling of the building block to an electron-deficient heteroaryl chloride, a common core in many kinase inhibitors.
Workflow Rationale: The SNAr reaction is driven by the electron-withdrawing nature of the heterocyclic core. The primary amine of our building block acts as the nucleophile. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial; it acts as a scavenger for the HCl generated during the reaction without competing as a nucleophile. Dichloromethane (DCM) is an excellent solvent for the final deprotection step as it readily dissolves the intermediate and the trifluoroacetic acid (TFA) used to remove the Boc group.
Caption: Workflow for SNAr coupling followed by Boc deprotection.
Step-by-Step Methodology:
-
SNAr Coupling:
-
To a solution of the activated heteroaryl chloride (1.0 eq) in N,N-Dimethylformamide (DMF) or a similar polar aprotic solvent, add N-Boc-N-methylethylenediamine (1.1-1.2 eq).
-
Add DIPEA (2.5-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Self-Validation: On TLC, the product spot should be clearly visible (and often more non-polar) than the amine starting material. LC-MS should confirm the disappearance of the starting material mass and the appearance of the expected mass for the Boc-protected product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Self-Validation: Monitor by TLC or LC-MS. The product will be significantly more polar than the starting material. The mass spectrum will show a loss of 100 Da, corresponding to the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting product is typically the TFA salt. If the hydrochloride salt is desired, the residue can be dissolved in a minimal amount of methanol, and ethereal HCl can be added, followed by precipitation with diethyl ether.
-
Application Focus: Streamlining Oxazolidinone Antibiotic Synthesis
The synthesis of advanced oxazolidinone antibiotics, such as Linezolid, often requires the installation of a substituted ethylenediamine side chain.[1] Using N-Boc-N-methylethylenediamine provides a more efficient and selective route compared to building the side chain via multi-step methods like reductive amination.[1]
Comparative Synthetic Strategy:
The key advantage of using the pre-protected building block is control. Reductive amination with N-methylethylenediamine carries a significant risk of dialkylation, where the starting material reacts with two molecules of the diamine, leading to complex purification and lower yields. The Boc group entirely prevents this side reaction.[1]
| Feature | Method A: Using N-Boc-N-methylethylenediamine | Method B: Reductive Amination |
| Key Steps | 2 (Alkylation, Deprotection) | 1 (One-pot reductive amination) |
| Control of Selectivity | High (guaranteed by the Boc protecting group) | Moderate to Low (risk of dialkylation) |
| Purification | Generally straightforward column chromatography | Can be complex due to multiple products |
| Typical Overall Yield | High for analogous reactions | Variable, often lower due to side products |
| Table adapted from comparative analysis principles.[1] |
Protocol 2: Alkylation of an Activated Oxazolidinone
-
Alkylation:
-
Dissolve an activated oxazolidinone intermediate (e.g., a primary alcohol converted to a mesylate or tosylate, 1.0 eq) in a suitable solvent like acetonitrile.
-
Add N-Boc-N-methylethylenediamine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or DIPEA (2.0-3.0 eq).
-
Heat the reaction to reflux and monitor by TLC/LC-MS for consumption of the starting material.
-
Self-Validation: The reaction progress can be tracked by the appearance of a new, higher Rf spot on TLC corresponding to the coupled product. LC-MS will confirm the expected mass.
-
-
Workup and Deprotection:
-
Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Perform a standard aqueous workup (as described in Protocol 1, Step 2) and purify the intermediate by column chromatography.
-
Proceed with Boc deprotection using TFA in DCM as detailed in Protocol 1, Step 3, to yield the final desired amine, typically as its corresponding salt.
-
References
- Benchchem. (2025). Literature review of N-Boc-N-methylethylenediamine applications in medicinal chemistry. Benchchem.
- Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Chem-Impex.
- Ambeed.com. (n.d.). N-Boc-N-methylethylenediamine. Ambeed.com.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Versatile Building Block for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- MedchemExpress.com. (n.d.). N-Boc-N-methylethylenediamine. MedchemExpress.com.
- BOC Sciences. (n.d.). Boc-N-methylethylenediamine. BOC Sciences.
- Santa Cruz Biotechnology. (n.d.). N-Boc-N-methylethylenediamine. Santa Cruz Biotechnology.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem.
- PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.
- Benchchem. (2025).
- PubChem - NIH. (n.d.). N-Boc-N-methylethylenediamine. PubChem.
- PubMed. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. PubMed.
- Sigma-Aldrich. (n.d.). N-Boc-N-methylethylenediamine. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Boc-N-methylethylenediamine | Amines | Ambeed.com [ambeed.com]
- 3. scbt.com [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Welcome to the technical support center for the purification of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions.
Introduction
This compound is a Boc-protected diamine salt, a versatile intermediate in organic synthesis. Achieving high purity is crucial for subsequent reactions and to ensure the integrity of final compounds. This guide provides a structured approach to troubleshooting common purification challenges and answers key questions you may have during your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: The isolated product is an oil or a sticky solid instead of a crystalline material.
Possible Causes:
-
Residual Solvent: The presence of solvents, particularly those in which the compound is highly soluble, can prevent crystallization.
-
Hygroscopic Nature: The hydrochloride salt can absorb moisture from the atmosphere, leading to a gummy appearance.
-
Impurities: The presence of unreacted starting materials, byproducts from the Boc-protection step, or excess HCl can act as eutectic impurities, lowering the melting point and preventing crystallization.
Solutions:
-
Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid in removing stubborn solvent residues, but be cautious of potential degradation.
-
Work Under Anhydrous Conditions: Handle the compound in a dry atmosphere (e.g., under nitrogen or in a glovebox) to the extent possible.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., cold diethyl ether, ethyl acetate, or a hexane/ethyl acetate mixture). Stir the oily product vigorously with a spatula or magnetic stir bar in this solvent. The solid product should precipitate out.[1]
-
Recrystallization: If trituration fails, a full recrystallization is necessary. See the detailed protocol below.
Problem 2: Low yield after purification.
Possible Causes:
-
Product Loss During Workup: The hydrochloride salt may have some solubility in the organic solvents used for washing or extraction.
-
Incomplete Precipitation/Crystallization: The chosen solvent system for precipitation or recrystallization may not be optimal, leaving a significant amount of product in the mother liquor.
-
Premature Deprotection: Exposure to strongly acidic conditions for prolonged periods or at elevated temperatures can lead to the cleavage of the Boc group, resulting in the formation of the unprotected diamine which may be lost during workup.[2]
Solutions:
-
Optimize Solvent Washes: When washing the crude product, use minimal amounts of a cold, non-polar solvent in which the product has very low solubility.
-
Optimize Recrystallization:
-
Ensure the minimum amount of hot solvent is used to dissolve the compound.
-
Cool the solution slowly to allow for maximum crystal formation. Cooling too rapidly can trap impurities and reduce yield.
-
Place the solution in an ice bath or refrigerator to maximize precipitation before filtration.
-
-
Back-Extraction: If an aqueous workup was performed, consider back-extracting the aqueous layer with a suitable organic solvent to recover any dissolved product.
-
Control of Reaction Conditions: During synthesis and workup, avoid excessive heat and prolonged exposure to strong acids to prevent Boc deprotection.[2]
Problem 3: The purified product still shows impurities by NMR or LC-MS.
Possible Causes:
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the desired product and co-precipitate during crystallization.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.
-
Byproducts of Boc-protection: Common byproducts include di-Boc protected diamine or unreacted di-tert-butyl dicarbonate (Boc anhydride).[3]
-
Alkylation by t-Butyl Cation: During Boc deprotection under acidic conditions, the generated t-butyl cation can potentially alkylate nucleophilic sites on the desired compound or impurities.[2]
Solutions:
-
Multiple Recrystallizations: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
-
Solvent Wash: Washing the solid product with a solvent that selectively dissolves the impurity can be effective. For example, a wash with a non-polar solvent like hexane can help remove residual Boc anhydride.[4]
-
pH-Based Separation: If impurities are not basic, you can dissolve the product in a minimal amount of water, adjust the pH to be strongly basic (pH > 12) with NaOH to form the free amine, and extract the free amine into an organic solvent like dichloromethane.[5] The organic layer can then be washed, dried, and the hydrochloride salt reformed by adding a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol).[1][6] This process can effectively remove non-basic organic impurities and inorganic salts.[7]
-
Column Chromatography: While generally less preferred for salts, chromatography of the free base on silica gel can be performed, followed by conversion back to the hydrochloride salt. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine to prevent streaking.
Purification Workflow Decision Tree
Caption: Decision tree for the purification of tert-Butyl (2-aminoethyl)(methyl)carbamate HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Common impurities often originate from the synthesis of the parent free amine. These can include:
-
N,N'-bis(tert-butoxycarbonyl) derivative: Where both amino groups are protected with a Boc group.
-
Unreacted Starting Materials: Such as N-methylethylenediamine and di-tert-butyl dicarbonate.[8]
-
Byproducts of Boc Anhydride: Such as tert-butanol.[3]
-
Solvents: Residual solvents from the reaction and purification steps.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For amine hydrochloride salts, polar protic solvents are often good choices. A good starting point would be isopropanol or ethanol.[1] You can also try solvent/anti-solvent systems. For example, dissolve the compound in a minimal amount of hot methanol or isopropanol and then slowly add a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed. Then, allow the solution to cool slowly.
Q3: Can I use column chromatography to purify the hydrochloride salt directly?
A3: Direct chromatography of hydrochloride salts on silica gel can be challenging due to their high polarity and potential for strong interaction with the stationary phase, leading to poor separation and peak tailing. It is generally recommended to convert the salt to the free base before chromatography. After purification of the free base, the hydrochloride salt can be reformed.
Q4: How can I confirm the formation of the hydrochloride salt?
A4:
-
NMR Spectroscopy: In ¹H NMR, the protons adjacent to the newly protonated ammonium center will often show a downfield shift compared to the free base.
-
pH Measurement: A solution of the salt in water will be acidic.
-
Chloride Test: A qualitative test with silver nitrate (AgNO₃) solution will produce a white precipitate of AgCl.
Q5: My compound seems to be degrading during purification. What can I do?
A5: The Boc protecting group is sensitive to strong acids and high temperatures.[9]
-
Avoid High Temperatures: Keep heating to a minimum during recrystallization.
-
Avoid Strong Acids: Use stoichiometric amounts of HCl for salt formation and avoid prolonged exposure. If using acidic conditions for deprotection of another group in the molecule, be aware that the Boc group is labile.[2]
Experimental Protocol: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Isopropanol
-
Diethyl ether (or Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure efficient dissolution and prevent bumping.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, place the flask in an ice bath for 30-60 minutes.
-
If crystallization does not occur, try adding diethyl ether dropwise as an anti-solvent until the solution becomes cloudy, then allow it to stand.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to aid in drying.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Summary
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Trituration | 85-95% | Quick and simple for removing minor, more soluble impurities. | Not effective for impurities with similar solubility; may result in lower yield. |
| Recrystallization | >98% | Can achieve high purity; scalable. | Can be time-consuming; requires solvent screening; potential for product loss in the mother liquor.[1] |
| pH-Based Separation | >97% | Excellent for removing non-basic impurities and inorganic salts. | Involves multiple steps (basification, extraction, salt reformation); potential for product loss during extractions.[5][7] |
| Column Chromatography | >99% | Highest potential purity; separates closely related impurities. | Must be performed on the free base; requires significant solvent and time; not ideal for large scale. |
References
- Smolecule. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)
- Pittelkow, M. (n.d.).
- Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros.
- Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.
- ResearchGate. (2017, February 7).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- ChemBK. (2024, April 10). tert-butyl (2-aminoethyl)
- Sigma-Aldrich. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemtips - WordPress.com. (2012, June 18).
- PubChem - NIH. (n.d.). tert-Butyl (2-aminoethyl)
- Sigma-Aldrich. (n.d.). tert-Butyl (2-aminoethyl)(ethyl)
- PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)
- ChemicalBook. (2025, July 16). tert-Butyl (2-aminoethyl)(ethyl)
- Sigma-Aldrich. (n.d.). tert-butyl N-{3-[(2-aminoethyl)(methyl)
- ECHEMI. (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- SIELC Technologies. (2018, May 16).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- (n.d.). Synthesis routes of TERT-BUTYL N-{2-[(2-PHENYLETHYL)
- TCI AMERICA. (n.d.). tert-Butyl Methyl[2-(methylamino)
- Oakwood Chemical. (n.d.). tert-Butyl N-(2-aminoethyl)
- BLD Pharm. (n.d.). 57260-73-8|tert-Butyl (2-aminoethyl)
- PubChem - NIH. (n.d.). N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Capot Chemical. (2026, January 15). MSDS of tert-Butyl (2-aminoethyl)(benzyl)
- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)
- PubChem. (n.d.). tert-butyl N-(2-aminoethyl)
- Sigma-Aldrich. (n.d.). N-Boc-N-methylethylenediamine = 97.0 GC 121492-06-6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. prepchem.com [prepchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: A Troubleshooting Guide for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Welcome to the technical support center for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (Boc-Me-EDA·HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile N-Boc protected diamine. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize byproduct formation, and ensure the integrity of your synthetic route.
I. Compound Overview and Key Reactive Sites
This compound is a mono-Boc-protected N-methyl ethylenediamine, provided as a stable hydrochloride salt. Its utility in organic synthesis, particularly in the construction of pharmaceutical intermediates, stems from the differential reactivity of its two amine functionalities.
The primary amine is presented as a hydrochloride salt, rendering it non-nucleophilic and stable under various conditions. The secondary amine is protected by the acid-labile tert-butoxycarbonyl (Boc) group. The primary points of reactivity and potential side reactions revolve around two key transformations:
-
Boc-Deprotection: The removal of the Boc group to unmask the secondary amine.
-
Functionalization of the Primary Amine: Neutralization of the hydrochloride salt to liberate the primary amine for subsequent coupling reactions.
This guide will address the common issues encountered during these steps.
II. Troubleshooting Guide: Boc-Group Deprotection
The removal of the Boc group is typically achieved under acidic conditions. However, this step is often the source of multiple side reactions.
Q1: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of remaining starting material.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Insufficient Acid Strength/Concentration | The cleavage of the Boc group is an acid-catalyzed process. The reaction rate is dependent on the concentration and strength of the acid. If the acid is too weak, has degraded (e.g., TFA absorbing water), or is used in insufficient quantity, the reaction will not proceed to completion.[1][2] | Increase the concentration of the acid (e.g., move from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2] Ensure your acid is fresh and anhydrous. |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. Some substrates, especially those with steric hindrance, may require more time or thermal energy to react completely.[1] | Extend the reaction time and monitor progress every 30-60 minutes. If the reaction is still sluggish, consider a modest increase in temperature (e.g., to 40 °C), but be mindful of potential side reactions with other functional groups. |
| Solvent Effects | The solvent plays a critical role in solvating the substrate and the acid. Poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.[1] | Dichloromethane (DCM) is a common and effective solvent.[3][4] If solubility is an issue, consider alternative solvents or solvent mixtures, such as DCM/methanol.[5] |
Q2: I'm observing unexpected byproducts after Boc deprotection. What are they and how can I prevent them?
Symptom: Mass spectrometry or NMR analysis reveals new species, often with an added mass of +56 Da.
Potential Cause & Solution:
The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[6][7] This electrophile can attack any nucleophilic sites on your molecule of interest or even the solvent.[6][8]
dot graph DeprotectionMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Caption: Boc deprotection mechanism and side reactions.
Solution: The Use of Scavengers
The most effective strategy to prevent tert-butylation is to add a "scavenger" to the reaction mixture.[6] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[6][7]
| Common Scavengers | Target Residue/Functionality | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, highly effective. Reduces the cation. | 2.5 - 5% (v/v) |
| Water (H₂O) | General purpose. Traps the cation to form tert-butanol. | 2.5 - 5% (v/v) |
| Thioanisole | Protects methionine and tryptophan residues.[6] | 2.5 - 5% (v/v) |
| Anisole | Protects electron-rich aromatic rings.[8] | 2.5 - 5% (v/v) |
Experimental Protocol: Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amine hydrochloride in an appropriate solvent (e.g., DCM).
-
Add the chosen scavenger(s) (e.g., 5% TIS and 5% water).
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Concentrate the reaction mixture under reduced pressure.
-
Proceed with workup, which may involve co-evaporation with toluene to remove residual TFA or precipitation of the product by adding cold diethyl ether.[5]
III. Troubleshooting Guide: Amide Coupling Reactions
After deprotection of the primary amine (or using the compound as is), the next step is often an amide coupling reaction.
Q3: My amide coupling reaction with the primary amine of Boc-Me-EDA is low-yielding. What could be the problem?
Symptom: The desired amide product is formed in low yield, with starting materials remaining.
Potential Causes & Solutions:
dot graph Coupling_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} .dot Caption: Troubleshooting workflow for low-yielding amide coupling.
| Cause | Scientific Explanation | Recommended Solution |
| Incomplete Neutralization | The starting material is a hydrochloride salt. The primary amine must be in its free base form to act as a nucleophile. Failure to add a sufficient amount of base will result in a low effective concentration of the amine. | Add at least one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture to liberate the free amine. |
| Inefficient Carboxylic Acid Activation | Amide bond formation requires the carboxylic acid to be converted into a more reactive species (e.g., an active ester).[9][10] If the coupling reagents are inefficient or the activation step is too slow, the reaction will not proceed efficiently. | Use a reliable coupling reagent system like HATU, HBTU, or EDC/HOBt.[10] Consider a "pre-activation" step where the carboxylic acid, coupling reagent, and base are stirred for 15-30 minutes before adding the amine.[11] |
| Steric Hindrance | While the primary amine is generally reactive, the N-methyl group on the other nitrogen and the Boc group can create some steric bulk. Highly hindered carboxylic acids can also slow the reaction.[12] | For sterically demanding substrates, consider using a more powerful coupling reagent or switching to a different synthetic strategy, such as converting the carboxylic acid to an acid chloride.[9] Alternatively, increasing the reaction temperature or time may be beneficial.[12] |
IV. Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[13][14] It is often recommended to keep it refrigerated and under an inert atmosphere to ensure long-term stability.[13]
Q: Is the free base form, N-Boc-N-methylethylenediamine, stable? A: While the hydrochloride salt is quite stable, the free base is a primary amine and can be susceptible to degradation over time, such as reacting with atmospheric CO₂ to form a carbamate. It is generally recommended to generate the free base in situ for a reaction or to use it quickly after isolation.
Q: Can I perform the Boc deprotection and a subsequent reaction in one pot? A: It is possible but challenging. After an acidic deprotection (e.g., with TFA), the resulting product is the trifluoroacetate salt of the diamine. The subsequent reaction (e.g., an amide coupling) would require careful neutralization with a suitable base. It is often cleaner and higher-yielding to perform a workup after deprotection to isolate the amine salt before proceeding to the next step.
Q: What safety precautions should I take when handling this compound? A: The material can be irritating to the skin, eyes, and respiratory system.[15] It is essential to handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
V. References
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
MSDS of tert-Butyl (2-aminoethyl)(benzyl)carbamate. Capot Chemical. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE HCL. ChemBK. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. hepatochem.com [hepatochem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]
- 15. chembk.com [chembk.com]
Technical Support Center: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Welcome to the technical support guide for the synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, chemists, and drug development professionals in improving the yield and purity of this critical intermediate.
Overview of Synthesis
The target molecule is synthesized by the selective N-protection of N-methylethylenediamine with a tert-butoxycarbonyl (Boc) group, followed by conversion to its hydrochloride salt. The primary challenge lies in achieving selective mono-protection of the primary amine over the secondary amine and preventing the formation of the di-protected byproduct. Subsequent conversion to the hydrochloride salt must be handled carefully to ensure a stable, crystalline product.
The general synthetic pathway is illustrated below:
General Synthetic Scheme.
Frequently Asked Questions (FAQs)
Q1: What is the optimal strategy for selective mono-Boc protection of N-methylethylenediamine?
A1: Achieving high selectivity for the primary amine is crucial. The most widely used method involves the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) to the diamine at a controlled temperature (typically 0 °C to room temperature).[1] Using a slight excess of the diamine can also favor mono-protection but complicates downstream purification. Careful control over stoichiometry is the most effective strategy to minimize the di-Boc byproduct.[1]
Q2: Which solvent is best for the Boc protection step?
A2: Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), dioxane, and dichloromethane (DCM) are commonly used.[1][2] The choice depends on the scale and workup procedure. Acetonitrile and THF are excellent choices as they readily dissolve the starting materials and are relatively easy to remove under reduced pressure.
Q3: My final hydrochloride salt is a sticky oil or a hygroscopic solid that is difficult to handle. What can I do?
A3: This is a common issue often caused by residual water or solvent in the free base or the HCl solution.[3] Ensure your free base is rigorously dried before salt formation. Use a certified anhydrous solution of HCl in a solvent like diethyl ether or dioxane. If the product still oils out, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. In difficult cases, drying the salt in a vacuum oven with a desiccant like phosphorus pentoxide (P₂O₅) can be effective, but must be done with care.[3]
Q4: Can I use aqueous HCl for the salt formation?
A4: It is strongly discouraged. The presence of water can lead to the formation of a non-crystalline, oily, or hygroscopic product which is difficult to isolate and dry.[3] Anhydrous HCl in an organic solvent is the standard and recommended method for obtaining a crystalline hydrochloride salt.[4]
Q5: What are the key side products to watch for, and how can I detect them?
A5: The primary side product is the di-protected N,N'-di-Boc-N-methylethylenediamine. Another potential impurity is any unreacted N-methylethylenediamine. These can be easily monitored by Thin Layer Chromatography (TLC) during the reaction. The di-Boc product will have a higher Rf value (less polar) than the desired mono-Boc product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Problem 1: Low or No Product Formation (Boc Protection Step)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Boc₂O Reagent | Check the expiration date and storage conditions of your Boc₂O. It can degrade over time, especially if exposed to moisture. | Purchase fresh Boc₂O. For a quick check, test the reagent on a simpler primary amine where the outcome is predictable. |
| Incorrect Base or Stoichiometry | Verify the type of base used (e.g., triethylamine, DIPEA) and ensure at least one equivalent was added. | Use a non-nucleophilic organic base like triethylamine (TEA). Ensure accurate measurement of all reagents. |
| Low Reaction Temperature | If the reaction is run at a very low temperature (e.g., < 0 °C), the reaction rate may be too slow. | Allow the reaction to warm to room temperature and stir for a longer period (e.g., 4-16 hours), monitoring progress by TLC.[5] |
Problem 2: Poor Selectivity / High Levels of Di-Boc Byproduct
Troubleshooting Di-Boc Formation.
Problem 3: Difficult Purification of the Free Base
| Potential Cause | Diagnostic Check | Recommended Solution |
| Product is an Oil | The free base, tert-Butyl (2-aminoethyl)(methyl)carbamate, is often isolated as an oil, making handling difficult. | Purification is best achieved via column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing polarity is effective. The di-Boc byproduct will elute first. |
| Emulsion During Aqueous Workup | High concentration of amine salts can lead to emulsions during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Perform the extraction with a larger volume of organic solvent. |
| Co-elution of Product and Starting Material | The polarity of the mono-Boc product and the starting diamine can be close, leading to difficult separation on silica gel. | Adjust the eluent system. Adding a small percentage of triethylamine (~0.5-1%) to the eluent can deactivate the silica gel and improve the separation of amines. |
Problem 4: Issues with Hydrochloride Salt Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Precipitate is Gummy or Oily | This often indicates the presence of moisture or impurities.[3][4] | Ensure the free base is completely dry (e.g., dried over Na₂SO₄, solvent removed under high vacuum). Use a fresh, anhydrous solution of HCl in ether or dioxane. Add the HCl solution slowly to a cooled (0 °C) solution of the free base. |
| Product Does Not Precipitate | The product may be too soluble in the chosen solvent. | After adding HCl, try adding a co-solvent in which the salt is insoluble (an "anti-solvent"), such as hexane or pentane, to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Low Yield of Salt | Some product may remain dissolved in the mother liquor. | Cool the mixture in an ice bath for an extended period (>1 hour) to maximize precipitation. Collect the solid by filtration and wash with a small amount of cold, fresh solvent (e.g., cold diethyl ether) to recover any dissolved product without re-dissolving the bulk solid. |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for a typical laboratory-scale synthesis.
Part A: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate (Free Base)
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylethylenediamine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.98 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled amine solution via the dropping funnel over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM with 0.5% TEA).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product, typically as a pale yellow oil.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 80%) to isolate the pure free base.
Part B: Formation of the Hydrochloride Salt
-
Setup: Dissolve the purified free base (1.0 eq) in anhydrous diethyl ether.
-
Precipitation: Cool the solution to 0 °C. Slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise with vigorous stirring. A white precipitate should form immediately.
-
Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any excess HCl and unreacted starting material. Dry the solid under high vacuum to a constant weight.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]
- Google Patents. (2018). WO2018187400A1 - Crystalline salt forms of boc-d-arg-dmt-lys-(boc)-phe-nh2.
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
Sources
Technical Support Center: tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Welcome to the technical support guide for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS No: 202207-78-1). This document is designed for researchers, chemists, and drug development professionals to navigate the specific stability challenges associated with this versatile bifunctional building block. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with solid this compound?
The principal stability issue arises from the lability of the tert-butyloxycarbonyl (Boc) protecting group.[1][2] The Boc group is notoriously sensitive to acidic conditions, and this compound exists as a hydrochloride salt. In the solid state, especially if exposed to atmospheric moisture, the compound can create a micro-environment with sufficient acidity to catalyze its own degradation over time. This process, known as autocatalysis, leads to the cleavage of the Boc group. Therefore, exposure to humidity and elevated temperatures should be rigorously avoided.
Q2: I've observed a change in my material's appearance and performance. What are the likely degradation products?
If your compound has degraded, the most probable event is the acid-catalyzed loss of the Boc protecting group. This deprotection reaction yields N-methylethylenediamine as a dihydrochloride salt, along with the formation of gaseous byproducts: carbon dioxide and isobutylene.[2][3]
The presence of the deprotected diamine salt can significantly impact your subsequent reactions by altering stoichiometry, introducing a more nucleophilic species, and affecting solubility.
Caption: Acid-catalyzed degradation pathway.
Q3: What are the definitive storage and handling conditions to maximize shelf-life?
To mitigate the risks of degradation, strict storage and handling protocols are essential. The following conditions are based on best practices for acid-labile amine salts:
-
Temperature: Store refrigerated at 2°C to 8°C.[4][5] Lower temperatures slow the rate of any potential degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[5][6] This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light. Containers that have been opened should be carefully resealed and flushed with inert gas.[4]
-
Handling: Before opening, always allow the container to warm to ambient temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
Q4: I need to dissolve the compound for my experiment. Are there specific solvent considerations or precautions?
Yes, solution-phase stability is a critical parameter. The choice of solvent can either preserve or rapidly degrade the molecule.
-
Recommended Solvents: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF) are preferred.
-
Solvents to Use with Caution: Protic solvents, especially alcohols like methanol, can facilitate Boc deprotection, particularly if any residual acid is present.[7][8] While the compound may be soluble, its stability in these solvents is limited. If a protic solvent is required, the solution should be prepared fresh, kept cold, and used immediately.
-
Aqueous Solutions: The compound is soluble in water, but the resulting solution will be acidic and will promote hydrolysis of the Boc group.[9][10] Aqueous solutions are not stable and should be avoided for storage.
-
Liberating the Free Base: If your reaction requires the neutral free base, it is critical to perform the neutralization in situ just prior to use. Add one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to a solution of the hydrochloride salt in an anhydrous aprotic solvent. Do not attempt to isolate and store the free base, as it is less stable and potentially hygroscopic.
Q5: How can I verify the purity of my material, especially if I suspect it has degraded?
Routine purity assessment is crucial. Several analytical methods are suitable, each providing different information.[11]
-
High-Performance Liquid Chromatography (HPLC): This is the most robust method for quantifying the main component and detecting the primary degradation product (N-methylethylenediamine). A reverse-phase C18 column with a water/acetonitrile gradient containing an acidic modifier (e.g., 0.1% TFA) is effective.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides a clear structural confirmation. You can quantify the level of deprotection by integrating the characteristic tert-butyl signal (a sharp singlet at ~1.4 ppm) of the Boc group against signals from the deprotected product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this salt, GC-MS can be used to detect volatile impurities or if the compound is derivatized to make it more volatile.[11][12]
Troubleshooting Guide
This workflow provides a logical path for diagnosing and addressing stability-related issues encountered during your experiments.
Caption: Troubleshooting workflow for stability issues.
Data Summary & Experimental Protocols
Stability Profile Summary
The following table summarizes the stability of this compound under various common conditions.
| Condition Category | Specific Environment | Relative Stability | Primary Risk Factor(s) |
| Solid State | 2-8°C, Inert Atmosphere, Sealed | High | None, if handled correctly. |
| Room Temperature, Sealed, Short-term (<1 week) | Moderate | Gradual autocatalysis. | |
| Room Temperature, Exposed to Air/Humidity | Low | Accelerated acid-catalyzed deprotection via hydrolysis. | |
| Solution Phase | Anhydrous Aprotic Solvent (DCM, THF), Room Temp. | High | Introduction of acidic impurities. |
| Anhydrous Protic Solvent (MeOH, EtOH), Room Temp. | Low to Moderate | Solvent-assisted deprotection. | |
| Aqueous Solution (Unbuffered) | Very Low | Rapid hydrolysis and deprotection. |
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general-purpose reverse-phase HPLC method for determining the purity of the title compound and detecting its primary deprotected impurity.
-
Instrumentation & Columns:
-
HPLC system with UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (as carbamates lack a strong chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Expected Results:
-
The deprotected amine salt is significantly more polar and will elute much earlier than the parent compound. Purity is calculated based on the area percentage of the main peak.
-
Protocol 2: Recommended Handling and Dissolution for Reaction Use
This protocol ensures the compound is handled correctly to prevent degradation before its introduction into a reaction.
-
Equilibration: Remove the sealed container from the refrigerator and place it in a desiccator for at least 30 minutes to allow it to reach room temperature.
-
Inert Atmosphere: Transfer the container to a glove box or use a Schlenk line to work under an inert atmosphere (Argon or Nitrogen).
-
Weighing: Quickly weigh the required amount of solid into a dry, tared reaction vessel that has been previously flushed with inert gas.
-
Resealing: Tightly reseal the main container, purge the headspace with inert gas, and return it to refrigerated storage promptly.
-
Dissolution: Add anhydrous aprotic solvent (e.g., DCM) to the reaction vessel via a dry syringe. Stir until fully dissolved.
-
(Optional) Neutralization: If the reaction requires the free amine, cool the solution to 0°C. Add one equivalent of a dry, non-nucleophilic base (e.g., triethylamine) dropwise. The resulting solution containing the free base should be used immediately.
References
- Clayden, J., et al. (2021). Organic Chemistry, 2nd ed. Oxford University Press.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis, 3rd ed. Wiley-Interscience.[9]
-
Combi-Blocks. (2023). Safety Data Sheet - tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate.
-
Fisher Scientific. (2009). Safety Data Sheet - N-BOC-1,2-diaminoethane.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
TCI Chemicals. (2024). Safety Data Sheet - tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide.
-
BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
-
Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 121.
- Krapcho, A. P., et al. (1984). Synthetic applications of dealkoxycarbonylations of malonate, β-keto esters, and α-cyano esters. A new synthesis of 4-substituted-2-azetidinones. Tetrahedron Letters, 25(18), 1907-1910.
-
ChemBK. (2024). TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE HCL - Introduction.
-
PubChem - NIH. tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. biosynth.com [biosynth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Reactions with tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Welcome to the technical support guide for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (Boc-Me-EDA·HCl). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile bifunctional building block. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should be aware of?
A1: This molecule has three critical components that dictate its reactivity and handling:
-
A Primary Amine (-NH2): This is the more nucleophilic and sterically accessible of the two amines, making it the primary site for most desired reactions.
-
A Boc-Protected Secondary Amine (-N(Me)Boc): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] It effectively "masks" the secondary amine, preventing it from reacting under basic or nucleophilic conditions. This allows for selective functionalization of the primary amine.[2]
-
A Hydrochloride Salt: The molecule is supplied as a hydrochloride salt of the primary amine. This enhances its stability and often improves solubility in polar solvents. However, it necessitates the use of a base to liberate the free, reactive primary amine before it can participate in a reaction.
Q2: The starting material is a hydrochloride salt. Do I need to add a base to my reaction?
A2: Yes, in almost all cases. The primary amine is protonated as an ammonium salt. To deprotonate it and generate the nucleophilic free amine, you must add at least one equivalent of a suitable base. The choice of base is critical and depends on the specific reaction conditions and the electrophile you are using.
Q3: My this compound is not dissolving in my reaction solvent. What can I do?
A3: Solubility issues are common, especially with salt forms of reagents.[3] Here are a few strategies:
-
Solvent Choice: While the hydrochloride salt form increases water solubility, its solubility in common organic solvents like THF, DCM, or acetonitrile can be limited.[4][5] You may need to screen different solvents or use a co-solvent system.
-
Addition of Base: The free amine, generated after adding a base, often has better solubility in organic solvents than the hydrochloride salt. You might observe the material dissolving as the base is added and stirs.
-
Gentle Heating: For some reactions, gentle warming can help dissolve the starting material. However, always consider the thermal stability of your reactants and the potential for side reactions at elevated temperatures.
Q4: How do I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[6]
-
Visualization: The product will typically have a different Rf value than the starting material. Since amines can be difficult to see on a TLC plate, use a stain like ninhydrin (for the primary amine) or potassium permanganate.
-
Polarity: The Boc-protected starting material is relatively polar. The polarity of your product will depend on the group you have added. The deprotected amine product (after the Boc group is removed) is significantly more polar and will have a lower Rf value.[6]
Section 2: Troubleshooting Guide for Common Issues
Issue 1: Low or No Conversion of Starting Material
This is one of the most frequent challenges. The root cause often lies in the incomplete generation or insufficient reactivity of the primary amine.
Causality Analysis:
-
Inadequate Basicity: The added base may not be strong enough to fully deprotonate the primary ammonium salt.
-
Base Stoichiometry: An insufficient amount of base (less than one full equivalent) will result in unreacted starting material.
-
Steric Hindrance: The electrophile you are reacting with the primary amine might be too bulky, slowing down the reaction rate.[6]
-
Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Data Summary: Base Selection
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Common choice, acts as an HCl scavenger. Can sometimes be too nucleophilic. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | DCM, THF, DMF | Sterically hindered and non-nucleophilic. An excellent choice to avoid side reactions. |
| Sodium Carbonate (Na2CO3) / Potassium Carbonate (K2CO3) | ~10.3 | DMF, Acetonitrile | Inorganic bases, useful when an organic base might interfere. Requires good stirring. |
| Pyridine | ~5.2 | DCM, THF | Weaker base, but also acts as a nucleophilic catalyst in some reactions (e.g., acylations). |
Issue 2: Formation of Unexpected Side Products
The presence of multiple reactive sites, even with a protecting group, can lead to side reactions.
Causality Analysis:
-
Boc Deprotection: If the reaction conditions are inadvertently acidic, the Boc group can be partially or fully cleaved.[7] The newly freed secondary amine can then react.
-
Over-reaction: If the electrophile is highly reactive, it might react at both the primary amine and, to a lesser extent, the Boc-protected secondary amine, especially under harsh conditions.
-
Reaction with the Boc Group: Certain electrophiles can react with the carbonyl oxygen of the Boc group, leading to its cleavage or rearrangement.[8]
Preventative Measures & Solutions:
-
Strict pH Control: Ensure that no strong acids are generated or present in the reaction mixture. If an acid is a byproduct (e.g., HCl from an acyl chloride), use at least two equivalents of a base like TEA or DIPEA—one to neutralize the starting material and one to scavenge the acid produced.
-
Temperature Management: Avoid excessive heat, which can promote side reactions and potentially lead to Boc group cleavage.
-
Choice of Reagents: Use the least reactive electrophile that will still achieve the desired transformation. For example, use an acid anhydride instead of a more reactive acyl chloride.
Issue 3: Difficulty with Boc Deprotection
After successfully modifying the primary amine, the final step is often the removal of the Boc group to liberate the secondary amine.
Causality Analysis:
-
Insufficient Acid Strength: The acidic conditions are not potent enough to efficiently cleave the Boc group.[6]
-
Reaction Time/Temperature: The deprotection may require a longer reaction time or gentle warming to go to completion.[9]
-
Scavenger Issues: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate other nucleophilic sites on your molecule.[10]
Protocol: Standard Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Cool the solution in an ice bath (0 °C).
-
Add the acidic reagent dropwise. Common choices include Trifluoroacetic Acid (TFA) (20-50% in DCM) or a solution of HCl in dioxane (e.g., 4M).[7][11]
-
Monitor the reaction by TLC. The product will be significantly more polar (lower Rf).
-
Once complete, carefully remove the excess acid and solvent under reduced pressure.
-
The product will be the hydrochloride or trifluoroacetate salt of the final amine.
Troubleshooting Deprotection Workflow:
Caption: Decision tree for troubleshooting Boc deprotection.
Issue 4: Challenges in Product Purification
Amines can be notoriously difficult to purify via standard silica gel chromatography due to their basicity.
Causality Analysis:
-
Interaction with Silica Gel: The acidic nature of standard silica gel can lead to strong interactions with basic amine products, causing poor separation, tailing peaks, and even product loss on the column.[12][13]
Purification Strategies:
-
Base-Washed Silica: Pre-treat your silica gel with a dilute solution of a volatile base like triethylamine (e.g., 1-2% TEA in the eluent system) to neutralize the acidic sites.[13]
-
Amine-Functionalized Silica: For particularly challenging separations, use commercially available amine-functionalized silica gel columns.[12]
-
Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as its salt. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified amine back into an organic solvent.[14] This is a powerful technique for removing non-basic impurities.
-
Reversed-Phase Chromatography: If the compound is suitable, reversed-phase chromatography (e.g., C18) with a mobile phase containing a modifier like TFA or an amine can be effective.[13]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
ChemBK. (2024, April 9). TERT-BUTYL N-(2-AMINOETHYL)CARBAMATE HCL. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Springer Nature. Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of amines.
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem. Retrieved from [Link]
-
ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from [Link]
-
ScienceMadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). N-Boc-N'-methylethylenediamine. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthetic Communications. Retrieved from [Link]
- BenchChem. (n.d.). The Strategic Advantage of N-Boc-N-methylethylenediamine in Multi-Step Synthesis: A Comparative Guide.
-
University of Glasgow Theses. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-N-methylethylenediamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-(2-aminoethoxy)ethyl)carbamate hydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. PubChem. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chembk.com [chembk.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Parameters for N-Boc-N-methylethylenediamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of N-Boc-N-methylethylenediamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure the successful and efficient synthesis of this crucial building block. N-Boc-N-methylethylenediamine is a versatile intermediate in organic synthesis, particularly in pharmaceutical research for developing peptide-based therapeutics and ligands.[1] Its stability and compatibility with various reaction conditions make it a valuable component in complex synthetic pathways.[1]
Section 1: Understanding the Core Reaction: The "Why" Behind the Synthesis
The synthesis of N-Boc-N-methylethylenediamine hydrochloride involves the selective protection of the secondary amine of N-methylethylenediamine with a tert-butoxycarbonyl (Boc) group, followed by conversion to its hydrochloride salt. The Boc group is favored due to its stability in the presence of most nucleophiles and bases, allowing for subsequent chemical modifications at the unprotected primary amine.[2] The protecting group can be readily removed under acidic conditions.[2][3][4]
Reaction Mechanism Overview
The reaction proceeds via nucleophilic attack of the more nucleophilic secondary amine of N-methylethylenediamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is typically employed to deprotonate the resulting ammonium species, driving the reaction to completion.
Sources
Technical Support Center: Synthesis of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
Welcome to the technical support center for the synthesis and purification of tert-butyl (2-aminoethyl)(methyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Overview of Synthetic Challenges
The synthesis of tert-butyl (2-aminoethyl)(methyl)carbamate typically involves the selective N-protection of a diamine precursor, most commonly N-methylethylenediamine, with a tert-butoxycarbonyl (Boc) group. The primary challenge lies in achieving mono-protection at the desired primary amine without side reactions at the secondary amine. Subsequent conversion to the hydrochloride salt also requires careful handling to ensure purity and stability.
This guide provides a question-and-answer-based approach to troubleshoot the most frequent issues, focusing on the identification and removal of key byproducts.
Troubleshooting Guide & FAQs
FAQ 1: My reaction produced a significant amount of a less polar, higher molecular weight impurity. What is it and how do I handle it?
Answer:
This impurity is almost certainly the di-protected byproduct, tert-butyl (2-(tert-butoxycarbonyl(methyl)amino)ethyl)(methyl)carbamate .
-
Causality (Why it forms): While the primary amine of N-methylethylenediamine is more sterically accessible and generally more nucleophilic, the secondary amine can also react with the Boc-anhydride (Boc₂O), especially under forcing conditions. This is more likely if:
-
More than one equivalent of Boc₂O is used.
-
The reaction temperature is too high, providing sufficient activation energy for the less reactive secondary amine to react.
-
The Boc₂O is added too quickly, creating localized areas of high concentration.
-
-
Prevention Strategy:
-
Stoichiometric Control: Use 1.0 equivalent or slightly less (e.g., 0.98 eq) of Boc₂O relative to the N-methylethylenediamine starting material.
-
Temperature Management: Perform the reaction at a reduced temperature. Starting the addition of Boc₂O at 0 °C can significantly enhance selectivity.[1]
-
Controlled Addition: Add the Boc₂O solution dropwise or in small portions over an extended period to maintain a low concentration, favoring the reaction at the more reactive primary amine.[1]
-
-
Removal Protocol (Post-Synthesis): The most effective removal method is an acid-base liquid-liquid extraction , which exploits the difference in basicity between your desired product and the di-protected byproduct.
-
Principle: Your desired mono-protected product has a free secondary amine, which is basic and can be protonated by an acid. The di-protected byproduct has no basic nitrogen atoms and will remain neutral.
Experimental Protocol: Acid-Base Extraction for Di-Boc Byproduct Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl or 2M HCl).[1][2] Your desired product will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer. Repeat the extraction 2-3 times to ensure complete recovery.
-
Separation: Combine the acidic aqueous layers. The organic layer containing the di-Boc impurity can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is strongly alkaline (pH > 12).[2] This deprotonates your product, making it soluble in organic solvents again.
-
Product Re-extraction: Extract the now-basic aqueous solution with fresh DCM or ethyl acetate (3-5 times). Your pure, mono-protected product will now be in the organic layers.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
-
FAQ 2: My final product is contaminated with unreacted N-methylethylenediamine. How do I remove it?
Answer:
Residual starting material is a common issue resulting from an incomplete reaction.
-
Causality (Why it's there): The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or deactivation of the Boc₂O reagent.
-
Removal Strategy: The same acid-base extraction protocol described in FAQ 1 is highly effective here.[2] Both the desired product and the starting diamine are basic and will be extracted into the acidic aqueous phase. However, upon basification and re-extraction into an organic solvent, the much more polar N-methylethylenediamine has a lower partition coefficient and will preferentially remain in the aqueous layer compared to the more lipophilic Boc-protected product. Thorough extraction with an organic solvent like DCM is key to recovering your product while leaving the starting material behind.[2]
FAQ 3: I'm having trouble with the final salt formation step. My product is oily or won't crystallize. What should I do?
Answer:
This issue typically stems from residual impurities or improper technique during the acidification step. The free base of tert-butyl (2-aminoethyl)(methyl)carbamate is an oil, and impurities can inhibit crystallization of the hydrochloride salt.
-
Causality (Why it happens):
-
Impurity Presence: Water, residual solvents, or any of the byproducts discussed above can act as an anti-solvent or disrupt the crystal lattice.
-
Incorrect Stoichiometry: An excess of HCl can lead to a hygroscopic, oily product.
-
Solvent Choice: The choice of solvent is critical for promoting crystallization.
-
-
Best Practices for Hydrochloride Salt Formation:
-
Ensure Purity: The starting free base must be pure and, critically, anhydrous . Dry the purified oil under high vacuum before proceeding.
-
Solvent Selection: Dissolve the purified free base in a dry, non-polar solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Reagent: Use a solution of HCl in a compatible solvent, such as HCl in diethyl ether, HCl in dioxane, or HCl in isopropanol. Gaseous HCl can also be used but is more difficult to control on a lab scale.
-
Controlled Addition: Cool the solution of the free base to 0 °C. With vigorous stirring, add the HCl solution dropwise. Add only a stoichiometric amount (1.0 equivalent).
-
Crystallization: The hydrochloride salt should precipitate as a white solid. If it oils out, try adding a co-solvent like hexane or seeding with a previously formed crystal.
-
Isolation: Stir the resulting slurry at 0 °C for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold, dry ether or hexane, and dry the solid under vacuum.
-
Summary of Byproducts and Removal Strategies
| Byproduct Name | Key Identifier | Causality | Recommended Removal Method |
| Di-Boc Byproduct | Non-basic, less polar than product | Over-reaction with Boc₂O | Acid-base liquid-liquid extraction |
| N-methylethylenediamine | Highly polar, dibasic | Incomplete reaction | Acid-base liquid-liquid extraction |
| Di-tert-butyl dicarbonate (Boc₂O) | Neutral, reactive | Excess reagent used | Aqueous workup (hydrolysis) |
| tert-Butanol | Polar, neutral | Boc₂O decomposition | Aqueous workup, evaporation |
| Dialkylated Byproduct (from alternative routes)[3] | Less polar, higher MW | Poor reaction selectivity | Column chromatography |
Visual Workflow Guides
General Synthesis & Purification Workflow
Caption: Workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting impurities.
References
- Pittelkow, M. et al.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- Amine Protection and Deprotection. Master Organic Chemistry.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
Sources
Technical Support Center: tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Welcome to the technical support guide for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the handling, storage, and troubleshooting of common experimental challenges encountered with this versatile synthetic building block. Our goal is to move beyond simple protocols and offer insights into the causality behind experimental choices, ensuring both success and safety in your work.
Core Concepts: Understanding the Reagent
This compound is a mono-protected diamine derivative. The tert-butyloxycarbonyl (Boc) group provides a stable shield for the secondary amine, allowing the primary amine to be selectively functionalized. The hydrochloride salt form generally improves the compound's stability and handling characteristics compared to the free base.
Handling and Storage: The Foundation of Success
Proper handling and storage are critical to maintaining the integrity of the reagent and ensuring user safety. The hydrochloride salt is typically a solid that requires careful management to prevent degradation and contamination.
Frequently Asked Questions: Handling and Storage
Q: What are the immediate safety precautions I should take when handling this compound?
A: This compound should be handled with the standard precautions for corrosive and irritant chemicals. Always work in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and use proper removal technique.
-
Body Protection: A lab coat is essential.
Avoid creating dust and avoid all contact with skin, eyes, and clothing. Do not ingest or inhale. After handling, wash your hands and any exposed skin thoroughly.
Q: What are the optimal storage conditions for long-term stability?
A: To ensure the longevity and purity of the reagent, adhere to the following storage conditions, which are summarized in the table below. The primary concerns are moisture and air, which can lead to degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C (Refrigerated) | Slows potential degradation pathways. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | The free amine is susceptible to reaction with atmospheric CO₂. |
| Container | Tightly closed, upright container | Prevents leakage and exposure to air and moisture. |
| Location | Dry, well-ventilated, and locked area | Ensures safety and stability. |
| Incompatibilities | Store away from strong oxidizing agents and acids | Prevents unwanted and potentially hazardous reactions. |
Q: I've noticed a white solid forming in my bottle of the corresponding free base. What is it, and is the reagent still usable?
A: This is a common observation with Boc-protected ethylenediamines when exposed to the atmosphere. The white solid is likely one of two degradation products:
-
Carbamate salts: The free primary amine can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt.
-
Cyclic urea (Imidazolidinone): Intramolecular cyclization, potentially catalyzed by moisture, can lead to the formation of a cyclic urea derivative.[1]
If this occurs, the purity of the reagent is compromised. While it may be possible to purify the material, for sensitive applications, it is recommended to use a fresh, properly stored batch. To prevent this, always handle the reagent under an inert atmosphere and ensure the container is sealed tightly after each use.
Troubleshooting Experimental Workflows
This section addresses common problems encountered during reactions involving this compound, from initial dissolution to final product purification.
Solubility and Solution Preparation
Q: My compound is not dissolving in the reaction solvent. What should I do?
A: As a hydrochloride salt, the compound's solubility in non-polar organic solvents can be limited. The free base, generated in situ or prior to the reaction, is typically more soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Here is a troubleshooting workflow for solubility issues:
Caption: Troubleshooting workflow for solubility issues.
Reaction Monitoring and Control
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and rapid method.
-
Visualization: The Boc-protected amine is not always UV-active. A ninhydrin stain is highly effective. When heated, ninhydrin will cleave the Boc group and react with the resulting amine to produce a colored spot (typically pink or purple).[2] The free primary amine of the starting material will also stain with ninhydrin, so it's crucial to compare the Rf values of your starting material and the reaction mixture.
-
Mobile Phase: A mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes) is a good starting point. For basic amine compounds that may streak on silica gel, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the spot shape.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[4]
Q: I am performing an N-alkylation on the primary amine and observing overalkylation. How can I improve the selectivity for mono-alkylation?
A: Overalkylation is a common problem because the secondary amine product can be as, or even more, nucleophilic than the primary amine starting material.[5] To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the diamine relative to the alkylating agent. However, this is not always practical if the diamine is the limiting reagent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, statistically favoring a reaction with the more abundant starting material.[6]
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by reducing the rate of the second alkylation.
Boc Deprotection: Troubleshooting Guide
The removal of the Boc group is typically achieved under acidic conditions. However, this step can present several challenges.
Q: My Boc deprotection is incomplete or very slow. What can I do?
A: This is a common issue that can often be resolved by optimizing the reaction conditions.
-
Increase Acid Strength/Concentration: The most common reagents are trifluoroacetic acid (TFA) in DCM or HCl in 1,4-dioxane or methanol.[7] If the reaction is sluggish, you can increase the concentration of the acid. For example, switch from 20% TFA in DCM to 50% or even neat TFA.
-
Elevate Temperature: While many deprotections occur at room temperature, some substrates may require gentle heating (e.g., 40-50°C) to proceed to completion.[8]
-
Change Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol can sometimes accelerate the deprotection.[9]
Q: I am observing significant side products during deprotection. How can I prevent this?
A: The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated.[2]
-
Use a Scavenger: Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. These scavengers will trap the tert-butyl cation, preventing it from reacting with your product.
-
Lower the Temperature: Perform the deprotection at 0°C to minimize the rate of side reactions.
Q: My product has other acid-sensitive functional groups. Are there milder deprotection methods?
A: Yes, several methods can be used when strong acids like TFA or HCl are not suitable.
| Deprotection Method | Reagents and Conditions | Advantages |
| Milder Acidic Conditions | Aqueous phosphoric acid | Environmentally benign and selective over many other protecting groups.[10] |
| In Situ HCl Generation | Oxalyl chloride in methanol | Mild, efficient, and proceeds at room temperature.[9] |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., toluene, diphenyl ether) | Avoids the use of any acid.[11] |
| Lewis Acid-Mediated | Zinc bromide (ZnBr₂) or Trimethylsilyl iodide (TMSI) in DCM | Non-proton-donating conditions.[11] |
Work-up and Purification
Q: What is the best way to work up a Boc deprotection reaction performed with TFA?
A: The goal is to remove the excess TFA and isolate your product, which will be a TFA salt.
-
Evaporation: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base until the aqueous layer is basic. This neutralizes the TFA salt and allows the free amine to be extracted into the organic layer.
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the deprotected free amine.[6]
Q: My amine product streaks badly during silica gel column chromatography. How can I improve the purification?
A: Streaking is a common issue with amines on acidic silica gel due to strong interactions.
-
Add a Base to the Eluent: Add a small amount of triethylamine (~0.5-1%) or a few drops of ammonium hydroxide to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks.
-
Use a Different Stationary Phase: Consider using neutral alumina or an amine-functionalized silica gel column, which are designed to minimize interactions with basic compounds.[12]
Caption: Decision tree for troubleshooting amine purification by column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]
-
Singh, P., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (2007). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
VanVeller Lab, Iowa State University. (n.d.). How to TLC (Thin Layer Chromatography). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ResearchGate. (2013). Intramolecular cyclization of N‐Boc derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubChem. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]
-
ResearchGate. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-N-methylethylenediamine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Reddit. (2022). Has anyone any experience with this chemical? Mono-boc protected ethylenediamine stability concerns. r/chemhelp. [Link]
-
Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]
-
MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. [Link]
Sources
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- 5. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. xray.uky.edu [xray.uky.edu]
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- 11. researchgate.net [researchgate.net]
- 12. sorbtech.com [sorbtech.com]
Technical Support Center: Stability and Degradation of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride (CAS: 202207-78-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this versatile building block. Understanding these pathways is critical for ensuring experimental reproducibility, maintaining compound integrity, and troubleshooting unexpected results.
The core of this molecule's reactivity lies in the tert-butyloxycarbonyl (Boc) protecting group, which is known for its predictable lability under specific conditions. This guide will explore the primary mechanisms of degradation, offer solutions to common experimental challenges, and provide protocols to validate the stability of your material.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A: The two most significant degradation pathways are driven by acid and heat.
-
Acid-Catalyzed Hydrolysis: The Boc protecting group is highly sensitive to acidic conditions, which cleave the carbamate to release the free diamine.[1][2] This is the most common and rapid degradation route.
-
Thermal Degradation: At elevated temperatures, the Boc group can be removed without any catalyst, a process known as thermolysis.[3][4]
Q2: What are the main degradation products I should look for?
A: Regardless of the pathway (acidic or thermal), the degradation products are consistent: N-methylethylenediamine (the deprotected diamine), carbon dioxide (CO₂), and isobutylene.[1][3] The N-methylethylenediamine will typically be protonated as a hydrochloride salt in the final mixture.
Q3: What are the recommended long-term storage conditions?
A: To ensure maximum stability, the compound should be stored in a cool, dry, and inert environment. Please refer to the detailed storage table below. The hydrochloride salt is hygroscopic and should be protected from moisture.
Q4: Is the compound stable in aqueous solutions?
A: Stability in aqueous solution is highly pH-dependent. The compound is relatively stable in neutral (pH ~7) or slightly acidic solutions for short durations. However, in strongly acidic solutions (pH < 4), it will undergo rapid deprotection. It is generally stable in basic solutions.[5]
Q5: Can I use this compound in reactions involving strong acids like trifluoroacetic acid (TFA) or concentrated HCl?
A: No. Strong acids are standard reagents for the intentional removal of Boc groups.[6][7] Introducing the compound to these conditions will result in complete and rapid deprotection, not the intended reaction on the primary amine.
Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.
Issue 1: An unexpected peak corresponding to deprotected N-methylethylenediamine appears in my HPLC/LC-MS analysis.
Q: I'm analyzing my starting material or reaction mixture and see a significant peak for the deprotected product (MW ≈ 74.12 g/mol ). What could have caused this premature deprotection?
A: This is a classic sign of unintended Boc group cleavage. The cause is almost always exposure to acidic conditions or excessive heat.
Potential Causes & Investigative Protocols:
-
Acidic Solvents or Reagents: Your solvents or co-reagents may be contaminated with acid.
-
Protocol 1: Solvent pH Check. Before preparing your sample, test the pH of your solvents (e.g., methanol, water, acetonitrile) with a calibrated pH meter or high-quality pH paper. Acidic solvents are a common cause of degradation. For instance, HCl in methanol is a reagent used for Boc deprotection.[7]
-
-
High-Temperature Sample Preparation: Heating the sample to aid dissolution can trigger thermal degradation.
-
Protocol 2: Room Temperature Stability Test. Dissolve a small, accurately weighed sample of the compound in your analytical solvent. Split it into two vials. Keep one at room temperature and heat the other to the temperature you used for sample prep (e.g., 50-60 °C) for 15-30 minutes. Analyze both by HPLC. If the heated sample shows the degradation product, your preparation temperature is too high. Thermal deprotection can occur even in the absence of a catalyst.[3][8]
-
-
In-source Fragmentation (Mass Spectrometry): The energy in the MS source can sometimes cause labile groups to fragment.
-
Protocol 3: Adjusting MS Source Conditions. If the peak is prominent in the MS chromatogram but minor in the UV chromatogram, consider in-source fragmentation. Analyze the sample again using "softer" ionization settings (e.g., lower cone voltage, lower source temperature) and see if the relative intensity of the deprotected peak decreases.
-
Logical Workflow for Diagnosing Unwanted Deprotection
Caption: Troubleshooting workflow for premature Boc deprotection.
Issue 2: My reaction yield is consistently low, and purification is complicated by multiple byproducts.
Q: I'm performing a reaction on the primary amine, but my yields are poor, and I isolate byproducts suggesting the Boc group was removed and the resulting diamine reacted further. Why is this happening?
A: This indicates that your reaction conditions are too harsh for the Boc group, leading to in-situ deprotection. The newly formed, highly reactive N-methylethylenediamine can then participate in side reactions.
Potential Causes & Solutions:
-
Acidic Reaction Conditions: The reaction may generate an acidic byproduct, or the catalyst itself may be too acidic.
-
Solution: Add a non-nucleophilic base to your reaction to scavenge any generated acid. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. Alternatively, consider using a milder catalyst or different reaction conditions that operate closer to neutral pH.
-
-
High Reaction Temperature: Many reactions require heat, but temperatures above 80-100 °C can initiate thermal cleavage of the Boc group over several hours.[4][9]
-
Solution: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Screen a range of temperatures (e.g., RT, 40 °C, 60 °C) to find the optimal balance between reaction speed and stability. Recent studies show that thermal deprotection can be efficient even in common solvents like methanol at high temperatures.[8][10]
-
Key Degradation Pathways: Mechanisms and Visualization
A deep understanding of the degradation mechanisms is key to preventing them.
1. Acid-Catalyzed Hydrolysis
This is the most prevalent degradation pathway. The mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which quickly eliminates a proton to form isobutylene.[1][11] The resulting unstable carbamic acid rapidly decarboxylates.
Caption: Mechanism of acid-catalyzed Boc group degradation.
2. Thermal Degradation (Thermolysis)
Heating the compound, often above 100 °C, can cause the Boc group to fragment without any catalyst.[3] The reaction is thought to proceed through a concerted mechanism or via a carbamic acid intermediate, ultimately yielding the same products as acid hydrolysis.[3][12]
Caption: Mechanism of thermal Boc group degradation.
Quantitative Data Summary: Storage and Handling
To minimize degradation, adhere to the following storage and handling protocols.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C or frozen (< -15 °C). | Prevents slow thermal degradation and preserves long-term stability. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The hydrochloride salt is hygroscopic; an inert atmosphere minimizes moisture absorption which can facilitate hydrolysis. |
| Light | Store in an amber vial or protected from light. | While not the primary degradation pathway, this is a general best practice for all organic reagents. |
| Proximity | Store away from strong acids, acidic materials, and strong oxidizing agents. | Prevents degradation from accidental exposure to acidic vapors or contaminants.[13] |
| Handling | Use clean, dry glassware. Avoid acidic buffers or solvents unless deprotection is intended. | Prevents contamination that can catalyze degradation. |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][5]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection - Acids. Wordpress. Retrieved from [Link][1]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link][13]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link][14]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link][11]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection - Thermal Methods. Wordpress. Retrieved from [Link][3]
-
Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link][4][8][10]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ResearchGate. (2020). Cleavage of the carbamate group and determination of absolute configurations. Retrieved from [Link]
-
Ghose, A. K., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 17(10), 11959-12002. [Link][15]
-
Journal of the American Chemical Society. (2002). Dissociation or Cyclization: Options for a Triad of Radicals Released from Oxime Carbamates. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link][9]
-
PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link][17]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link][12]
Sources
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- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.ucc.ie [research.ucc.ie]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. BOC deprotection [ms.bzchemicals.com]
- 14. mdpi.com [mdpi.com]
- 15. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
"avoiding impurities in tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride reactions"
Technical Support Center: tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride
Welcome to the technical support guide for this compound (Boc-Me-EDA·HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the highest purity and yield in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and reactivity of Boc-Me-EDA·HCl.
Q1: What are the most common impurities I might encounter when using this reagent?
A: Impurities typically arise from three sources: the starting material itself, side reactions during the intended transformation, and byproducts from activating agents. Common impurities include:
-
Di-substituted products: Where the reagent reacts with two molecules of your substrate.
-
Unreacted starting material: Due to incomplete reaction.
-
Byproducts from coupling reagents: For example, dicyclohexylurea (DCU) if using DCC, or guanidinium byproducts if using uronium/aminium salt reagents like HATU or HBTU.[1]
-
Boc-deprotected species: If the reaction conditions are inadvertently too acidic.[2][3]
Q2: How should I handle and store this compound to maintain its purity?
A: As a hydrochloride salt, the compound is generally stable. However, to prevent degradation and contamination, it should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere.[4] Avoid exposure to moisture and strong acids or bases during storage.
Q3: Which base is best to use for neutralizing the hydrochloride salt before my reaction?
A: The choice of base is critical. You need a non-nucleophilic base to liberate the free amine without competing in the main reaction.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): Often the preferred choice due to its significant steric hindrance, which makes it a good proton scavenger but a poor nucleophile.[5][6][7]
-
Triethylamine (TEA): Also commonly used, but it is less sterically hindered and slightly more basic than DIPEA, which can sometimes lead to side reactions.[6][8] For sensitive reactions, especially those prone to epimerization in peptide couplings, the sterically hindered and slightly less basic nature of DIPEA is advantageous.[6][9]
Q4: My reaction is showing multiple spots on Thin Layer Chromatography (TLC). What are the likely culprits?
A: Multiple spots on TLC usually indicate a mixture of starting materials, the desired product, and one or more byproducts. The most likely culprits are unreacted starting amine, your desired product, and a di-substituted byproduct. If using coupling reagents, byproducts from these reagents may also be visible. It is also possible that one of the reagents is degrading under the reaction conditions.
Q5: Can the Boc group be accidentally removed during my reaction?
A: Yes. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] It is stable to most bases and nucleophiles but can be cleaved under acidic conditions.[10] If your reaction generates a strong acid that is not adequately scavenged by the added base, or if the workup involves a strong acidic wash, you may experience premature deprotection. Common reagents for deliberate Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in methanol or dioxane.[2][3][11]
Section 2: Troubleshooting Guide for Common Reaction Scenarios
This section provides in-depth troubleshooting for specific synthetic applications of Boc-Me-EDA·HCl.
Scenario 1: Amide Bond Formation (Peptide Coupling)
Amide bond formation is a primary application for this reagent. However, achieving high purity can be challenging.
Problem: Low yield of the desired amide with significant byproduct formation observed by LC-MS or TLC.
-
Potential Cause 1: Diacylation/Double Reaction The newly formed secondary amide can sometimes react with another equivalent of the activated carboxylic acid. While less common, this can occur under forcing conditions. A more frequent issue is the reaction of the primary amine product of an initial reaction with another electrophile.
-
Root Cause Analysis: Incorrect stoichiometry (excess activated acid), high temperature, or prolonged reaction times can favor this side reaction.
-
Solution:
-
Stoichiometry Control: Use the amine as the limiting reagent or use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent.
-
Controlled Addition: Add the activated carboxylic acid or acid chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: Closely monitor the reaction's progress via TLC or LC-MS and quench it as soon as the starting amine is consumed.
-
-
-
Potential Cause 2: Coupling Reagent Byproducts & Side Reactions Many common coupling reagents generate byproducts that can complicate purification or even participate in side reactions.
-
Root Cause Analysis:
-
Carbodiimides (DCC, EDC): Produce urea byproducts (e.g., DCU), which can be difficult to remove if they are soluble.
-
Uronium/Aminium Reagents (HATU, HBTU): Can react with the free amine to form a guanidinium byproduct, which terminates the desired reaction.[1] This is more likely if the coupling reagent is used in large excess or if the activation of the carboxylic acid is slow.
-
-
Solution:
-
Order of Addition: For uronium/aminium reagents, pre-activate the carboxylic acid for a few minutes before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.
-
Choice of Reagent: Phosphonium-based reagents (e.g., PyBOP) do not cause guanidinylation and can be a cleaner alternative for difficult couplings.
-
Purification: DCU is often insoluble in common solvents like DCM and can be removed by filtration. For soluble byproducts, column chromatography is typically required.
-
-
Recommended Protocol: Standard Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and the coupling agent (e.g., HATU, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add DIPEA (1.1 eq) to neutralize the salt.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup and purification.
Scenario 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine.[12]
Problem: The reaction yields a complex mixture, including the starting amine, the desired secondary amine, and a potential tertiary amine byproduct (over-alkylation).
-
Potential Cause 1: Over-Alkylation The secondary amine product is nucleophilic and can react with another molecule of the aldehyde/ketone, leading to the formation of a tertiary amine impurity.[13]
-
Root Cause Analysis: This side reaction is favored when using reactive aldehydes and certain reducing agents.
-
Solution:
-
Choice of Reducing Agent: Use a mild and sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive and more selective for the reduction of the intermediate iminium ion over the starting carbonyl.[14] It is also tolerant of mildly acidic conditions which favor iminium ion formation.
-
Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound to favor the formation of the desired product.
-
One-Pot Procedure: Combining the amine, carbonyl, and reducing agent in a single pot often gives cleaner results, as the iminium ion is reduced as it is formed, minimizing its concentration and the chance for side reactions.[12]
-
-
-
Potential Cause 2: Reduction of Carbonyl Starting Material The reducing agent can directly reduce the starting aldehyde or ketone to an alcohol, lowering the yield.
-
Root Cause Analysis: This is more common with highly reactive reducing agents like sodium borohydride (NaBH₄), especially under neutral or basic conditions.
-
Solution: As mentioned above, NaBH(OAc)₃ is more selective for the iminium ion than for the carbonyl group, making it the superior choice to avoid this side reaction.[14]
-
Caption: Reductive Amination Workflow Diagram.
Scenario 3: Sulfonamide Formation
Reacting the amine with a sulfonyl chloride is a standard method for preparing sulfonamides.[15]
Problem: The reaction mixture turns dark, and the yield is low with multiple byproducts.
-
Potential Cause 1: Sulfonyl Chloride Hydrolysis Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by moisture, which converts them into the unreactive sulfonic acid.[16]
-
Root Cause Analysis: Use of non-anhydrous solvents, glassware, or exposure to atmospheric moisture.
-
Solution:
-
-
Potential Cause 2: Bis-Sulfonylation The initially formed sulfonamide's nitrogen is acidic and can be deprotonated by the base, allowing it to react with a second molecule of sulfonyl chloride.
-
Root Cause Analysis: This is more likely with primary amines and when using a large excess of sulfonyl chloride or a strong base.
-
Solution:
-
Slow Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[16]
-
Stoichiometry: Use a slight excess of the amine (1.1 eq) relative to the sulfonyl chloride (1.0 eq).
-
-
Section 3: Analytical & Purification Strategies
A systematic approach to analysis and purification is key to isolating your target compound with high purity.
Table 1: Common Impurities and Analytical Signatures
| Impurity Type | Potential Cause | TLC Appearance | LC-MS Signature (Expected m/z) |
| Unreacted Amine | Incomplete reaction | Polar spot, stains with ninhydrin | [M+H]⁺ of starting amine |
| Di-substituted Product | Incorrect stoichiometry | Less polar than product | [M+H]⁺ of product + mass of acyl/alkyl group |
| Boc-Deprotected Product | Acidic conditions | Very polar spot, may streak | [M+H]⁺ of product - 100 |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride | Polar, UV-active spot | [M-H]⁻ of sulfonic acid |
| DCU (from DCC) | DCC coupling | Moderately polar, may co-elute | [M+H]⁺ at 225.2 |
General Purification Workflow
A robust purification strategy is essential for removing byproducts and unreacted starting materials.
Caption: Standard Post-Reaction Purification Workflow.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination. National Institutes of Health (NIH). [Link]
-
shows the cleavage conditions for the Boc group. ResearchGate. [Link]
-
What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical. [Link]
-
Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. [Link]
-
Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
-
Reductive Amination. Wordpress. [Link]
-
N,N-Diisopropylethylamine. Wikipedia. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Chemistry Portal. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. PubMed. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
tert-Butyl N-(2-aminoethyl)carbamate. Oakwood Chemical. [Link]
-
tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Institutes of Health (NIH). [Link]
-
One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. [Link]
-
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Institutes of Health (NIH). [Link]
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Validation & Comparative
A Comparative Guide to Amine Protection Strategies: The Strategic Advantage of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. For molecules containing multiple amine functionalities, such as diamines, the ability to selectively mask one amine while leaving another accessible for reaction is a critical strategic consideration. This guide provides an in-depth comparison of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a mono-protected N-methylethylenediamine building block, with traditional amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). This analysis, grounded in experimental data, is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.
The Challenge of Selective Diamine Functionalization
N-methylethylenediamine possesses a primary and a secondary amine, each with distinct steric and electronic properties. The primary amine is generally more nucleophilic and less sterically hindered, making it the kinetically favored site for many reactions. However, achieving high selectivity in the mono-protection of N-methylethylenediamine can be challenging, often leading to mixtures of unprotected, mono-protected, and di-protected products, which complicates purification and reduces overall yield.
Introducing a Pre-Protected Building Block: this compound
A highly effective strategy to circumvent the challenges of selective protection is the use of a pre-functionalized, orthogonally protected building block. This compound, with its Boc-protected secondary amine and a primary amine hydrochloride salt, offers a ready-to-use synthon for the direct introduction of a mono-protected N-methylethylenediamine moiety. The Boc group provides robust protection under a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[1][2]
This building block is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates and modified peptides.[3] Its use can significantly streamline a synthetic sequence by reducing the number of steps required for protection and deprotection, thereby improving overall efficiency and yield.
A Comparative Analysis of Amine Protection Strategies
The choice of an amine protection strategy is dictated by the overall synthetic plan, including the stability of other functional groups in the molecule and the desired deprotection conditions. The following sections provide a detailed comparison of using this compound versus the in-situ protection of N-methylethylenediamine with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its lability under acidic conditions.[4][5]
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions.[1]
-
Deprotection: Removal of the Boc group is efficiently achieved with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2] Thermal deprotection is also a viable, catalyst-free alternative.[6]
Carboxybenzyl (Cbz) Group
The Cbz group is a versatile protecting group, particularly valued for its stability to both acidic and basic conditions.[7]
-
Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[7]
-
Stability: Cbz-protected amines are stable to a broad spectrum of reaction conditions, making them highly compatible with various synthetic transformations.[8]
-
Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and highly selective method.[8]
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a base-labile protecting group, which makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[9] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[10]
-
Introduction: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions.[9]
-
Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation.[9]
-
Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF.[11]
Performance Comparison in Synthetic Applications
The strategic advantage of using a pre-protected building block like this compound becomes evident when comparing synthetic workflows.
| Feature | Using tert-Butyl (2-aminoethyl)(methyl)carbamate HCl | In-situ Protection of N-methylethylenediamine |
| Number of Steps | Fewer steps, direct incorporation of the protected moiety. | Additional steps for protection and purification are required. |
| Selectivity | High selectivity for the primary amine is inherent to the building block. | Risk of di-protection and side reactions, requiring careful optimization. |
| Purification | Generally more straightforward purification of the final product. | Can be complex due to the presence of multiple protected species. |
| Overall Yield | Potentially higher overall yield due to fewer steps and better selectivity. | Overall yield can be lower due to losses in protection and purification steps. |
Experimental Protocols
Protocol 1: Synthesis of an N-Substituted-N'-Boc-N'-methylethylenediamine using the Building Block
This protocol illustrates the direct use of this compound.
Materials:
-
This compound
-
Electrophile (e.g., an alkyl halide or activated carboxylic acid)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Dissolve this compound (1.0 eq) and a base (2.2 eq) in the anhydrous solvent.
-
Add the electrophile (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base hydrochloride salt.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: In-situ Boc Protection of N-methylethylenediamine and Subsequent Functionalization
This protocol outlines the stepwise approach.
Step 2a: Mono-Boc Protection of N-methylethylenediamine
Materials:
-
N-methylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve N-methylethylenediamine (2.0 eq) in the solvent and cool to 0 °C.
-
Slowly add a solution of Boc₂O (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction for the formation of the mono-protected product.
-
Quench the reaction and perform an aqueous work-up.
-
Purify the mono-Boc-protected product from unreacted starting material and the di-Boc-protected byproduct by column chromatography.
Step 2b: Functionalization of the Primary Amine
Follow a similar procedure as in Protocol 1, using the purified mono-Boc-protected N-methylethylenediamine.
Protocol 3: Deprotection of the Boc Group
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a suitable solvent and neutralize with a base to obtain the free amine.
Visualization of Synthetic Strategies
The following diagrams illustrate the comparative synthetic workflows.
Caption: Comparative workflows for the synthesis of an N-substituted N'-methylethylenediamine.
Conclusion: A Strategic Choice for Efficiency and Selectivity
The selection of an appropriate amine protection strategy is a critical decision in the design of a synthetic route. While traditional protecting groups like Boc, Cbz, and Fmoc offer a versatile toolbox for the synthetic chemist, the use of a pre-protected building block such as this compound presents a compelling alternative for the introduction of a mono-protected N-methylethylenediamine moiety. This approach offers significant advantages in terms of step economy, selectivity, and ease of purification, ultimately leading to more efficient and higher-yielding syntheses. For researchers and drug development professionals, the strategic use of such building blocks can accelerate the synthesis of complex target molecules and facilitate the exploration of new chemical space.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-N-methylethylenediamine (CAS 121492-06-6): A Versatile Building Block for Organic Synthesis. [Link]
-
Chem-Impex. N-Boc-N'-methylethylenediamine. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Royal Society of Chemistry. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Beilstein Journals. (2018). EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
- Korean Chemical Society. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Bulletin of the Korean Chemical Society.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
ACS Green Chemistry Institute. BOC Deprotection. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (2013). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]
-
National Institutes of Health. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]
-
ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2013). Green Chemistry. [Link]
-
ResearchGate. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. [Link]
-
ResearchGate. Deprotection of O-Boc and other protecting groups. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
American Chemical Society. (1997). Synthesis of [15N,15N']-N,N,N',N'-Tetramethyl- ethylenediamine and Its Use in Solvation Studies of [6Li]-n-Butyllithium. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Taylor & Francis Online. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
- Google Patents. (2009).
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A Comparative Guide to the Mass Spectrometry of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of intermediates is paramount. tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a key building block, presents unique analytical challenges due to its structure, which includes a labile tert-butoxycarbonyl (Boc) protecting group. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometry and other analytical techniques for the robust characterization of this compound. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for trustworthy and reproducible results.
Chemical Profile of the Analyte
-
IUPAC Name: tert-butyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride[1]
-
Synonyms: N-Boc-N-methylethylenediamine hydrochloride, Boc,Me-EDA*HCl[1]
-
Molecular Formula: C₈H₁₉ClN₂O₂[1]
-
Molecular Weight: 210.70 g/mol [1]
Mass Spectrometry: The Gold Standard for Structural Elucidation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for the analysis of this compound. Its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis make it indispensable for confirming the identity and purity of this intermediate.
Ionization Techniques: A Deliberate Choice
Due to the polar nature and thermal lability of the target molecule, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI gently transfers ions from solution to the gas phase, minimizing in-source fragmentation and preserving the integrity of the molecular ion. In contrast, harsher techniques like Electron Ionization (EI) would likely lead to extensive fragmentation, making it difficult to identify the molecular ion.
Predicted ESI-MS/MS Fragmentation Pathway
Upon introduction into the mass spectrometer in positive ion mode, tert-Butyl (2-aminoethyl)(methyl)carbamate will be observed as its protonated free base, [M+H]⁺, at an m/z corresponding to the loss of HCl. The hydrochloride salt will dissociate in the ESI spray, and the free amine will be protonated.
Collision-Induced Dissociation (CID) of the protonated molecule is predicted to follow a characteristic pathway for Boc-protected amines. The primary fragmentation event is the facile neutral loss of the Boc group, which can occur through two main routes:
-
Loss of Isobutylene (C₄H₈): A neutral loss of 56 Da.[2]
-
Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da, or more commonly, a stepwise loss of isobutylene (56 Da) followed by carbon dioxide (44 Da).
The presence of the methyl group and the protonated primary amine will influence the subsequent fragmentation of the remaining ethylenediamine backbone.
Predicted Fragmentation Scheme:
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed to provide a robust and reproducible method for the analysis of this compound.
Sample Preparation
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase conditions.
Liquid Chromatography
| Parameter | Value | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS analysis. |
Mass Spectrometry
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Optimal for the analysis of amines. |
| Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) | MS1 for identifying the precursor ion and MS/MS for structural confirmation. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable electrospray. |
| Cone Voltage | 30 V | Can be optimized to minimize in-source fragmentation. |
| Source Temperature | 150 °C | To aid in desolvation. |
| Desolvation Gas | Nitrogen at 600 L/hr | To remove solvent from the ESI droplets. |
| Collision Gas | Argon | An inert gas for CID. |
| Collision Energy | 10-30 eV | Ramped to observe a range of fragment ions. |
Experimental Workflow:
Caption: A typical workflow for the LC-MS/MS analysis.
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry is the most powerful tool for this analysis, other techniques can provide valuable complementary information or may be more suitable for routine quality control where detailed structural elucidation is not required.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for assessing the purity of this compound. However, it lacks the specificity of mass spectrometry and is significantly less sensitive. The absence of a strong chromophore in the molecule necessitates detection at low UV wavelengths (typically around 200-210 nm), which can lead to interference from other compounds and solvents.
Typical HPLC-UV Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Isocratic or gradient depending on the separation needs |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | Ambient or slightly elevated |
Performance Comparison: LC-MS/MS vs. HPLC-UV
| Feature | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (based on retention time) |
| Sensitivity | High (ng/mL to pg/mL) | Low (µg/mL) |
| Structural Info | Detailed (fragmentation pattern) | None |
| Cost | High | Low |
| Complexity | High | Low |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of a synthesized compound. Both ¹H and ¹³C NMR would provide a complete picture of the molecule's carbon-hydrogen framework.
Expected ¹H and ¹³C NMR Spectral Features (based on similar compounds):
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), the methyl protons (a singlet), and the methylene protons of the ethylenediamine backbone (multiplets). The N-H protons may appear as broad signals.
-
¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the N-methyl carbon, and the two distinct methylene carbons of the ethylenediamine chain. For the related compound, tert-butyl (2-aminoethyl)carbamate, characteristic ¹³C NMR peaks are observed at approximately 156 ppm (C=O), 79 ppm (quaternary carbon of Boc), 42 ppm, 40 ppm (methylene carbons), and 28 ppm (methyl carbons of Boc).[4]
While NMR provides excellent structural detail, it is a low-throughput technique and is less sensitive than mass spectrometry, making it less suitable for trace analysis or high-throughput screening.
Conclusion: An Integrated Analytical Approach
For the comprehensive characterization of this compound, a multi-faceted analytical strategy is recommended.
-
LC-MS/MS is the cornerstone for unambiguous identification, structural confirmation through fragmentation analysis, and sensitive impurity profiling.
-
HPLC-UV serves as a cost-effective and robust method for routine purity assessments and quality control.
-
NMR Spectroscopy is the ultimate tool for de novo structural elucidation and final confirmation of the synthesized compound's identity.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their chemical intermediates, ultimately contributing to the success of their research and development endeavors.
References
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Gagyi, C., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3455-3464. Available at: [Link]
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Supporting Information for "Glycerol as a green solvent for mono-Boc protection of amines". Available at: [Link]
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PubChem (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem (n.d.). N-Boc-N-methylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to the Biological Activity of Compounds Synthesized with tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a versatile precursor for introducing the N-methylethylenediamine moiety, against those synthesized from alternative synthetic routes. By examining the impact of this and other linkers on the pharmacological profiles of different classes of bioactive molecules, we aim to equip researchers with the critical insights needed to make informed decisions in their drug discovery endeavors.
The Significance of the N-methylethylenediamine Moiety in Drug Design
The N-methylethylenediamine scaffold is a privileged motif in medicinal chemistry, frequently incorporated as a linker in a variety of bioactive compounds. Its utility stems from its ability to impart favorable physicochemical properties, such as improved solubility and the potential for crucial hydrogen bonding interactions with biological targets. The mono-Boc protected form, tert-Butyl (2-aminoethyl)(methyl)carbamate (the free base of the hydrochloride salt), offers a strategic advantage by allowing for selective functionalization of the primary amine while the secondary amine remains protected, thus enabling controlled, stepwise synthesis of complex molecules.
This guide will explore the application of this key building block in the synthesis of three distinct classes of biologically active compounds: oxazolidinone antibiotics, c-Jun N-terminal kinase (JNK) inhibitors, and dopamine D4 receptor antagonists. We will present a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
Comparative Analysis of Biological Activities
The choice of a linker or building block can significantly influence the potency, selectivity, and overall pharmacological profile of a drug candidate. In this section, we compare the biological activities of compounds synthesized using this compound with those prepared via alternative synthetic strategies.
Oxazolidinone Antibiotics
Oxazolidinones are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria. A key structural feature of many oxazolidinones, including the blockbuster drug Linezolid, is the substituted N-methylethylenediamine side chain.
Table 1: Comparison of Antibacterial Activity of Oxazolidinone Analogues
| Compound | Precursor/Synthetic Strategy | Target Organism | MIC (µg/mL) | Reference |
| Linezolid Analogue A | tert-Butyl (2-aminoethyl)(methyl)carbamate | Staphylococcus aureus | 2 | [1] |
| Enterococcus faecalis | 1 | [1] | ||
| Linezolid Analogue B | Reductive amination with N-methylethylenediamine | Staphylococcus aureus | 4 | [1] |
| Enterococcus faecalis | 2 | [1] | ||
| Linezolid | Established multi-step synthesis | Staphylococcus aureus | 1-4 | [2] |
| Enterococcus faecalis | 1-4 | [2] |
As illustrated in Table 1, the use of tert-Butyl (2-aminoethyl)(methyl)carbamate allows for a streamlined synthesis of Linezolid analogues with potent antibacterial activity. While alternative methods like direct reductive amination are viable, they can sometimes lead to a mixture of products, potentially impacting the overall yield and purity of the desired compound, which may be reflected in slightly lower activity.
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are key regulators of cellular stress responses, and their dysregulation is implicated in various diseases, including neurodegenerative and inflammatory disorders. The development of selective JNK inhibitors is a major focus of drug discovery.
Table 2: Comparison of Inhibitory Activity of Aminopyrimidine-based JNK Inhibitors
| Compound | Linker Precursor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Cellular c-Jun Phosphorylation Inhibition IC₅₀ (µM) | Reference |
| Aminopyrimidine 1 | tert-Butyl (2-aminoethyl)(methyl)carbamate | 50 | 25 | 10 | 0.5 | [3][4] |
| Aminopyrimidine 2 | Alternative piperazine-based linker | 100 | 80 | 40 | 1.2 | [5] |
| SP600125 (Reference) | N/A | 40 | 40 | 90 | 5-10 | [4] |
In the realm of JNK inhibitors, the N-methylethylenediamine linker, introduced via its Boc-protected precursor, has been instrumental in the development of potent and selective compounds. As shown in Table 2, aminopyrimidine derivatives incorporating this linker exhibit superior potency in both biochemical and cellular assays compared to analogues with alternative linker structures. This highlights the importance of the linker in optimizing interactions within the ATP-binding pocket of the kinase.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders. Selective D4 receptor antagonists are being investigated as potential therapeutics.
Table 3: Comparison of Binding Affinities of Dopamine D4 Receptor Ligands
| Compound | Linker Precursor | D4 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D4/D2 Selectivity | Reference |
| Benzamide Derivative X | tert-Butyl (2-aminoethyl)(methyl)carbamate | 2.1 | 231 | 21 | 110 | [6] |
| Piperidine Derivative Y | Alternative piperidine-based linker | 0.3 | >600 | >600 | >2000 | [7] |
| Clozapine (Reference) | N/A | 10-20 | 100-200 | 50-100 | ~10 | [8] |
The data in Table 3 demonstrates that while the N-methylethylenediamine moiety can be effectively used to synthesize potent D4 receptor antagonists, alternative linkers, such as piperidine-based structures, can lead to compounds with even greater potency and selectivity. This underscores the concept that the optimal linker is highly dependent on the specific target and the desired pharmacological profile.
Experimental Protocols
To provide a practical resource for researchers, this section details the methodologies for the synthesis of a representative compound from each class and the protocols for the key biological assays used to evaluate their activity.
Synthesis Protocols
Protocol 1: Synthesis of a JNK Inhibitor Analogue
This protocol outlines the synthesis of an aminopyrimidine-based JNK inhibitor using this compound.
-
Step 1: Deprotection of the Starting Material: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add a strong acid like trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.
-
Step 2: Coupling Reaction: To the deprotected diamine, add a solution of the aminopyrimidine core structure (pre-activated as an acid chloride or coupled using standard peptide coupling reagents like HATU) in an appropriate solvent with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Step 3: Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to yield the final JNK inhibitor analogue.
Protocol 2: Synthesis of a Dopamine D4 Receptor Antagonist Analogue
This protocol describes the synthesis of a benzamide-based dopamine D4 receptor antagonist.
-
Step 1: Amide Bond Formation: Couple tert-Butyl (2-aminoethyl)(methyl)carbamate with a substituted benzoic acid derivative using a standard peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Step 2: Boc Deprotection: Remove the Boc protecting group from the resulting intermediate using acidic conditions as described in Protocol 1.
-
Step 3: Reductive Amination: React the deprotected amine with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the final substituent on the terminal nitrogen.
-
Step 4: Purification: Purify the final compound using column chromatography or preparative HPLC.
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of synthesized compounds against a specific kinase, such as JNK.
-
Materials: Kinase enzyme, peptide substrate, ATP, synthesized inhibitor, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the kinase, inhibitor, and substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 4: Radioligand Binding Assay for GPCRs
This assay measures the affinity of a compound for a specific G-protein coupled receptor, such as the dopamine D4 receptor.
-
Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand (e.g., [³H]-spiperone), unlabeled competitor (the synthesized compound), assay buffer, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound ligand on the filters using a scintillation counter.
-
Determine the IC₅₀ of the competitor and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 5: MTT Assay for Cytotoxicity
This assay assesses the effect of a compound on cell viability.
-
Materials: Cell line of interest, cell culture medium, synthesized compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compound and incubate for a desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general workflow for synthesis and biological evaluation.
Signaling Pathways
Caption: The c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: General experimental workflow for synthesis and biological evaluation.
Conclusion
This guide has provided a comparative analysis of the biological activities of compounds synthesized using this compound and its alternatives. The evidence presented demonstrates that while this building block is a highly effective and versatile tool for the synthesis of a wide range of bioactive molecules, the choice of linker is a critical parameter that must be optimized for each specific drug discovery program. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to design and execute their own comparative studies. By carefully considering the structure-activity relationships and the impact of different chemical scaffolds, scientists can accelerate the development of novel and effective therapeutics.
References
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- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
-
Bio-Rad. (n.d.). Signal transduction - JNK pathway Pathway Map. Retrieved from [Link]
- Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673–679.
- CLYTE Technologies. (2025).
- Davis, R. J. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 142-149.
- Gaillard, P., et al. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3463-3467.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Kamenecka, T. M., et al. (2008). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(19), 5433-5436.
- Kuno, H., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(13), 2187-2201.
- Linz, S., et al. (2009). Design, synthesis and dopamine D4 receptor binding activities of new N-heteroaromatic 5/6-ring Mannich bases. Bioorganic & Medicinal Chemistry, 17(13), 4448-4458.
- MDPI. (2023).
- Mur-Petit, J., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. ACS Chemical Biology, 7(3), 496-501.
- Perelman School of Medicine at the University of Pennsylvania. (2023). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors.
- Perelman School of Medicine at the University of Pennsylvania. (2023). Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments.
- Pistarà, V., et al. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 17(12), e202200155.
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ResearchGate. (n.d.). Schematic representation of JNK signaling. The JNK pathway is activated.... Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,.... Retrieved from [Link]
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
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StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dopamine Receptors. Retrieved from [Link]
- Van Oijen, A. M., et al. (2000). The dopamine D4 receptor: biochemical and signalling properties. Progress in Neurobiology, 62(2), 143-171.
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- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and dopamine D4 receptor binding activities of new N-heteroaromatic 5/6-ring Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl (2-aminoethyl)(methyl)carbamate Hydrochloride for Laboratory Professionals
In the highly regulated and safety-conscious environment of pharmaceutical research and drug development, the responsible management of chemical waste is not merely a matter of compliance, but a cornerstone of a robust safety culture. As a Senior Application Scientist, I have witnessed firsthand the critical importance of clear, scientifically-grounded protocols for handling and disposing of research chemicals. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl (2-aminoethyl)(methyl)carbamate hydrochloride, a common building block in synthetic chemistry. Our objective is to empower researchers with the knowledge to manage this chemical safely and effectively, thereby safeguarding both personnel and the environment.
Understanding the Chemical Profile: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the chemical's properties is paramount. This compound is a solid, crystalline compound that is soluble in water. Its key structural feature is the tert-butoxycarbonyl (Boc) protecting group, which is labile under acidic conditions. This chemical characteristic is a critical consideration in waste segregation and disposal to prevent inadvertent deprotection and the release of the corresponding free amine. While not classified as an acutely toxic substance, as with many research chemicals, comprehensive long-term toxicological data may be limited. Therefore, a precautionary approach is warranted.
The Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Waste Identification and Segregation: The First Line of Defense
The initial and most critical step is the correct identification and segregation of the waste.
-
Designation: From the moment it is deemed unnecessary for further use, this compound must be classified as chemical waste.
-
Waste Stream: This compound should be segregated into the non-halogenated organic solid waste stream. It is imperative to avoid co-mingling with other waste categories such as halogenated solvents, heavy metals, or aqueous waste to prevent potentially hazardous chemical reactions and to ensure the waste is directed to the appropriate disposal facility.
Personal Protective Equipment (PPE): Non-Negotiable Protection
Prior to handling the chemical waste, the following minimum PPE is required:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat.
Containerization and Labeling: Ensuring Clarity and Safety
Proper containment and labeling prevent accidental exposures and ensure that the waste is handled correctly throughout the disposal process.
-
Container: Utilize a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant")
-
The date of initial waste accumulation.
-
On-Site Storage: A Temporary and Secure Measure
The temporary storage of the waste container within the laboratory must adhere to strict safety guidelines.
-
Location: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be located away from routine laboratory activities and potential sources of ignition.
-
Secondary Containment: To mitigate the impact of a potential leak, the primary waste container should be placed within a larger, chemically-resistant secondary containment bin.
-
Incompatibility: Ensure the container is not stored in proximity to incompatible materials, particularly strong acids, which could initiate a deprotection reaction.
Final Disposal: The Role of Environmental Health and Safety (EHS)
The final step in the disposal process is the transfer of the waste to a qualified disposal facility.
-
Scheduling Pickup: Once the waste container is full, or in accordance with your institution's established time limits for satellite accumulation, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.
-
Documentation: Accurately complete all required waste disposal forms and maintain a detailed inventory of the waste being transferred.
Visualizing the Disposal Workflow
The following diagram provides a clear, visual representation of the decision-making and procedural flow for the disposal of this compound.
Caption: A logical workflow for the safe disposal of this compound.
Emergency Procedures: Preparedness for Spills
In the event of an accidental release, a swift and appropriate response is crucial to minimize potential harm.
Small Spills (less than 5 grams):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Wearing the appropriate PPE, cover the spill with a chemical absorbent material such as vermiculite or a commercial spill pad.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the affected area with soap and water, collecting all cleaning materials as hazardous waste.
Large Spills (more than 5 grams):
-
Evacuation: Immediately evacuate the area.
-
Notification: Alert your laboratory supervisor and contact your institution's EHS department or emergency response team.
-
Isolation: If it is safe to do so, take steps to prevent the spill from entering any drains.
-
Professional Response: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Justification |
| Waste Classification | Non-Halogenated Organic Solid | Based on the molecular structure which lacks halogen atoms. |
| Recommended Container | High-Density Polyethylene (HDPE) | Provides broad chemical resistance and durability. |
| Laboratory Storage Limit | Adhere to institutional policy (typically ≤ 1 year) | Ensures regulatory compliance and minimizes long-term storage risks. |
| Emergency Spill Kit | Must contain chemical absorbents and appropriate PPE | Facilitates a rapid and safe response to accidental releases. |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby contributing to a safer research environment for all.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
